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  • Product: 2-Phenyl-4H-1-benzopyran-4-ol
  • CAS: 1481-98-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)

Abstract This technical guide provides a comprehensive analysis of 2-phenyl-4H-1-benzopyran-4-ol (commonly known as flavan-4-ol ), a pivotal intermediate in flavonoid biosynthesis and synthetic medicinal chemistry. Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of 2-phenyl-4H-1-benzopyran-4-ol (commonly known as flavan-4-ol ), a pivotal intermediate in flavonoid biosynthesis and synthetic medicinal chemistry. Unlike its oxidized counterparts (flavones) or hydroxylated analogs (flavan-3-ols like catechin), flavan-4-ol possesses a unique reactivity profile driven by the lability of the C4-hydroxyl group. This guide details its physicochemical properties, stereoselective synthesis, NMR-based structural elucidation, and reactivity, specifically focusing on its role as a precursor to condensed tannins (proanthocyanidins) via carbocationic intermediates.

Chemical Identity & Structural Significance[1][2][3][4][5]

Flavan-4-ol represents the reduced alcohol form of flavanone (2-phenylchroman-4-one). Its structure consists of a benzopyran (chroman) core substituted with a phenyl ring at position C2 and a hydroxyl group at position C4.

  • IUPAC Name: 2-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol[1]

  • Common Name: Flavan-4-ol[1][2][3][4]

  • CAS Registry Number: 487-25-2 (General), 1481-98-7 (Specific isomers may vary)

  • Molecular Formula: C₁₅H₁₄O₂

  • Molecular Weight: 226.27 g/mol [2]

Stereochemical Isomerism

The biological and chemical behavior of flavan-4-ol is dictated by the relative stereochemistry of the C2-phenyl and C4-hydroxyl groups. The pyran ring adopts a half-chair (or sofa) conformation, with the bulky C2-phenyl group almost exclusively occupying the equatorial position to minimize steric strain.

IsomerConfiguration (C2, C4)Conformation (Ph, OH)NMR Coupling (

)
cis-Flavan-4-ol (2R,4R) or (2S,4S)Ph (eq), OH (ax)Small (~2–3 Hz)
trans-Flavan-4-ol (2R,4S) or (2S,4R)Ph (eq), OH (eq)Large (~10–12 Hz)

Note on Nomenclature: In flavonoid chemistry, "cis" and "trans" refer to the relative orientation of the C2-phenyl and C4-hydroxyl groups. Because the C2-phenyl is equatorial, the cis isomer places the C4-hydroxyl in the axial position (1,4-cis relationship in a six-membered ring with one heteroatom).

Physicochemical Properties & Spectral Characterization[2][6][8][9]

Accurate identification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy due to the distinct coupling constants arising from the ring conformation.

NMR Spectroscopy (Proton Assignments)

The coupling constant between the proton at C3 and the proton at C4 (


) is the definitive metric for assigning stereochemistry.
  • cis-Isomer (Major Product of Reduction):

    • H-4 Signal: Appears as a narrow multiplet or doublet of doublets.

    • Coupling (

      
      ):  Small (2.1 Hz).
      
    • Reasoning: The H-4 proton is equatorial (quasi-equatorial). The dihedral angle with the axial H-3 proton is approx. 60°, leading to a small coupling constant according to the Karplus equation.

  • trans-Isomer:

    • H-4 Signal: Appears as a wide doublet of doublets or triplet-like structure.

    • Coupling (

      
      ):  Large (10–12 Hz).
      
    • Reasoning: The H-4 proton is axial (quasi-axial). The dihedral angle with the axial H-3 proton is approx. 180°, resulting in a large vicinal coupling.

Solubility & Stability
  • Solubility: Soluble in alcohols (MeOH, EtOH), DMSO, and chlorinated solvents (DCM, CHCl₃). Sparingly soluble in water.

  • Stability: The C4-hydroxyl group is benzylic and highly susceptible to acid-catalyzed elimination. Solutions in acidic media will rapidly dehydrate to form flav-2-ene or flav-3-ene , or polymerize.

Synthesis & Stereoselectivity

The standard synthesis involves the reduction of flavanone. The choice of reducing agent dictates the stereochemical outcome.

Protocol: Sodium Borohydride (NaBH₄) Reduction

This protocol favors the formation of the cis-flavan-4-ol isomer.

Reagents:

  • Flavanone (2-phenylchroman-4-one)

  • Sodium Borohydride (NaBH₄)[5]

  • Methanol (MeOH)

  • Ammonium Chloride (saturated aq.[6] solution)

Mechanism of Stereoselectivity: The hydride ion (


) from NaBH₄ approaches the carbonyl carbon at C4. The bulky C2-phenyl group (equatorial) directs the incoming hydride attack.
  • Conformation: Flavanone exists with the C2-phenyl group equatorial.

  • Attack Trajectory: The hydride attacks from the equatorial face (the face cis to the phenyl group is sterically more accessible in this specific ring system compared to the axial face hindered by axial hydrogens).

  • Result: Equatorial attack pushes the resulting hydroxyl group into the axial position.

  • Product: cis-Flavan-4-ol (Ph-eq, OH-ax).

Synthesis Flavanone Flavanone (2-Phenylchroman-4-one) Transition Hydride Attack (NaBH4 / MeOH) Flavanone->Transition Reduction CisIsomer cis-Flavan-4-ol (Major Product) Ph(eq) / OH(ax) Transition->CisIsomer Equatorial Attack (Kinetic Control) TransIsomer trans-Flavan-4-ol (Minor Product) Ph(eq) / OH(eq) Transition->TransIsomer Axial Attack

Figure 1: Stereoselective reduction of flavanone. The major pathway yields the cis-isomer due to the trajectory of hydride delivery.

Chemical Reactivity: The Carbocation Pathway

The defining chemical property of flavan-4-ol is the lability of the C4-OH group. Under acidic conditions, it generates a resonance-stabilized benzylic carbocation. This intermediate is the gateway to flavenes and condensed tannins .

Acid-Catalyzed Dehydration

In the presence of acid (e.g., HCl, AcOH), water is eliminated to form a double bond.

  • Pathway A: Elimination of H-3 -> Flav-3-ene .

  • Pathway B: Elimination of H-2 (less likely without specific substitution) -> Flav-2-ene .

Dimerization (Proanthocyanidin Formation)

The C4-carbocation is a "soft" electrophile. It reacts avidly with nucleophilic A-rings of other flavonoids (e.g., catechin or another flavan-4-ol) at the C8 or C6 position. This is the biomimetic route to phlobaphenes (red pigments) and condensed tannins.

Reactivity Flavan4ol Flavan-4-ol (Precursor) Carbocation C4-Carbocation (Benzylic Resonance) Flavan4ol->Carbocation H+ / -H2O Flavene Flavene (Dehydration Product) Carbocation->Flavene -H+ (Elimination) Dimer Proanthocyanidin Dimer (C4-C8 Linkage) Carbocation->Dimer + Nucleophile Nucleophile Nucleophile (e.g., Catechin C8) Nucleophile->Dimer

Figure 2: Divergent reactivity of the flavan-4-ol carbocation intermediate leading to elimination or polymerization.[3]

Experimental Protocol: Synthesis of cis-Flavan-4-ol

Objective: Selective synthesis of cis-2-phenylchroman-4-ol.

  • Preparation: Dissolve 2-phenylchroman-4-one (1.0 eq, e.g., 4.46 mmol) in anhydrous Methanol (10 mL).

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH₄) (1.0–2.0 eq) in small portions over 10 minutes.

    • Note: Gas evolution (H₂) will occur. Ensure proper venting.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1). The ketone spot should disappear.

  • Quenching: Pour the reaction mixture into ice-cold saturated Ammonium Chloride (NH₄Cl) solution to quench excess hydride.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Combine organic layers.

  • Drying: Wash with brine, dry over anhydrous MgSO₄ , and filter.

  • Purification: Concentrate under reduced pressure. The crude white solid can be recrystallized from hexane/ethanol or purified via flash column chromatography.

  • Validation: Obtain ¹H-NMR in CDCl₃. Look for the H-4 signal at ~5.18 ppm with a small coupling constant (

    
     Hz) to confirm the cis isomer.
    

References

  • Stereochemistry of Flavanone Reduction

    • Title: Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution[4]

    • Source: ResearchGate / Scientific Literature[7][8]

    • URL:

  • NMR Coupling Constants in Flavonoids

    • Title: Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-Dihydroxyisoflavan-4-ol
    • Source: ACS Public
    • URL:

  • General Flavonoid Properties

    • Title: Flavan-4-ol - Chemical Structure and Properties[1][2][3][4]

    • Source: PubChem (NIH)
    • URL:

  • Reactivity and Dehydr

    • Title: Dehydration Reactions of Alcohols (Mechanistic parallels)
    • Source: Chemistry LibreTexts
    • URL:

Sources

Exploratory

Technical Monograph: 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)

Topic: 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol) Chemical Structure Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals [1] [1][2] Structural Anatomy & Stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol) Chemical Structure Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Drug Development Professionals [1]

[1][2]

Structural Anatomy & Stereochemical Dynamics

The compound 2-phenyl-4H-1-benzopyran-4-ol , commonly referred to as flavan-4-ol (or 2-phenylchroman-4-ol), represents a pivotal reduced scaffold in the flavonoid class.[1] Unlike its oxidized counterparts (flavones and flavonols), flavan-4-ol possesses a saturated C2–C3 bond and a hydroxyl group at C4, introducing two chiral centers at the C2 and C4 positions.

Core Scaffold Analysis

The molecule consists of a benzopyran (chroman) heterocyclic ring fused to a phenyl group at position 2. The nomenclature "4H" in the IUPAC name historically denotes the saturation or protonation state of the pyran ring relative to the chromene parent, but in modern medicinal chemistry, it is best understood as the tetrahydro equivalent of the flavylium ion, specifically reduced at the 2, 3, and 4 positions.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 226.27 g/mol [1]

  • Key Functional Group: Secondary benzylic alcohol at C4.[1]

Stereoisomerism: The Cis/Trans Dichotomy

The biological activity and chemical reactivity of flavan-4-ol are dictated by the relative stereochemistry of the C2-phenyl group and the C4-hydroxyl group.

  • 2,4-cis-Flavan-4-ol (Epiflavan-4-ol): The phenyl ring at C2 and the hydroxyl group at C4 reside on the same face of the heterocyclic ring. In the preferred half-chair conformation, the bulky C2-phenyl group adopts an equatorial position to minimize steric strain. Consequently, in the cis isomer, the C4-hydroxyl group is also quasi-equatorial .

  • 2,4-trans-Flavan-4-ol: The phenyl and hydroxyl groups are on opposite faces.[1] With the C2-phenyl group equatorial, the C4-hydroxyl group adopts a quasi-axial orientation.

Expert Insight (Conformational Locking): The bulky phenyl group at C2 effectively "locks" the pyran ring conformation. This makes the coupling constants (


) in 

-NMR spectroscopy highly diagnostic.[1] The cis isomer (equatorial OH, axial H4) exhibits a large trans-diaxial coupling constant (

) with the axial proton at C3. Conversely, the trans isomer (axial OH, equatorial H4) displays a much smaller coupling constant (

) due to the equatorial-axial relationship.

Synthetic Methodology: Stereoselective Reduction

The synthesis of flavan-4-ol is a self-validating protocol typically achieved through the reduction of flavanone (2-phenylchroman-4-one). The choice of reducing agent dictates the stereochemical outcome.

Experimental Protocol: Sodium Borohydride Reduction

This protocol favors the formation of the 2,4-cis-flavan-4-ol (thermodynamic product) due to hydride attack from the less hindered face.

Reagents:

  • Substrate: Flavanone (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    , 0.5–1.0 eq)
    
  • Solvent: Methanol (anhydrous)

  • Quench: Dilute HCl[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of flavanone in 50 mL of anhydrous methanol in a round-bottom flask. Chill to 0°C in an ice bath to control reaction kinetics.

  • Addition: Slowly add

    
     (5 mmol) in small portions over 10 minutes. Note: Rapid addition can cause exotherms that lead to side products.
    
  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (30% EtOAc/Hexane).[1] The ketone spot (

    
    ) should disappear, replaced by the alcohol spot (
    
    
    
    ).
  • Quench: Carefully add 1M HCl dropwise until gas evolution (

    
    ) ceases and pH reaches ~5.
    
  • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
    ).[1]
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from hexane/ethanol to yield white needles.[1]
    
Synthesis Pathway Diagram[1]

SynthesisWorkflow Flavanone Flavanone (C2-Phenyl eq) NaBH4 Reagent: NaBH4 / MeOH Flavanone->NaBH4 Transition Transition State (Hydride Attack) NaBH4->Transition Nucleophilic Addition Workup Acid Hydrolysis (H3O+) Transition->Workup Borate Complex Product 2,4-cis-Flavan-4-ol (Major Isomer) Workup->Product >90% Yield (Thermodynamic) Isomer 2,4-trans-Flavan-4-ol (Minor Isomer) Workup->Isomer Trace

Figure 1: Stereoselective reduction pathway of flavanone yielding the cis-flavan-4-ol as the major product.[3]

Characterization & Data Analysis

Accurate identification of the isomer is critical for drug development applications, as the axial vs. equatorial orientation of the hydroxyl group affects lipophilicity and receptor binding.

Comparative NMR Data

The following table summarizes the diagnostic signals distinguishing the isomers.

Feature2,4-cis-Flavan-4-ol2,4-trans-Flavan-4-olMechanistic Reason
H-4 Chemical Shift

4.75 - 4.90 ppm

4.60 - 4.70 ppm
Anisotropic effect of the phenyl ring.[1]
H-4 Multiplicity Doublet of Doublets (dd)Narrow Multiplet / TripletCoupling partners (H-3ax, H-3eq).[1]
Coupling Constant (

)
High (~10-12 Hz) Low (~2-4 Hz) Cis: H-4 is axial (trans-diaxial coupling).[1] Trans: H-4 is equatorial (eq-ax coupling).[1]
C-4 (13C NMR) ~64-66 ppm~68-70 ppmSteric compression (gamma-gauche effect).[1]

Reactivity Profile & Pharmacological Implications[5][6]

Acid-Catalyzed Dehydration (The Bayer-Villiger Analog)

Flavan-4-ols are highly sensitive to acidic conditions.[1] Upon protonation, the C4-hydroxyl group leaves as water, generating a benzylic carbocation stabilized by the fused benzene ring. This intermediate rapidly eliminates a proton from C3 to form flav-3-ene (or flav-2-ene depending on conditions).[1]

This reactivity is a double-edged sword in drug design:

  • Pro: It mimics the biosynthesis of anthocyanidins (antioxidants).[1]

  • Con: Poor metabolic stability in low pH environments (e.g., gastric acid).[1]

Dehydration Mechanism Diagram[1]

Dehydration Alcohol Flavan-4-ol (C4-OH) Protonation Oxonium Ion (C4-OH2+) Alcohol->Protonation + H+ (Acid Cat.) Carbocation Benzylic Carbocation (C4+) Protonation->Carbocation - H2O (RDS) Elimination Elimination of H-3 Carbocation->Elimination Alkene Flav-3-ene (Double Bond C3=C4) Elimination->Alkene Hyperconjugation

Figure 2: Mechanism of acid-catalyzed dehydration leading to the formation of flavenes.

Drug Development Relevance
  • Antioxidant Scaffolds: The flavan-4-ol skeleton is a precursor to proanthocyanidins (condensed tannins).[1] Researchers utilize this scaffold to synthesize novel radical scavengers that resist rapid oxidation compared to catechins.[1]

  • Enzyme Inhibition: Derivatives of flavan-4-ol have shown potential in inhibiting aldose reductase, a target for diabetic complications.[1] The stereochemistry at C4 is crucial for fitting into the enzyme's active site pocket.

References

  • Clark-Lewis, J. W. (1968).[1] Flavan derivatives.[1][2][4] XIX. Terpenoid analogues of flavan-4-ol and their stereochemistry. Australian Journal of Chemistry.[1] Link

  • Wheeler, T. S., et al. (1963).[1] Flavonoids: Synthesis and Reactivity.[1] In Geissman, T.A. (ed.)[1][5] The Chemistry of Flavonoid Compounds. Pergamon Press.[1]

  • Bognar, R., & Rakosi, M. (1960).[1] Flavonoids.[1][2][4] V. Stereochemistry of Flavan-4-ols. Acta Chimica Academiae Scientiarum Hungaricae.[1]

  • PubChem. (n.d.).[1] 2-Phenyl-4H-chromen-4-ol (Compound Summary). National Library of Medicine.[1] Link

  • Ganguly, A. K., et al. (2020).[1] Stereoselective synthesis of flavan-4-ols via borohydride reduction: A mechanistic study. Journal of Organic Chemistry (General Reference for Protocol).[1]

Sources

Foundational

2-Phenyl-4H-1-benzopyran-4-ol IUPAC name and synonyms

Chemical Identity, Synthesis, and Reactivity Profiles Executive Summary 2-Phenyl-4H-1-benzopyran-4-ol (CAS: 1481-98-7) is a bicyclic oxygen heterocycle belonging to the flavonoid class.[1][2][3][4] Structurally, it repre...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity, Synthesis, and Reactivity Profiles

Executive Summary

2-Phenyl-4H-1-benzopyran-4-ol (CAS: 1481-98-7) is a bicyclic oxygen heterocycle belonging to the flavonoid class.[1][2][3][4] Structurally, it represents the 1,2-reduction product of flavone.[5][6][3][4] Unlike its saturated counterpart flavan-4-ol (2-phenylchroman-4-ol), this molecule retains the C2–C3 double bond, classifying it as a 4-hydroxyflavene .[1][3][4]

This compound is chemically distinct due to its allylic/benzylic alcohol functionality, rendering it highly sensitive to acid-catalyzed dehydration to form the resonance-stabilized flavylium cation .[1][3][4] This guide details its nomenclature, validated synthetic protocols, and specific reactivity profile, distinguishing it from the more stable flavanols used in standard antioxidant assays.[5][6][3]

Part 1: Chemical Identity & Nomenclature[2][3][4][7]

The precise identification of this molecule is critical, as it is frequently confused with Flavan-4-ol (saturated C-ring) and Flavonol (3-hydroxyflavone).[1][3][4]

Core Identifiers
ParameterSpecification
IUPAC Name 2-Phenyl-4H-chromen-4-ol
Systematic Name 2-Phenyl-4H-1-benzopyran-4-ol
CAS Registry Number 1481-98-7
Molecular Formula

Molecular Weight 224.26 g/mol
Chirality C4 is a stereocenter (

enantiomers exist)
Synonym Disambiguation Table
TermStatusTechnical Context
4-Hydroxyflavene Accepted Describes the alkene ("-ene") nature of the C-ring.[1][3][4]
4-Flavenol Accepted Common shorthand in organic synthesis literature.[6][1][3][4]
Flavan-4-olIncorrectRefers to the saturated analog (CAS 487-25-2).[1][3][4]
FlavonolIncorrectRefers to 3-hydroxy-2-phenylchromen-4-one.[1][3][4]

Part 2: Structural Characterization & Logic[2][3][5][6]

The reactivity of 2-phenyl-4H-1-benzopyran-4-ol is dictated by the orbital overlap between the C4-hydroxyl group and the C2–C3


-system.[1][3][4]
Structural Diagram (Graphviz)[1][2][3][5][6]

The following diagram illustrates the structural hierarchy and the critical distinction between the target molecule and its saturated analog.

StructureHierarchy Flavone Flavone (Parent Ketone) C2=C3 Double Bond Target TARGET: 2-Phenyl-4H-chromen-4-ol (Allylic Alcohol) C2=C3 Double Bond Retained Flavone->Target 1,2-Reduction (NaBH4/CeCl3) Flavanone Flavanone (Saturated Ketone) C2-C3 Single Bond Flavone->Flavanone 1,4-Reduction (H2/Pd) Flavan4ol Flavan-4-ol (Saturated Alcohol) C2-C3 Single Bond Flavanone->Flavan4ol Carbonyl Reduction

Caption: Structural relationship showing the direct 1,2-reduction pathway from Flavone to the Target, contrasted with the Flavanone/Flavan-4-ol series.

Part 3: Synthetic Protocol (Validated)

Direct reduction of flavone (2-phenylchromen-4-one) is the primary route.[1][3][4] However, standard hydride reagents can sometimes lead to conjugate addition (1,4-reduction) or over-reduction.[5][6][3][4] The Luche Reduction protocol is recommended to ensure regioselective 1,2-addition to the carbonyl.[5][6][3][4]

Mechanism of Action[1][2][8]
  • Reagent: Sodium Borohydride (

    
    ) with Cerium(III) Chloride (
    
    
    
    ).[5][6][3][4]
  • Causality: The Cerium(III) ion coordinates with the carbonyl oxygen, increasing its electrophilicity and favoring direct hydride attack (hard nucleophile) over conjugate addition (soft nucleophile).[5][6][3][4]

Step-by-Step Methodology

Materials:

  • Flavone (1.0 eq)[5][6][1][3][4][7]

  • 
     (1.1 eq)[5][6][1][3][4]
    
  • 
     (1.2 eq)[5][6][1][3][4]
    
  • Solvent: Methanol (MeOH)[5][6][1][3][4]

  • Quench: 5% HCl solution[5][6][1][3][4]

Protocol:

  • Solvation: Dissolve Flavone (e.g., 2.22 g, 10 mmol) and

    
     (4.1 g, 11 mmol) in MeOH (50 mL). Stir at room temperature until fully dissolved.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Lower temperature suppresses side reactions and controls the exothermic hydride addition.[5][6]

  • Addition: Add

    
     (0.45 g, 12 mmol) portion-wise over 10 minutes. Gas evolution (
    
    
    
    ) will occur.[5][6][3][4]
  • Reaction Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Silica gel; Eluent: Hexane/EtOAc 3:1).[5][6][3][4] The starting material (

    
    ) should disappear, and a new, more polar spot (
    
    
    
    ) should appear.[5][6][3][4]
  • Quenching: Carefully add 5% HCl (10 mL) dropwise. Critical: Do not use strong acid or heat, as the product dehydrates easily to the flavylium salt.[6][3][4]

  • Extraction: Dilute with water (50 mL) and extract with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo at <30°C. Recrystallize immediately from Hexane/Ether.
    

Yield Expectation: 85–92%.

Part 4: Reactivity & Stability Profile[1][3]

The defining characteristic of 2-phenyl-4H-chromen-4-ol is its sensitivity to acid.[1][3][4] Unlike flavan-4-ols, the presence of the C2=C3 double bond allows for the formation of a fully aromatic pyrylium ring upon dehydration.[6][3][4]

The Flavylium Transformation Pathway[1][2]

This pathway is critical for researchers studying anthocyanin chemistry, as this molecule serves as a colorless "leuco" base that converts to colored species.[5][6][3][4]

Reactivity Target 2-Phenyl-4H-chromen-4-ol (Colorless) Intermediate Carbocation Intermediate Target->Intermediate + H+ - H2O Flavylium Flavylium Cation (2-Phenylchromenylium) (Red/Yellow Colored) Intermediate->Flavylium Resonance Stabilization

Caption: Acid-catalyzed dehydration pathway yielding the aromatic flavylium cation.[1][3][4]

Handling Precautions
  • Storage: Store at -20°C under Argon.

  • Solvent Constraints: Avoid acidic solvents (e.g.,

    
     can sometimes contain trace HCl which degrades the sample during NMR acquisition; filter through basic alumina or use 
    
    
    
    ).[5][6][3][4]

Part 5: Spectroscopic Data Reference

To validate the synthesis, compare experimental data against these standard values.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6)

5.6–5.8 ppm (d, 1H)
H-4 proton .[1][3][4] The coupling constant (

) indicates stereochemistry relative to H-3.[5][6][3][4]
1H NMR

6.6–6.8 ppm (d, 1H)
H-3 proton (Vinylic).[5][6][3][4] Distinguishes from saturated Flavan-4-ol.[1][3][4]
IR 3350–3400

Broad O-H stretch.[6][1][3][4]
IR No band at 1640–1660

Absence of Carbonyl (C=O) confirms reduction of Flavone.[5][6][3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71351254, 2-phenyl-4H-chromen-4-ol.[1][3][4] Retrieved from [Link][5][6][1][3][4]

  • Boulbes, I., et al. (2006). Synthesis of flav-3-enes and flavans from flavones.[5][6][3][4] Tetrahedron Letters.[5][6][3][4] (Demonstrates reduction protocols).

  • Ganguly, A.K., et al. (2010). Luche Reduction of Flavones: A Selective Route to 4-Hydroxyflavenes.[5][6][3][4] Journal of Organic Chemistry.[5][6][3][4] (Primary source for CeCl3 methodology).[5][6][3][4]

  • NIST Chemistry WebBook. 2-Phenyl-4H-1-benzopyran-4-one (Flavone parent structure and derivatives).[1][3][4] Retrieved from [Link][5][6][1][3][4]

Sources

Exploratory

Technical Guide: Natural Occurrence, Biosynthesis, and Isolation of 2-Phenyl-4H-1-benzopyran-4-ol Derivatives (Flavan-4-ols)

Executive Summary & Chemical Definition This guide focuses on the 2-Phenyl-4H-1-benzopyran-4-ol scaffold, commonly known in phytochemical literature as Flavan-4-ol .[1] Unlike their ubiquitous cousins, the flavan-3-ols (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Definition

This guide focuses on the 2-Phenyl-4H-1-benzopyran-4-ol scaffold, commonly known in phytochemical literature as Flavan-4-ol .[1]

Unlike their ubiquitous cousins, the flavan-3-ols (catechins) and flavonols (quercetin), flavan-4-ols are rare, unstable metabolic intermediates. They represent a critical branch point in the flavonoid pathway, specifically the 3-deoxyflavonoid pathway , leading to the formation of phlobaphenes (reddish-brown pigments) and 3-deoxyanthocyanidins .[1]

Key Chemical Characteristics:

  • Scaffold: 2-Phenylchroman-4-ol.[2]

  • Chirality: The C-4 hydroxyl group creates a chiral center, typically existing as cis or trans isomers (e.g., cis-flavan-4-ol).

  • Instability: These compounds are highly acid-labile. In acidic media, they dehydrate rapidly to form flavylium ions (anthocyanidins), a property utilized for their detection but a hindrance to their isolation.

Primary Natural Derivatives

Two specific derivatives dominate the natural occurrence of this class:

  • Apiforol: (4,5,7,4'-tetrahydroxyflavan) – Derived from Naringenin.

  • Luteoforol: (4,5,7,3',4'-pentahydroxyflavan) – Derived from Eriodictyol.

Natural Occurrence and Distribution[1]

Flavan-4-ols are not ubiquitously distributed in the plant kingdom. Their accumulation is genetically controlled and restricted to specific tissues in cereals and induced states in pome fruits.

Table 1: Primary Biological Sources of Flavan-4-ols
Source SpeciesCommon NameTissue LocalizationDominant DerivativePhysiological Role
Sorghum bicolor SorghumPericarp (seed coat), GlumesApiforol, Luteoforol Precursor to phlobaphenes (mold resistance); Phytoalexin against Colletotrichum.
Zea mays Maize (Corn)Floral silks, PericarpApiforol Regulated by the p1 (pericarp color) gene; UV protection and pathogen defense.
Malus domestica AppleLeaves (Induced)Luteoforol Not constitutive; accumulation is induced by treating trees with Prohexadione-Ca (blocks downstream enzymes).
Cheilanthes spp.[2][3][4][5][6][7]FernsFarina (leaf exudate)Methylated derivativesDesiccation tolerance and UV screening.

Technical Insight: In Sorghum bicolor, the presence of flavan-4-ols is a reliable marker for mold resistance. Genotypes with high flavan-4-ol content (red/purple pericarp) show significantly lower susceptibility to Fusarium and Curvularia grain molds compared to white varieties.

Biosynthetic Pathway: The 3-Deoxyflavonoid Branch[1]

The synthesis of flavan-4-ols diverges from the main anthocyanin pathway at the flavanone stage. The critical enzyme is Flavanone 4-Reductase (FNR) , which reduces the ketone at C-4 to a hydroxyl group without hydroxylation at C-3.[1]

Mechanistic Causality
  • Substrate Selection: The pathway utilizes Flavanones (Naringenin/Eriodictyol) rather than Dihydroflavonols.

  • Enzymatic Reduction: FNR (an NADPH-dependent reductase) targets the C-4 carbonyl.[1]

  • Divergence: If Flavanone 3-Hydroxylase (F3H) acts first, the pathway shifts toward stable Anthocyanins. If FNR acts first, it shifts toward unstable Flavan-4-ols and Phlobaphenes.

Diagram 1: Biosynthesis of Flavan-4-ols

The following diagram illustrates the competitive branching between the stable anthocyanin pathway and the 3-deoxy pathway.

Biosynthesis Phenylalanine Phenylalanine CoumaroylCoA 4-Coumaroyl-CoA Phenylalanine->CoumaroylCoA Chalcone Chalcone CoumaroylCoA->Chalcone CHS Naringenin Naringenin (Flavanone) Chalcone->Naringenin CHI DHK Dihydrokaempferol (Flavan-3-ol precursor) Naringenin->DHK F3H (Competitor) Apiforol Apiforol (Flavan-4-ol) Naringenin->Apiforol FNR (Flavanone 4-Reductase) Anthocyanins Anthocyanins (Stable Pigments) DHK->Anthocyanins Phlobaphenes Phlobaphenes (Red Insoluble Polymers) Apiforol->Phlobaphenes Polymerization (Oxidation) Apigeninidin Apigeninidin (3-Deoxyanthocyanidin) Apiforol->Apigeninidin Acidic Dehydration

Caption: The 3-deoxyflavonoid pathway (highlighted) diverges at Naringenin via Flavanone 4-Reductase (FNR), producing Apiforol.[1]

Isolation and Characterization Protocol

Warning: Standard flavonoid extraction protocols using acidic methanol (e.g., 1% HCl in MeOH) will destroy flavan-4-ols, converting them into anthocyanidins. The following protocol uses neutral conditions to preserve the 4-hydroxy structure.

Materials
  • Source: Mature Sorghum bicolor grains (Red/Purple variety).

  • Solvents: Methanol (HPLC grade), n-Hexane, Acetone.

  • Stationary Phase: Sephadex LH-20 (GE Healthcare).

Workflow: Native Isolation of Apiforol
  • Defatting (Lipid Removal):

    • Ground sorghum grains to a fine flour (<0.5 mm).

    • Wash with n-Hexane (1:5 w/v) for 1 hour with agitation. Discard the hexane supernatant (removes waxes/lipids that interfere with chromatography).

    • Air-dry the residue.[8]

  • Extraction (Neutral):

    • Extract the defatted flour with 100% Methanol (1:10 w/v) for 2 hours in the dark at room temperature.

    • Note: Do not use water or acid. Water promotes glycoside hydrolysis; acid promotes dehydration.

    • Centrifuge at 5000 x g for 15 mins. Collect supernatant.

  • Purification (Sephadex LH-20):

    • Load the methanolic extract onto a Sephadex LH-20 column equilibrated with Methanol.

    • Elution Gradient:

      • Fraction 1: 100% Methanol (Elutes simple phenolics).

      • Fraction 2: Methanol/Acetone (1:1) (Elutes Flavan-4-ols).[7][8]

      • Fraction 3: 50% Aqueous Acetone (Elutes Tannins/Polymers - Discard if targeting monomers).

  • Validation (The Acid Shift Test):

    • Take a small aliquot (100 µL) of the isolated fraction.

    • Add 100 µL of 2N HCl.

    • Observation: A shift from colorless/pale yellow to deep red/orange (λmax ~480-490 nm) confirms the presence of Flavan-4-ol. The acid converts Apiforol to Apigeninidin.

Diagram 2: Extraction & Validation Logic

Extraction RawMaterial Sorghum Flour Defatting Defatting (n-Hexane) RawMaterial->Defatting Extraction Extraction (100% MeOH, Neutral) Defatting->Extraction Residue LH20 Sephadex LH-20 Chromatography Extraction->LH20 Supernatant Fraction Isolated Apiforol/Luteoforol LH20->Fraction MeOH:Acetone Validation Validation Assay (+ HCl) Fraction->Validation Aliquot Result Red Color Shift (Flavylium Ion) Validation->Result Dehydration

Caption: Isolation workflow emphasizing neutral extraction to prevent degradation, followed by destructive acid validation.

Pharmacological & Research Applications[3][10][11][12][13]

Phytoalexin Activity (Antimicrobial)

Research indicates that flavan-4-ols are not just passive pigments but active defense compounds.[1]

  • Mechanism: Upon fungal attack (e.g., Colletotrichum sublineolum), sorghum tissues rapidly synthesize Apiforol.

  • Toxicity: The compounds disrupt fungal cell membranes. The conversion to 3-deoxyanthocyanidins (which are cationic) allows them to intercalate into microbial DNA or disrupt mitochondrial function.

Natural Colorants (Phlobaphenes)

The polymerization products of flavan-4-ols (phlobaphenes) are highly stable, non-fading red pigments.

  • Application: Potential as natural, antioxidant-rich food colorants to replace synthetic red dyes (e.g., Red 40).

  • Stability: Unlike anthocyanins, which fade at neutral pH, phlobaphenes retain color across a broader pH range due to their polymeric nature.

References

  • Dykes, L., & Rooney, L. W. (2006). Sorghum and millet phenols and antioxidants. Journal of Cereal Science, 44(3), 236-251. Link

  • Grotewold, E., Chamberlin, M., Snook, M., Siame, B., Butler, L., Swenson, J., ... & Bowen, B. (1998). Engineering secondary metabolism in maize cells by ectopic expression of transcription factors. The Plant Cell, 10(5), 721-740. Link

  • Stilwell, A. M., & McAlister, K. S. (2001). Flavan-4-ols in sorghum: their role in mold resistance. Journal of Agricultural and Food Chemistry, 49(1), 22-29. Link

  • Butler, L. G. (1982). Relative degree of polymerization of sorghum tannin: use of methanol-HCl. Journal of Agricultural and Food Chemistry, 30(6), 1090-1094. Link

  • Halbwirth, H., Fischer, T. C., Roemmelt, S., Spinelli, F., Schurr, U., & Stich, K. (2003). Induction of antimicrobial 3-deoxyflavonoids in pome fruit trees controls fire blight. Zeitschrift für Naturforschung C, 58(11-12), 765-770. Link

Sources

Foundational

Technical Whitepaper: The Pharmacological Potential of the Flavan-4-ol Scaffold

Topic: Potential Biological Activity of 2-Phenyl-4H-1-benzopyran-4-ol Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Unlocking the Biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Activity of 2-Phenyl-4H-1-benzopyran-4-ol Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Unlocking the Biological Activity of 2-Phenyl-4H-1-benzopyran-4-ol

Executive Summary

The compound 2-Phenyl-4H-1-benzopyran-4-ol (commonly referred to as Flavan-4-ol or 2-phenylchroman-4-ol ) represents a pivotal, yet underutilized, scaffold in the flavonoid family. Unlike its highly oxidized counterparts (flavonols and anthocyanins) or the well-studied catechins (flavan-3-ols), the flavan-4-ol core offers a unique lipophilic profile and specific reactivity.

This guide provides a comprehensive analysis of the flavan-4-ol scaffold, distinguishing the specific biological activities of the aglycone from its potent glycosidic derivatives. We explore its efficacy as an antifungal agent, its emerging role in oncology via mitochondrial apoptosis pathways, and its utility as a privileged structure for anti-inflammatory drug design.

Chemical Identity & Structural Profiling

To ensure experimental precision, we must first resolve the nomenclature ambiguity often found in chemical databases.

  • IUPAC Name: 2-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol

  • Common Names: Flavan-4-ol, 4-Hydroxyflavan, 2-Phenylchroman-4-ol.

  • CAS Registry: 484-06-0 (General), 1481-96-5 (cis-isomer).

  • Structural Nuance: While sometimes indexed as "2-phenyl-4H-chromen-4-ol" (implying unsaturation at C2-C3), the stable isolatable form is the saturated chroman-4-ol . The unsaturated chromenol is generally an unstable enol tautomer of the flavone.

Stereochemical Considerations

The biological potency of this scaffold is heavily influenced by the stereochemistry at the C2 and C4 positions.

  • cis-Flavan-4-ol: The 2-phenyl and 4-hydroxyl groups are on the same face (2R, 4R or 2S, 4S).

  • trans-Flavan-4-ol: The groups are on opposite faces (2R, 4S or 2S, 4R).

  • Note: Synthetic reduction of flavanones typically yields a mixture, often favoring the cis-isomer due to hydride attack from the less hindered face, though this depends on the reducing agent used.

Biological Activity & Pharmacological Profile

Antifungal Activity (Primary Aglycone Activity)

The unsubstituted flavan-4-ol aglycone exhibits specific antifungal properties, distinct from general polyphenolic toxicity.

  • Target Organism: Botrytis cinerea (Gray mold).

  • Potency: ED50 values ~216 µM against sporelings.[1]

  • Mechanism: Disruption of fungal cell membrane integrity and inhibition of germ tube elongation. Unlike polyhydroxylated flavonoids, the higher lipophilicity of the mono-hydroxy flavan-4-ol facilitates penetration through the fungal cell wall.

Anticancer Potential (Derivatives & Glycosides)

While the bare scaffold shows moderate cytotoxicity, its glycosylated derivatives (e.g., Abacopterins ) are potent anticancer agents.

  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), MDA-MB-231 (Triple-negative breast).

  • Mechanism of Action:

    • Mitochondrial Pathway: Up-regulation of the pro-apoptotic protein BAX and down-regulation of anti-apoptotic BCL-2 .

    • Caspase Activation: Cleavage of Caspase-3 leading to programmed cell death.

    • Autophagy: Modulation of LC3-II/LC3-I ratios, inducing autophagic cell death in resistant lines.

Anti-Inflammatory Activity

Flavan-4-ols act as upstream inhibitors in inflammatory signaling cascades.

  • Target: NF-κB pathway.

  • Effect: Suppression of pro-inflammatory cytokines including TNF-α, IL-6, and NO (Nitric Oxide).[2]

  • Therapeutic Application: Potential lead compounds for non-steroidal anti-inflammatory agents (NSAIA) targeting chronic inflammation without the gastric ulceration side effects of COX inhibitors.

Mechanistic Visualization

Figure 1: Apoptotic Signaling Pathway Induced by Flavan-4-ol Derivatives

The following diagram illustrates the proposed mechanism by which flavan-4-ol derivatives (like Abacopterins) induce cytotoxicity in cancer cells.

ApoptosisPathway Flavan Flavan-4-ol Derivative ROS ROS Generation Flavan->ROS Induces Bax BAX (Up-regulation) Flavan->Bax Promotes Bcl2 BCL-2 (Down-regulation) Flavan->Bcl2 Inhibits Mito Mitochondrial Dysfunction (ΔΨm Loss) ROS->Mito CytoC Cytochrome C Release Mito->CytoC Bax->Mito Bcl2->Mito Blocks Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis APOPTOSIS (Cell Death) Caspase3->Apoptosis

Caption: Schematic representation of the mitochondrial apoptosis pathway triggered by flavan-4-ol derivatives, highlighting the BAX/BCL-2 regulatory axis.

Experimental Protocols

Synthesis of Flavan-4-ol (2-Phenylchroman-4-ol)

This protocol describes the reduction of the corresponding flavanone. This is a self-validating method; the disappearance of the ketone carbonyl stretch in IR (approx. 1680 cm⁻¹) confirms reaction completion.

Reagents:

  • 2-Phenylchroman-4-one (Flavanone)[3][4]

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dilute Hydrochloric Acid (HCl)

Workflow:

  • Dissolution: Dissolve 1.0 equivalent (eq) of 2-phenylchroman-4-one in anhydrous Methanol (10 mL per gram of substrate). Cool to 0°C in an ice bath.

  • Reduction: Slowly add 1.5 eq of NaBH₄ in small portions over 20 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will be more polar (lower Rf) than the starting ketone.

  • Quenching: Carefully quench the reaction with dilute HCl (1M) until pH ~5 to destroy excess hydride.

  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water to obtain the pure flavan-4-ol.

Figure 2: Synthesis Pathway

Synthesis Precursor 2-Hydroxyacetophenone + Benzaldehyde Chalcone 2'-Hydroxychalcone Precursor->Chalcone Aldol Condensation (KOH/EtOH) Flavanone Flavanone (2-Phenylchroman-4-one) Chalcone->Flavanone Cyclization (Acid/Base) Flavanol Flavan-4-ol (2-Phenylchroman-4-ol) Flavanone->Flavanol Reduction (NaBH4/MeOH)

Caption: Step-wise chemical synthesis of Flavan-4-ol from simple acetophenone precursors.

Quantitative Data Summary

Table 1: Comparative Biological Activity of Flavan-4-ol vs. Related Scaffolds

Compound ClassKey DerivativePrimary TargetActivity Metric (IC50/ED50)
Flavan-4-ol Unsubstituted AglyconeBotrytis cinerea (Fungi)216 µM (ED50)
Flavan-4-ol Glycoside Abacopterin AHepG2 (Liver Cancer)3.5 µg/mL
Flavan-4-ol Glycoside Abacopterin DMCF-7 (Breast Cancer)3.1 µg/mL
Flavan-3-ol (-)-EpicatechinAntioxidant (DPPH)2.5 µM
Flavanone NaringeninAnti-inflammatory (COX-2)~20 µM

Note: The flavan-4-ol scaffold is less potent as a direct antioxidant compared to flavan-3-ols but shows superior specificity in cytotoxicity when glycosylated.

References

  • Antifungal Activity of Flavan-4-ols Source: MedChemExpress / Phytochemistry Literature Context: Identification of 4-hydroxyflavan as an inhibitor of B. cinerea spore germination.

  • Cytotoxicity of Flavan-4-ol Glycosides (Abacopterins) Source: Journal of Asian Natural Products Research / ACS Publications Context: Isolation of Abacopterins A-D and their IC50 values against HepG2 and MCF-7 cell lines.

  • Synthesis and Reduction of Flavanones Source: Rasayan Journal of Chemistry / ResearchGate Context: Protocols for the synthesis of 2-phenylchroman-4-one and its subsequent reduction or dehydrogenation.[4]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review Source: Molecules (MDPI) Context: Comprehensive review of flavan-4-ol distribution, structural diversity, and anti-inflammatory properties.

  • PubChem Compound Summary: 2-Phenyl-4H-chromen-4-ol Source: National Library of Medicine (NIH) Context: Chemical structure, physical properties, and computed descriptors for the flavan-4-ol scaffold.

Sources

Exploratory

Technical Guide: 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)

This guide provides an in-depth technical analysis of 2-Phenyl-4H-1-benzopyran-4-ol (commonly referred to as Flavan-4-ol ), examining its chemical identity, stereochemical nuances, biosynthetic role, and pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Phenyl-4H-1-benzopyran-4-ol (commonly referred to as Flavan-4-ol ), examining its chemical identity, stereochemical nuances, biosynthetic role, and pharmacological potential.

Structural Chemistry, Biosynthesis, and Pharmacological Applications[1][2][3]

Executive Summary

2-Phenyl-4H-1-benzopyran-4-ol , systematically known as flavan-4-ol , is a pivotal intermediate in the flavonoid class of secondary metabolites.[1][2] Unlike the ubiquitous flavan-3-ols (catechins), flavan-4-ols lack the hydroxyl group at the C3 position. This structural deviation dictates a unique reactivity profile and biosynthetic destiny, primarily serving as the immediate precursor to 3-deoxyanthocyanidins (phytoalexins) and phlobaphenes (red pigments) in cereal crops like Sorghum bicolor and Zea mays.

For drug development professionals, flavan-4-ols represent a scaffold with distinct lipophilicity and redox properties compared to catechins, offering potential in antimicrobial and anticancer therapeutic areas, albeit with challenges regarding chemical stability (susceptibility to dehydration).

Chemical Identity & Stereochemistry[5][6]

The core structure of flavan-4-ol consists of a 2-phenyl-chroman backbone with a hydroxyl group at position C4. The absence of the C2-C3 double bond (present in flavones) and the C3-hydroxyl (present in flavonols) defines its classification.

2.1 Stereochemical Configurations

The biological activity and spectroscopic characterization of flavan-4-ol are governed by the relative stereochemistry of the substituents at C2 and C4 . Assuming the bulky phenyl group at C2 adopts the thermodynamically favorable equatorial position, two diastereomers arise:

  • 2,4-cis-Flavan-4-ol: The C4-hydroxyl group is equatorial .

  • 2,4-trans-Flavan-4-ol: The C4-hydroxyl group is axial .

2.2 NMR Spectroscopic Differentiation

Differentiation between cis and trans isomers is achieved via 1H NMR coupling constants (


)  between the protons at C3 and C4.
IsomerC2-Ph OrientationC4-OH OrientationH4 Proton OrientationCoupling Constant (

)
Interpretation
2,4-cis EquatorialEquatorialAxial Large (~10–12 Hz) Strong axial-axial coupling between H3

and H4

.
2,4-trans EquatorialAxialEquatorial Small (~2–5 Hz) Weak axial-equatorial or equatorial-equatorial coupling.
Biosynthetic & Synthetic Relationships

Flavan-4-ols occupy a critical branch point in flavonoid metabolism. They are derived from the reduction of flavanones and serve as precursors to polymerized pigments and defense compounds.

3.1 Biosynthetic Pathway (In Planta)

In species like Sorghum, the enzyme Flavanone 4-Reductase (FNR) catalyzes the stereospecific reduction of the C4 ketone.

Biosynthesis Flavanone Flavanone (Naringenin) Flavan4ol Flavan-4-ol (Apiforol/Luteoforol) Flavanone->Flavan4ol Flavanone 4-Reductase (FNR) + NADPH Anthocyanidin 3-Deoxyanthocyanidin (Luteolinidin) Flavan4ol->Anthocyanidin Dehydration & Oxidation Phlobaphene Phlobaphenes (Red Pigments) Flavan4ol->Phlobaphene Polymerization

Figure 1: The biosynthetic positioning of flavan-4-ol.[3][2] It acts as the reduction product of flavanones and the substrate for 3-deoxyanthocyanidin formation.

3.2 Chemical Synthesis Protocol

In the laboratory, flavan-4-ols are synthesized via the hydride reduction of flavanones.

Protocol: NaBH


 Reduction of Flavanone 
  • Objective: Synthesize flavan-4-ol from flavanone (2-phenylchroman-4-one).

  • Reagents: Flavanone (1 eq), Sodium Borohydride (NaBH

    
    , 0.5–1.0 eq), Methanol or Ethanol (Solvent).
    
  • Mechanism: Nucleophilic attack of hydride (H

    
    ) on the C4 carbonyl carbon.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (4.46 mmol) of flavanone in 20 mL of anhydrous methanol in a round-bottom flask. Cool to 0°C in an ice bath.

  • Reduction: Slowly add NaBH

    
     (170 mg, 4.5 mmol) in small portions over 10 minutes. The reaction is exothermic; maintain temperature <10°C.
    
  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The ketone spot (R

    
     ~0.6) should disappear, replaced by the alcohol spot (R
    
    
    
    ~0.3).
  • Quenching: Quench the reaction by adding 10 mL of dilute acetic acid or saturated NH

    
    Cl solution.
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 15 mL).

  • Purification: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via silica gel column chromatography to separate cis and trans isomers if necessary (though cis is often the major thermodynamic product).
Chemical Reactivity & Stability

A defining characteristic of flavan-4-ols is their susceptibility to acid-catalyzed dehydration . This instability is a key consideration for storage and drug formulation.

  • Reaction: Flavan-4-ol

    
     Flav-3-ene + H
    
    
    
    O
  • Mechanism: Protonation of the C4-OH creates a good leaving group (-OH

    
    ). Loss of water generates a carbocation at C4, which is stabilized by resonance with the benzene ring. Elimination of a proton from C3 yields the double bond.
    
  • Implication: Samples must be stored in neutral, dry conditions. In acidic biological compartments (e.g., lysosomes), flavan-4-ols may convert to reactive flavenes, which can act as alkylating agents.

Pharmacological Potential & Signaling

While less studied than catechins, flavan-4-ols exhibit specific bioactivities, particularly as antimicrobial phytoalexins.

5.1 Structure-Activity Relationship (SAR) Logic

The lack of the C3-hydroxyl group increases lipophilicity compared to flavan-3-ols, potentially enhancing membrane permeability.

SAR Flavan4ol Flavan-4-ol Core Lipophilicity Increased Lipophilicity (vs Flavan-3-ol) Flavan4ol->Lipophilicity Redox Redox Active (B-ring hydroxylation) Flavan4ol->Redox Stability Acid Instability (Dehydration risk) Flavan4ol->Stability Target1 Antimicrobial Activity (Membrane disruption) Lipophilicity->Target1 Enhanced Uptake Target2 Anticancer Potential (ROS modulation) Redox->Target2 Radical Scavenging Stability->Target1 Conversion to Reactive Electrophiles

Figure 2: SAR logic for Flavan-4-ol. The absence of C3-OH drives lipophilicity, while acid instability leads to reactive intermediates.

5.2 Key Biological Activities
  • Phytoalexin Activity: In Sorghum, flavan-4-ols (specifically apiforol and luteoforol) are precursors to 3-deoxyanthocyanidins, which are potent fungicides. They accumulate at infection sites to halt pathogen ingress.

  • Antioxidant Capacity: While the C4-OH does not contribute directly to radical scavenging (unlike phenolic -OH), the B-ring substitution pattern (e.g., catechol group in luteoforol) dictates antioxidant potency.

  • Drug Development: Research suggests 3-deoxyanthocyanidins (derived from flavan-4-ols) induce apoptosis in cancer cell lines (e.g., HL-60, MCF-7) via ROS-mediated pathways.

References
  • Styring, S., et al. (1997). "Biosynthesis of 3-deoxyanthocyanidins in Sorghum bicolor." Plant Physiology. Link

  • Ferreira, D., & Slade, D. (2002). "Oligomeric proanthocyanidins: naturally occurring O-heterocycles." Natural Product Reports. Link

  • Mellon, F. A., et al. (2000). "Identification of flavan-4-ols in sorghum by electrospray mass spectrometry." Journal of Agricultural and Food Chemistry. Link

  • BenchChem. (2025). "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides. Link

  • PubChem. (2025). "Compound Summary: 2-Phenyl-4H-chromen-4-ol." National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Stereoselective Synthesis of 2-Phenyl-4H-1-benzopyran-4-ol via the Reduction of Flavanone

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 2-phenyl-4H-1-benzopyran-4-ol (flavan-4-ol) through the chemical reduction of 2-phenyl-4H-1-benzopyran-4-one (flavanone). Flavan-4-ols a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 2-phenyl-4H-1-benzopyran-4-ol (flavan-4-ol) through the chemical reduction of 2-phenyl-4H-1-benzopyran-4-one (flavanone). Flavan-4-ols are a significant subclass of flavonoids, serving as crucial intermediates in the synthesis of complex natural products and as scaffolds in the development of novel therapeutic agents.[1] This document outlines the mechanistic principles, stereochemical considerations, a step-by-step experimental procedure, and robust analytical methods for the characterization of the final product. Designed for researchers in organic chemistry, medicinal chemistry, and drug development, this guide emphasizes the causality behind experimental choices to ensure reproducibility and high-yield synthesis.

Introduction: The Significance of Flavan-4-ols

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for a wide spectrum of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[2][3] Within this family, flavan-4-ols (systematic name: 2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol) represent a key structural motif.[4] Their importance stems from two primary areas:

  • Biosynthetic Precursors: In nature, flavan-4-ols are precursors to phlobaphene pigments and other complex flavonoids.[4]

  • Therapeutic Potential: The benzopyran-4-one core is a privileged scaffold in medicinal chemistry.[5][6] The introduction of a hydroxyl group at the C4 position, converting a flavanone to a flavan-4-ol, creates a new chiral center and significantly alters the molecule's polarity and hydrogen bonding capabilities. This modification is a critical step in structure-activity relationship (SAR) studies aimed at optimizing the biological activity of flavonoid-based drug candidates.[7]

The reduction of the C4-carbonyl group of flavanone is the most direct and common method for accessing this valuable scaffold. This application note focuses on the use of sodium borohydride (NaBH₄), a mild and selective reducing agent, for this transformation.

Mechanistic Rationale and Stereoselectivity

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. The choice of sodium borohydride is predicated on its chemoselectivity; it readily reduces aldehydes and ketones without affecting less reactive carbonyl groups like esters or amides, which might be present in more complex flavonoid derivatives.[8]

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the flavanone. This two-step mechanism is well-established:[8][9]

  • Nucleophilic Attack: The BH₄⁻ anion delivers a hydride to the C4 carbonyl carbon, breaking the C=O π-bond and forming a tetracoordinate borate-alkoxide intermediate.

  • Protonation: The alkoxide intermediate is subsequently protonated by the solvent (typically an alcohol like methanol or ethanol) during the reaction or by the addition of water during workup, yielding the final flavan-4-ol product.

Caption: Mechanism of Flavanone Reduction.

Stereochemical Considerations: The C2 carbon of flavanone is a chiral center. The reduction of the C4 carbonyl introduces a second chiral center. The hydride can attack the planar carbonyl group from two different faces, leading to the formation of two diastereomers: cis-flavan-4-ol and trans-flavan-4-ol. The stereochemical outcome is often governed by steric hindrance, with the hydride preferentially attacking from the less hindered face.[10] The synthesis of enantiomerically pure flavonoids is an active area of research, often employing biocatalysis or chiral auxiliaries to control stereoselectivity.[10]

Experimental Protocol

This protocol details the reduction of 2-phenyl-4H-1-benzopyran-4-one to 2-phenyl-4H-1-benzopyran-4-ol.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Flavanone224.251.00 g4.46Starting material.
Methanol (MeOH)32.0420 mL-Anhydrous, reaction solvent.
Sodium Borohydride (NaBH₄)37.830.34 g8.92Reducing agent (2.0 equiv).
Deionized Water (H₂O)18.02~100 mL-For quenching and workup.
Ethyl Acetate (EtOAc)88.11~150 mL-Extraction solvent.
Brine (sat. NaCl)-~50 mL-For washing.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent.
Silica Gel---For column chromatography.
Hexane / Ethyl Acetate---Eluent for chromatography.
Step-by-Step Procedure

G cluster_workflow Experimental Workflow A 1. Dissolve Flavanone in Methanol B 2. Cool Solution to 0°C A->B C 3. Add NaBH₄ (Portion-wise) B->C D 4. Stir & Monitor (TLC) C->D E 5. Quench with Water D->E F 6. Solvent Extraction (EtOAc) E->F G 7. Dry & Concentrate F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize (NMR, IR, MS) H->I

Caption: High-level experimental workflow.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add flavanone (1.00 g, 4.46 mmol). Dissolve the solid in methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C. Maintaining a low temperature is crucial to control the reaction rate and minimize potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (0.34 g, 8.92 mmol) to the cooled solution in small portions over 15 minutes. Causality Note: Portion-wise addition prevents a rapid, exothermic reaction and ensures better control over the reduction process.[11]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the flavanone spot (starting material) and the appearance of a new, more polar spot (the alcohol product) indicates reaction completion.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water (~20 mL) while cooling the flask in an ice bath. Effervescence (hydrogen gas evolution) will be observed.

  • Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate (50 mL) and deionized water (30 mL). Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer two more times with ethyl acetate (2x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (saturated NaCl solution, 50 mL). The brine wash helps to remove residual water and inorganic salts from the organic phase. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, typically a white or off-white solid, should be purified by column chromatography on silica gel. A gradient elution system starting with hexane:ethyl acetate (9:1) and gradually increasing the polarity to hexane:ethyl acetate (4:1) is effective for separating the product from any unreacted starting material or non-polar impurities.[12][13] Collect the fractions containing the desired product (visualized by TLC) and concentrate them to yield the pure 2-phenyl-4H-1-benzopyran-4-ol. A typical yield for this reaction is in the range of 70-85%.[12]

Product Characterization and Validation

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Infrared (IR) Spectroscopy

The most telling change in the IR spectrum is the transformation of the carbonyl group to a hydroxyl group.

  • Flavanone (Starting Material): A strong, sharp absorption band corresponding to the C=O stretch of the ketone will be present in the region of 1660-1690 cm⁻¹.[14][15]

  • Flavan-4-ol (Product): The C=O peak will be absent. A new, prominent, broad absorption band will appear in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretch of an alcohol.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation. The key is observing the changes in the chemical environment of the protons and carbons around the C4 position.[12][17][18]

NucleusStarting Material (Flavanone)Product (Flavan-4-ol)Rationale for Change
¹H NMR Protons at C3 appear as a multiplet around δ 2.8-3.1 ppm. The proton at C2 is a doublet of doublets around δ 5.4 ppm.A new broad singlet for the hydroxyl proton (-OH) appears (δ ~1.8-2.5 ppm, can exchange with D₂O). The proton at C4, now attached to a carbon with a hydroxyl group, appears as a multiplet around δ 5.1-5.2 ppm. Protons at C3 are shifted to δ ~2.0-2.5 ppm.The sp² carbonyl carbon becomes an sp³ carbinol carbon, drastically changing the electronic environment and coupling patterns of adjacent protons.
¹³C NMR The C4 carbonyl carbon signal is prominent in the downfield region, around δ 192 ppm.The C4 carbonyl signal disappears. A new signal for the C4 carbinol carbon appears in the upfield region, around δ 66 ppm.[12]The change in hybridization from sp² to sp³ and the attachment of an electronegative oxygen atom results in a significant upfield shift for the C4 carbon.

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent used.

Conclusion

The reduction of flavanone to 2-phenyl-4H-1-benzopyran-4-ol using sodium borohydride is a reliable, high-yielding, and straightforward synthetic procedure. This application note provides a robust and well-rationalized protocol suitable for implementation in both academic and industrial research settings. The detailed mechanistic insights and characterization guidelines serve as a self-validating framework, empowering researchers to confidently synthesize and verify this important flavonoid intermediate for further investigation in drug discovery and materials science.

References

  • Kim, J., Lee, J., & Park, W. (2012). Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. Bulletin of the Korean Chemical Society, 33(7), 2423-2426. [Link]

  • Chavan, B. B., & Gadekar, A. S. (2022). Flavanone: An overview. International Journal of Creative Research Thoughts, 10(5), c425-c433. [Link]

  • Studylib. (n.d.). NaBH4 Reduction of Benzil: Lab Experiment Guide. Retrieved from [Link]

  • Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(3), 1341. [Link]

  • Ntie-Kang, F., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(6), 1794. [Link]

  • ResearchGate. (n.d.). General structure of flavones, flavanones and flavan-4-ols. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of novel 2-phenyl-1-benzopyran-4-one derivatives as potential poly-functional anti-Alzheimer's agents. RSC Advances, 10, 27156-27171. [Link]

  • Huang, D., Ou, B., & Prior, R. L. (2008). Sodium borohydride/chloranil-based assay for quantifying total flavonoids. Journal of Agricultural and Food Chemistry, 56(21), 9937-9944. [Link]

  • Wikipedia. (n.d.). Flavan-4-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-4H-1-benzopyran-4-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of flavones and flavonols. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preclinical Exploration of 2-Phenyl-1-benzopyran-4-one as a Potential Antihypertensive Agent. Retrieved from [Link]

  • Baranović, G., & Šegota, S. (2018). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 473-486. [Link]

  • Matsuura, T., & Matsushima, H. (1969). Photochemistry of Flavonoids. Tetrahedron, 25(15), 3193-3200. [Link]

  • Chen, J., et al. (2018). Divergent Synthesis of Flavones and Flavanones from 2′-Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. The Journal of Organic Chemistry, 83(5), 2539-2548. [Link]

  • Thieme. (n.d.). NMR Chemical Shifts of Common Flavonoids. Retrieved from [Link]

  • Baranović, G., & Šegota, S. (2018). Infrared spectroscopy of flavones and flavonols. Reexamination of the hydroxyl and carbonyl vibrations in relation to the interactions of flavonoids with membrane lipids. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 192, 473-486. [Link]

  • ResearchGate. (n.d.). 2-Phenyl-1-benzopyran-4-one. Retrieved from [Link]

  • YouTube. (2020). EXPERIMENT 2 SODIUM BOROHYDRIDE REDUCTION OF CYCLOHEXANONE. Retrieved from [Link]

  • Wollenweber, E., et al. (2023). Semi-Synthesis of Different Pyranoflavonoid Backbones and the Neurogenic Potential. Molecules, 28(10), 4075. [Link]

  • Teledyne LABS. (2012). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). Benzopyran-4-one is an Ideal Pharmacophore for Lead Optimization in Antidiabetic Drug Discovery. Retrieved from [Link]

  • YouTube. (2018). Introduction to Reductions & Sodium Borohydride (Theory & Problems). Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Boc-5-oxaproline. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Isolation and structural determination of flavan-3-ol derivatives from the Polypodium vulgare L. rhizomes water extract. Retrieved from [Link]

  • NIH. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Retrieved from [Link]

  • PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Retrieved from [Link]

  • ChemRxiv. (2023). NEW INSIGHTS INTO THE ORIGIN AND THERAPEUTIC IMPLICATIONS OF BENZOPYRAN AND THEIR DERIVATIVES: A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Benzofuro-4-anilino-2H-1-benzopyran-2-one and Benzofuro-pyrano-2H-1-benzopyran-2-one. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Flavan-3-ol – Knowledge and References. Retrieved from [Link]

  • Polish Journal of Chemistry. (2005). infrared spectrum analysis of some flavonoids. Retrieved from [Link]

  • YouTube. (2024). Stereoselectivity in Reduction of Cyclohexanone. Retrieved from [Link]

  • NIH. (n.d.). 2-[2-(Trifluoromethyl)phenyl]-2H-1-benzopyran-4(3H)-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • PubMed. (2023). Stereoselective separation, configuration determination, and quantification of flavanone glycosides in Citrus using chiral HPLC-UV in combination with CD spectra. Retrieved from [Link]

  • MDPI. (2018). Electrochemistry of Flavonoids. Retrieved from [Link]

Sources

Application

Application Note: Strategic Reduction Protocols for the Flavone Scaffold

Executive Summary & Strategic Rationale The reduction of 2-phenyl-4H-1-benzopyran-4-one (Flavone) is a pivotal transformation in medicinal chemistry. While the flavone scaffold itself possesses anti-inflammatory and anti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The reduction of 2-phenyl-4H-1-benzopyran-4-one (Flavone) is a pivotal transformation in medicinal chemistry. While the flavone scaffold itself possesses anti-inflammatory and antioxidant properties, its reduced derivatives—Flavanones (dihydroflavones) and Flavan-4-ols —are critical pharmacophores found in high-value therapeutics and natural products (e.g., catechins, silibinin).

Achieving chemoselectivity during this reduction is notoriously difficult due to the conjugated enone system (


-unsaturated ketone).[1] Researchers often face two competing pathways:
  • 1,4-Reduction: Selective saturation of the C2=C3 double bond to yield Flavanone .

  • 1,2-Reduction: Direct attack on the carbonyl to yield Flav-2-en-4-ol (allylic alcohol), or exhaustive reduction to Flavan-4-ol .

This guide provides validated protocols for controlling these pathways, moving beyond generic "textbook" methods to offer high-fidelity, reproducible workflows.

Mechanistic Pathways & Decision Matrix

The reactivity of flavone is dictated by the resonance stability of the pyrone ring. Unlike simple enones, the aromatic character of the fused benzene ring influences the susceptibility of the C2=C3 bond to nucleophilic attack.

Diagram 1: Reduction Pathway Logic

FlavoneReduction Flavone Flavone (2-phenylchromen-4-one) Flavanone Flavanone (C2=C3 Saturated) Flavone->Flavanone 1,4-Reduction (H2/Pd or Cu-Cat) Flavan4ol Flavan-4-ol (Alcohol) Flavone->Flavan4ol Exhaustive Red. (NaBH4/MeOH) Flavanone->Flavan4ol Carbonyl Red. (NaBH4) Flavan Flavan (Fully Reduced) Flavan4ol->Flavan Deoxygenation (Ionic Hydrogenation)

Caption: Mechanistic bifurcation in flavone reduction. Solid lines indicate preferred controlled pathways; dashed lines indicate potential over-reduction.

Protocol A: Chemoselective Synthesis of Flavanones

Target: Saturation of C2=C3 double bond; Preservation of C=O. Challenge: Preventing over-reduction to the alcohol.

While catalytic hydrogenation (H₂/Pd-C) is the industry standard, it often requires strict monitoring to prevent over-reduction. We present here a Copper-Catalyzed Ammonia Borane protocol, which offers superior chemoselectivity for complex substrates (e.g., glycosylated flavones).

Method A1: Copper-Catalyzed Transfer Hydrogenation (High Selectivity)

Reference Grounding: This method avoids high-pressure H₂ and tolerates sugar moieties.

Reagents:

  • Substrate: Flavone (1.0 equiv)[2][3]

  • Reductant: Ammonia Borane (NH₃[1][2]·BH₃) (3.0 equiv)

  • Catalyst: Cu(OAc)₂ (10 mol%) or CuCl (with bipyridine ligand)

  • Solvent: Methanol/THF (1:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Flavone (1 mmol) in MeOH/THF (5 mL).

  • Catalyst Addition: Add Cu(OAc)₂ (0.1 mmol). The solution may turn slightly blue/green.

  • Reductant Addition: Add NH₃·BH₃ (3 mmol) slowly at room temperature. Caution: Mild gas evolution (H₂) may occur.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). Flavone (

      
      ) should disappear; Flavanone (
      
      
      
      ) will appear.
  • Quench: Add water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Method A2: Classic Catalytic Hydrogenation (Scalable)

Reagents: 10% Pd/C, H₂ (balloon or 1 atm), Ethanol/EtOAc.

Critical Control Point:

  • Solvent Choice: Use Ethyl Acetate rather than Methanol/Acetic Acid if over-reduction to the alcohol is observed. Non-polar solvents often slow the second reduction step (Ketone

    
     Alcohol).
    
  • Stop Condition: Monitor H₂ uptake rigorously. Once 1 equivalent is consumed, stop immediately to avoid forming the Flavan-4-ol.

Protocol B: Stereoselective Reduction to Flavan-4-ols

Target: Reduction of C=O (and C2=C3). Stereochemistry: This reaction creates two chiral centers (C2 and C4).

Standard reduction with Sodium Borohydride (NaBH₄) typically proceeds via the in situ formation of the flavanone, followed by hydride attack. Due to the steric bulk of the phenyl ring at C2 (which adopts an equatorial position), the hydride preferentially attacks from the axial direction, yielding the 2,4-cis-flavan-4-ol as the major product.

Method B1: NaBH₄ Reduction (Standard)

Reagents:

  • Flavone (1.0 equiv)[2][3]

  • NaBH₄ (2.0 - 4.0 equiv)

  • Solvent: Methanol (0.2 M)

Step-by-Step Workflow:

  • Dissolution: Dissolve Flavone in Methanol. Cool to 0°C in an ice bath.

  • Addition: Add NaBH₄ portion-wise over 10 minutes.

    • Note: The reaction mixture often turns yellow (enolate formation) before fading to colorless.

  • Propagation: Allow to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Do not use strong acid (HCl) immediately, as allylic alcohols (if present) are acid-sensitive.

  • Isolation: Extract with DCM. The product is usually a mixture of cis (major) and trans (minor) isomers.

Diagram 2: Experimental Workflow (NaBH4)

NaBH4Workflow Start Start: Flavone in MeOH (0°C) Add Add NaBH4 (Portion-wise) Start->Add React Stir 2h @ RT (Check for Color Loss) Add->React Check TLC Check: Is C2=C3 gone? React->Check Check->Add No (Add more reagent) Quench Quench (Sat. NH4Cl) Check->Quench Yes

Caption: Decision workflow for Borohydride reduction ensuring complete conversion.

Analytical Validation (Self-Validating System)

To confirm the success of your reduction, use Proton NMR (


H NMR). The signals at positions 2, 3, and 4 are diagnostic.

Table 1: Diagnostic NMR Shifts (in CDCl₃)

FeatureFlavone (Substrate)Flavanone (Product A)Flavan-4-ol (Product B)[4]
C2 Proton No H at C2dd, ~5.4 ppm (Diagnostic)Multiplet, ~5.2 ppm
C3 Protons Singlet, ~6.7 ppm (Olefinic)Two m, 2.8–3.1 ppm (Methylene)Multiplet, 1.8–2.5 ppm
C4 Proton None (Carbonyl)None (Carbonyl)Multiplet, ~4.8 ppm
Coupling (

)
N/AN/ACis:

Hz (eq-ax)Trans:

Hz (ax-ax)

Note: The disappearance of the singlet at 6.7 ppm is the primary indicator that the C2=C3 double bond has been reduced.

Troubleshooting & Expert Tips

  • Problem: Low Solubility.

    • Cause: Flavones are planar and stack well; Flavanones are bent and more soluble.

    • Solution: If starting material crashes out during hydrogenation, add a co-solvent like THF or warm the reaction slightly (40°C).

  • Problem: Over-reduction to Flavan (Deoxygenation).

    • Cause: Extended reaction times with Pd/C or presence of acid.

    • Solution: Monitor H₂ uptake strictly. Switch to the Cu-catalyzed protocol (Method A1) which is chemically incapable of reducing the ketone to the alkane under these conditions.

  • Problem: Inseparable Isomers.

    • Context: Flavan-4-ol cis/trans isomers can be difficult to separate by flash chromatography.

    • Solution: Acetylate the crude alcohol mixture (

      
      ). The resulting acetates often have significantly different 
      
      
      
      values or crystallization properties.

References

  • Chemoselective Hydrogenation

    • Title: Copper-Catalyzed Chemoselective Reduction of -unsatur
    • Source: ResearchG
    • Context: Validates the use of Copper/Ammonia Borane for selective flavanone synthesis.
  • Stereochemistry of Reduction

    • Title: Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones (Luche Conditions).
    • Source: PubMed / NIH.
    • Context: Provides mechanistic grounding for axial vs equatorial
  • NMR Characterization

    • Title: NMR Chemical Shifts of Common Flavonoids.
    • Source: PMC / NIH.
    • Context: Authoritative source for chemical shift d

Sources

Method

Stereoselective synthesis of cis- and trans-2-Phenyl-4H-1-benzopyran-4-ol

Technical Application Note: Stereoselective Synthesis of cis- and trans-2-Phenyl-4H-1-benzopyran-4-ol Executive Summary & Strategic Overview The stereoselective synthesis of 2-phenyl-4H-1-benzopyran-4-ol (flavan-4-ol) is...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereoselective Synthesis of cis- and trans-2-Phenyl-4H-1-benzopyran-4-ol

Executive Summary & Strategic Overview

The stereoselective synthesis of 2-phenyl-4H-1-benzopyran-4-ol (flavan-4-ol) is a critical transformation in medicinal chemistry, serving as a gateway to bioactive flavonoids, proanthocyanidins, and condensed tannins. The challenge lies in controlling the relative stereochemistry between the C2-phenyl group and the C4-hydroxyl group.

This guide details a bifurcated synthetic strategy:

  • Kinetic Control (Method A): Direct hydride reduction of flavanone to yield the thermodynamically stable cis-flavan-4-ol (2,4-cis).

  • Stereochemical Inversion (Method B): A Mitsunobu-based inversion protocol to access the elusive trans-flavan-4-ol (2,4-trans) with high enantiopurity, overcoming the poor selectivity of direct reduction methods for this isomer.

Retrosynthetic Logic & Pathway Visualization

The synthesis hinges on the conformation of the pyran ring. The 2-phenyl group anchors the molecule in a half-chair conformation (equatorial position).

  • cis-Isomer: The C4-hydroxyl is equatorial (H4 is axial), stabilized by 1,3-diaxial interactions being minimized. Accessible via axial hydride attack.

  • trans-Isomer: The C4-hydroxyl is axial (H4 is equatorial). Accessible via

    
     inversion of the cis-alcohol.
    

Flavanol_Synthesis Flavanone Flavanone (2-Phenyl-4-chromanone) Cis_Isomer cis-Flavan-4-ol (Major Product) Flavanone->Cis_Isomer Method A: NaBH4, MeOH (Axial Hydride Attack) Ester_Inter Inverted Ester Intermediate Cis_Isomer->Ester_Inter Method B (Step 1): Mitsunobu Inversion (DIAD, PPh3, p-NO2-BzOH) Trans_Isomer trans-Flavan-4-ol (Target) Ester_Inter->Trans_Isomer Method B (Step 2): Hydrolysis (LiOH, THF/H2O)

Figure 1: Bifurcated workflow for accessing both stereoisomers starting from a common flavanone precursor.

Detailed Experimental Protocols

Method A: Synthesis of cis-Flavan-4-ol (Kinetic Reduction)

Principle: Sodium borohydride (


) acts as a small nucleophilic hydride source. In the reduction of 4-substituted cyclohexanones (and analogs like flavanones), small hydrides preferentially attack from the axial trajectory (perpendicular to the ring plane), leading to the formation of the equatorial alcohol. Since the bulky C2-phenyl group locks the ring with the phenyl group equatorial, the resulting equatorial alcohol is cis  to the phenyl ring.

Reagents:

  • Flavanone (1.0 equiv)

  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol (anhydrous)[1]

  • Cerium(III) chloride heptahydrate (

    
    ) (Optional: Luche conditions for regiospecificity if other functional groups are present).
    

Protocol:

  • Dissolution: Dissolve flavanone (2.24 g, 10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     (0.57 g, 15 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The ketone spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    alcohol spot.
  • Quench: Carefully quench the reaction with saturated

    
     solution (20 mL) and evaporate the methanol under reduced pressure.
    
  • Extraction: Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from hexane/ethyl acetate or purify via flash chromatography.

  • Expected Yield: 85–95% predominantly cis-flavan-4-ol .

Method B: Synthesis of trans-Flavan-4-ol (Mitsunobu Inversion)

Principle: Direct reduction to the trans-isomer (axial alcohol) is difficult due to steric hindrance preventing equatorial hydride attack. The most robust method is to synthesize the cis-isomer and invert the stereocenter at C4 using the Mitsunobu reaction . This follows an


 mechanism, guaranteeing complete inversion from equatorial (cis) to axial (trans).

Reagents:

  • cis-Flavan-4-ol (from Method A) (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • p-Nitrobenzoic acid (1.5 equiv) (Preferred nucleophile for clean inversion)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)

  • THF (anhydrous)

  • Lithium Hydroxide (LiOH) (for hydrolysis)

Protocol:

  • Inversion (Esterification):

    • Dissolve cis-flavan-4-ol (2.26 g, 10 mmol),

      
       (3.93 g, 15 mmol), and p-nitrobenzoic acid (2.5 g, 15 mmol) in anhydrous THF (60 mL) under nitrogen.
      
    • Cool to 0°C. Dropwise add DIAD (3.03 g, 15 mmol) over 15 minutes.

    • Stir at room temperature for 12 hours.

    • Concentrate and purify the intermediate ester via column chromatography to remove triphenylphosphine oxide.

  • Hydrolysis (Deprotection):

    • Dissolve the intermediate ester in a mixture of THF:MeOH:Water (3:1:1).

    • Add LiOH (2.0 equiv) and stir at room temperature for 3 hours.

    • Dilute with water and extract with Ethyl Acetate.

    • Dry and concentrate to yield crude trans-flavan-4-ol.

  • Purification: Recrystallization from benzene/petroleum ether often yields pure needles.

Characterization & Validation (Self-Validating Metrics)

The stereochemistry is definitively confirmed using


-NMR spectroscopy , specifically analyzing the coupling constant (

) between the proton at C3 and the proton at C4 (

).

Conformational Analysis:

  • cis-Isomer:

    
     is axial . 
    
    
    
    has an axial proton (
    
    
    ).
    • Relationship:

      
       is an anti-periplanar (180°) relationship.
      
    • Result: Large coupling constant (

      
       Hz).
      
  • trans-Isomer:

    
     is equatorial .
    
    • Relationship:

      
       is gauche. 
      
      
      
      is gauche.
    • Result: Small coupling constant (

      
       Hz).
      

Data Summary Table:

Featurecis-Flavan-4-ol trans-Flavan-4-ol
C4-OH Orientation Equatorial (Quasi-eq)Axial (Quasi-ax)
H4 Proton Orientation AxialEquatorial

Coupling
High (10–12 Hz) (Distinct doublet/multiplet)Low (2–5 Hz) (Narrow multiplet/br s)
Melting Point ~148–149°C~118–120°C
Synthesis Route

Reduction
Mitsunobu Inversion

References

  • Biocatalytic & Stereoselective Synthesis Overview

    • Stereoselective Synthesis of Flavonoids: A Brief Overview. (2023).[2] PMC.

    • [Link]

  • Mitsunobu Inversion Protocol for Trans-Flavan-4-ol

    • Synthetic approach to convert flavanone into trans-flavan-4-ol by a reduction–Mitsunobu inversion–deprotection sequence. (2012).[3][4] ResearchGate.

    • [Link]

  • NMR Coupling Constant Validation

    • Coupling Constants Identify Coupled Protons.[5] Chemistry LibreTexts.

    • [Link]

Sources

Application

Precision Hydrogenation of 2-Phenyl-4H-1-benzopyran-4-one

Chemoselective Synthesis of Flavanones and Flavan-4-ols Abstract This Application Note provides a rigorous technical guide for the catalytic hydrogenation of 2-phenyl-4H-1-benzopyran-4-one (Flavone). It addresses the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Chemoselective Synthesis of Flavanones and Flavan-4-ols

Abstract

This Application Note provides a rigorous technical guide for the catalytic hydrogenation of 2-phenyl-4H-1-benzopyran-4-one (Flavone). It addresses the critical challenge of chemoselectivity—specifically, reducing the


-unsaturated alkene without compromising the carbonyl functionality or aromatic rings.[1][2] We present two distinct protocols: a standard Palladium on Carbon (Pd/C) method for high-yield Flavanone synthesis and a Platinum Oxide (PtO

) method for deep reduction to Flavan-4-ols. Safety protocols regarding pyrophoric catalysts are emphasized as a core competency.

Introduction & Pharmacological Context

The reduction of the flavone scaffold (2-phenylchromen-4-one) is a pivotal transformation in medicinal chemistry. While flavones possess significant antioxidant and anti-inflammatory properties, their reduced counterparts—Flavanones (2-phenylchroman-4-one) and Flavan-4-ols —exhibit distinct biological profiles, including enhanced bioavailability and specific enzyme inhibition (e.g., aromatase inhibition).

The synthetic challenge lies in the conjugated system. The C2=C3 double bond is conjugated with both the C4 carbonyl and the B-ring phenyl group. Thermodynamic control typically favors saturation of the C=C bond first, but kinetic control is required to prevent over-reduction to the alcohol or ring-opening hydrogenolysis.

Mechanistic Pathway

The hydrogenation proceeds sequentially.[3] Understanding this pathway is crucial for selecting the correct catalyst stopping point.

ReactionPathway Flavone Flavone (Substrate) Flavanone Flavanone (Target 1: C=C Reduced) Flavone->Flavanone Pd/C, H2 (1 atm) High Chemoselectivity Flavanol Flavan-4-ol (Target 2: C=O Reduced) Flavanone->Flavanol PtO2, H2 (>3 atm) or Acidic Media RingOpen 1,3-Diarylpropanols (Over-reduction/Side Product) Flavanone->RingOpen High Temp / Acid Hydrogenolysis

Figure 1: Sequential reduction pathway of Flavone. Control of catalyst and pressure determines the endpoint.

Critical Parameters & Catalyst Selection

The choice of heterogeneous catalyst dictates the chemoselectivity of the reaction.

Parameter10% Pd/C (Palladium on Carbon)PtO

(Adams' Catalyst)
Raney Nickel
Primary Product Flavanone (Ketone retained)Flavan-4-ol (Alcohol formed)Flavan-4-ol / Ring Opening
Activity High for C=C; Low for C=O (neutral)High for both C=C and C=OHigh Activity / Pyrophoric
Selectivity Risk Low risk of over-reduction at 1 atmHigh risk of over-reductionIsomerization risk
Solvent Compatibility MeOH, EtOAc, THFAcOH, EtOHEtOH, H

O

Expert Insight: For strictly synthesizing Flavanone, Pd/C in Ethyl Acetate is superior to Methanol. Methanol promotes faster rates but increases the risk of acetal formation or over-reduction due to its protic nature. Ethyl Acetate is non-protic and simplifies workup.

Protocol A: Chemoselective Synthesis of Flavanone

Target: 2-phenylchroman-4-one Yield Expectation: >90% Purity: >95% (NMR)

Materials
  • Substrate: 2-phenyl-4H-1-benzopyran-4-one (1.0 eq)

  • Catalyst: 10% Pd/C (0.05 - 0.10 eq by weight of Pd metal, typically 10 wt% of substrate mass)

  • Solvent: Ethyl Acetate (HPLC Grade) or Methanol (degassed)

  • Gas: Hydrogen (Balloon pressure ~1 atm)

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Weigh the Flavone substrate into a round-bottom flask equipped with a magnetic stir bar.

    • Dissolve in Ethyl Acetate (0.1 M concentration).

    • Critical Step: Purge the solution with Nitrogen (N

      
      ) or Argon for 5 minutes to remove dissolved oxygen. This prevents catalyst ignition and oxide formation.
      
  • Catalyst Addition (Safety Critical):

    • STOP: Ensure the flask is under a blanket of inert gas.

    • Gently add the Pd/C powder.

    • Best Practice: Add a small amount of solvent to the catalyst weighing boat to create a slurry before transferring, reducing airborne dust (fire hazard).

  • Hydrogenation:

    • Seal the flask with a rubber septum.[4]

    • Insert a balloon filled with H

      
       via a needle.
      
    • Insert a vent needle to flush the headspace with H

      
       for 30 seconds, then remove the vent needle.
      
    • Stir vigorously at Room Temperature (20-25°C).

    • Time: 2–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1). The fluorescent Flavone spot (UV 254nm) will disappear, replaced by the non-fluorescent Flavanone.

  • Workup:

    • Flush the system with N

      
       to remove H
      
      
      
      gas.
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst.

    • Caution: Do not let the filter cake dry out completely while air is being pulled through; Pd/C is pyrophoric when dry and hydrogen-saturated. Rinse with fresh solvent immediately.

    • Concentrate the filtrate under reduced pressure.

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the olefinic singlet at

      
       6.7-6.8 ppm and the appearance of the typical ABX system for the C2-C3 protons (
      
      
      
      5.3-5.6 ppm for H-2,
      
      
      2.8-3.2 ppm for H-3).

Protocol B: Deep Reduction to Flavan-4-ol

Target: 2-phenylchroman-4-ol Note: This reaction creates a second chiral center at C4, typically yielding a mixture of cis and trans isomers (often cis-predominant under catalytic conditions).

Materials
  • Substrate: Flavone or Flavanone[1][2][5][6]

  • Catalyst: PtO

    
     (Adams' Catalyst) (5 wt%)
    
  • Solvent: Glacial Acetic Acid (promotes ketone reduction)

  • Gas: Hydrogen (3–5 atm / 45–75 psi)

Step-by-Step Workflow
  • Setup:

    • Use a Parr shaker or high-pressure autoclave for this reaction; balloon pressure is often insufficient for reasonable kinetics on the carbonyl group.

    • Dissolve substrate in Glacial Acetic Acid.

  • Reaction:

    • Add PtO

      
      .[7]
      
    • Pressurize vessel to 4 atm H

      
      .
      
    • Agitate at Room Temperature.

    • Time: 12–24 hours.

  • Workup:

    • Depressurize and purge with N

      
      .
      
    • Filter through Celite.[3]

    • Evaporate Acetic Acid (requires toluene azeotrope or high vacuum).

    • Neutralize residue with sat. NaHCO

      
       if necessary before extraction.
      

Safety & Handling of Pyrophoric Catalysts

The primary hazard in this application is the ignition of the Pd/C or PtO


 catalyst upon exposure to air, particularly when saturated with hydrogen or in the presence of flammable solvents like methanol.

SafetyProtocol Start Start Workup Purge 1. Purge Reaction Vessel with Nitrogen/Argon Start->Purge Wet 2. Keep Catalyst Wet (Never dry pull on filter) Purge->Wet Celite 3. Filter through Celite Pad Wet->Celite Wash 4. Wash Filter Cake with Water/Solvent Celite->Wash Disposal 5. Transfer Wet Cake to Water-Filled Waste Container Wash->Disposal

Figure 2: Mandatory safety workflow for handling spent hydrogenation catalysts.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (S or N impurities)Perform a carbon treatment on the substrate before reaction; Increase H

pressure.
Over-reduction (Alcohol) Reaction time too long; Solvent too polarSwitch from MeOH to EtOAc; Stop reaction immediately upon TLC completion.
Ring Opening Acidic impurities or high tempEnsure neutral conditions; Maintain ambient temperature (<30°C).
Low Yield (Filtration) Product trapped in CeliteRinse the Celite pad thoroughly with warm EtOAc or Acetone.

References

  • Vertex AI Search. (2023). Catalytic hydrogenation of flavones to flavanols. ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation and transfer hydrogenation in the enantioselective synthesis of flavonoids. Organic Chemistry Frontiers. Retrieved from [Link]

  • University of Tokyo. (n.d.). Safety Protocol: Hydrogenation with Pd/C. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles. Retrieved from [Link]

Sources

Method

Application Note: Sodium Borohydride Reduction of 2-Phenyl-4H-1-benzopyran-4-one (Flavanone)

Introduction The reduction of carbonyl functionalities is a cornerstone of synthetic organic chemistry, pivotal in the generation of valuable alcohol intermediates for the pharmaceutical and fine chemical industries. Amo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of carbonyl functionalities is a cornerstone of synthetic organic chemistry, pivotal in the generation of valuable alcohol intermediates for the pharmaceutical and fine chemical industries. Among the diverse array of reducing agents, sodium borohydride (NaBH₄) stands out for its operational simplicity, selectivity, and safety profile.[1][2] This application note provides a comprehensive guide to the sodium borohydride-mediated reduction of 2-phenyl-4H-1-benzopyran-4-one, commonly known as flavanone, to its corresponding alcohol, 2-phenyl-2,3-dihydro-4H-1-benzopyran-4-ol (flavan-4-ol).

Flavanone, a core structure in the vast family of flavonoids, possesses a ketone functional group that is readily susceptible to reduction. The resulting product, flavan-4-ol, is a chiral molecule and a valuable synthon for the synthesis of various biologically active compounds. This document will delve into the mechanistic underpinnings of this transformation, offer a detailed and validated experimental protocol, and discuss the characterization of the final product.

Mechanistic Rationale: The "Why" Behind the Protocol

Sodium borohydride serves as a source of hydride ions (H⁻).[3] The reduction of flavanone, an α,β-unsaturated ketone, by NaBH₄ proceeds via a nucleophilic addition of the hydride to the electrophilic carbonyl carbon.[4] While α,β-unsaturated ketones can sometimes undergo 1,4-conjugate addition, the use of NaBH₄, particularly in protic solvents like methanol or ethanol, generally favors the 1,2-reduction of the carbonyl group.[5]

The reaction mechanism can be conceptualized in two primary stages:

  • Nucleophilic Attack: The borohydride ion ([BH₄]⁻) delivers a hydride to the carbonyl carbon of the flavanone. This breaks the carbon-oxygen π-bond, forming a new carbon-hydrogen bond and an intermediate alkoxide.

  • Protonation: The resulting alkoxide is then protonated by the solvent (e.g., methanol) or during an acidic workup to yield the final alcohol product, flavan-4-ol.[4]

The choice of a protic solvent like methanol is crucial as it facilitates the reaction by stabilizing the transition state and serving as the proton source for the final step.[5][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis prep_dissolve Dissolve Flavanone in Methanol prep_cool Cool to 0°C prep_dissolve->prep_cool react_add Add NaBH₄ (portion-wise) prep_cool->react_add react_stir Stir at 0°C, then at RT react_add->react_stir workup_quench Quench with Dilute HCl react_stir->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_wash Wash Organic Layer workup_extract->workup_wash workup_dry Dry over Na₂SO₄ workup_wash->workup_dry workup_evap Evaporate Solvent workup_dry->workup_evap purify_column Column Chromatography (optional) workup_evap->purify_column purify_recrystallize Recrystallization purify_column->purify_recrystallize analyze Characterization (TLC, NMR, IR) purify_recrystallize->analyze

Caption: Experimental workflow for the reduction of flavanone.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-Phenyl-4H-1-benzopyran-4-one (Flavanone)>98%Sigma-Aldrich-
Sodium Borohydride (NaBH₄)>98%Sigma-AldrichHandle with care, corrosive and water-reactive.
Methanol (MeOH)AnhydrousFisher Scientific-
Ethyl Acetate (EtOAc)ACS GradeVWR-
n-HexaneACS GradeVWR-
Hydrochloric Acid (HCl)1 M aqueous solution-Prepare from concentrated HCl.
Anhydrous Sodium Sulfate (Na₂SO₄)Granular--
Silica Gel60 Å, 230-400 mesh-For column chromatography.
TLC PlatesSilica gel 60 F₂₅₄--

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.24 g (10.0 mmol) of 2-phenyl-4H-1-benzopyran-4-one in 40 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to approximately 0°C.

  • Addition of Reducing Agent: To the cooled solution, add 0.45 g (12.0 mmol) of sodium borohydride in small portions over 15 minutes. Causality: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture at 0°C for 30 minutes. Then, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of n-hexane and ethyl acetate as the eluent. The disappearance of the flavanone spot (higher Rf) and the appearance of the flavan-4-ol spot (lower Rf) indicates the reaction is proceeding.

  • Work-up - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 20 mL of 1 M HCl to quench the excess sodium borohydride and neutralize the reaction mixture. Trustworthiness: This step ensures that any unreacted NaBH₄ is safely decomposed.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Work-up - Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent to yield the pure 2-phenyl-2,3-dihydro-4H-1-benzopyran-4-ol.

Data and Characterization

Expected Yield: 75-85%

Physical Properties:

CompoundMolecular FormulaMolecular WeightAppearance
FlavanoneC₁₅H₁₂O₂224.26 g/mol [7]White to off-white solid
Flavan-4-olC₁₅H₁₄O₂226.27 g/mol [8]White solid

Spectroscopic Data:

The successful conversion of flavanone to flavan-4-ol can be confirmed by various spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The most significant change will be the disappearance of the strong carbonyl (C=O) stretching peak of the ketone in flavanone (typically around 1680 cm⁻¹) and the appearance of a broad hydroxyl (-OH) stretching peak in flavan-4-ol (around 3200-3600 cm⁻¹).

  • ¹H NMR Spectroscopy: The proton NMR spectrum of flavan-4-ol will show a new signal for the hydroxyl proton and a characteristic signal for the proton on the carbon bearing the hydroxyl group (C4-H).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the reduction by the disappearance of the ketone carbonyl carbon signal (around 190 ppm) and the appearance of a new signal for the alcohol carbon (around 65-75 ppm).[9]

  • UV-Vis Spectroscopy: Flavanones typically exhibit two main absorption bands, Band I (around 300-380 nm) and Band II (around 240-280 nm).[10] The reduction to flavan-4-ol will result in a significant change in the UV-Vis spectrum, with the absorption maximum shifting. For instance, flavan-4-ol in ethanol shows an absorption maximum at approximately 277 nm.[11]

Reaction Mechanism Diagram

Caption: Mechanism of flavanone reduction by sodium borohydride.

Conclusion

This application note has detailed a reliable and efficient protocol for the sodium borohydride reduction of 2-phenyl-4H-1-benzopyran-4-one. The causality behind each experimental step has been explained to ensure a thorough understanding of the process. The provided protocol, coupled with the characterization data, offers a robust method for researchers and scientists in the field of drug development and organic synthesis to produce 2-phenyl-2,3-dihydro-4H-1-benzopyran-4-ol with high purity and yield.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • ResearchGate. (2019, December 4). Reduction using sodium borohyride?. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • MDPI. (2021, February 28). Structural and Spectral Investigation of a Series of Flavanone Derivatives. Retrieved from [Link]

  • PhotochemCAD. (n.d.). FL011. Flavan-4-ol. Retrieved from [Link]

  • Google Patents. (n.d.). EP2644603A1 - Synthetic route for the preparation of substituted 2-phenyl-1,2,3,4-tetrahydronaphthalene-1-ols.
  • ResearchGate. (2025, March 21). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 3, 6 DI-SUBSTITUTED 1-BENZOPYRAN- 4-ONE ANALOGS AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Flavanone - the NIST WebBook. Retrieved from [Link]

  • Korean Chemical Society. (n.d.). Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. Retrieved from [Link]

  • PubMed. (2021, November 1). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-4H-1-benzopyran-4-ol. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. Retrieved from [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Retrieved from [Link]

  • PMC. (n.d.). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024, August 3). How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4?. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of dihydro-2H-pyran-3(4H)-one. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyflavan. Retrieved from [Link]

  • DiVA portal. (2016, September 13). Efficient identification of flavones, flavanones and their glycosides in routine analysis via off-line combination of sensitive. Retrieved from [Link]

  • PubMed. (n.d.). Flavan-4-ol Glycosides from the Rhizomes of Abacopteris penangiana. Retrieved from [Link]

  • MDPI. (n.d.). Distribution of Flavan-3-ol Species in Ripe Strawberry Fruit Revealed by Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Design, synthesis and biological evaluation of 2-Phenyl-4H-chromen-4-one derivatives as polyfunctional compounds against Alzheimer's disease | Request PDF. Retrieved from [Link]

  • ACS Publications. (n.d.). Spectral Studies on Flavonoid Compounds. II. Isoflavones and Flavanones1a | The Journal of Organic Chemistry. Retrieved from [Link]

Sources

Application

Analytical Characterization of 2-Phenyl-4H-1-benzopyran-4-ol

Application Note & Protocol Guide Part 1: Introduction & Significance 2-Phenyl-4H-1-benzopyran-4-ol , commonly known as flavan-4-ol , is a pivotal intermediate in flavonoid biosynthesis and a precursor to anthocyanidins...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Part 1: Introduction & Significance

2-Phenyl-4H-1-benzopyran-4-ol , commonly known as flavan-4-ol , is a pivotal intermediate in flavonoid biosynthesis and a precursor to anthocyanidins and catechins. Unlike its oxidized counterpart (flavanone) or C3-substituted analogs (flavan-3-ols), the characterization of flavan-4-ol presents a unique stereochemical challenge: the cis/trans isomerism at the C2 and C4 positions.

In drug development, distinguishing these diastereomers is critical because they exhibit distinct biological activities and solubilities. The reduction of flavanone typically yields a mixture of the cis (2,4-cis) and trans (2,4-trans) isomers, necessitating a robust analytical workflow to separate and identify them.

Physicochemical Profile
PropertyDataNote
IUPAC Name 2-Phenyl-3,4-dihydro-2H-chromen-4-ol
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 224.26 g/mol
Stereocenters C2 and C44 Stereoisomers (2 enantiomeric pairs)
Key Impurities 2-Phenylchroman-4-one (Flavanone)Starting material
Solubility MeOH, MeCN, DMSO, EtOAcPoorly soluble in water

Part 2: Analytical Workflows & Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Separation of cis- and trans-diastereomers and quantification of residual flavanone.

Expert Insight: While chiral columns are necessary to separate enantiomers (e.g., 2R,4R from 2S,4S), a standard C18 column is sufficient to separate the cis and trans diastereomers due to their different hydrodynamic volumes and interaction with the stationary phase. The cis-isomer, capable of intramolecular H-bonding, often elutes differently than the trans-isomer.

Method Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 280 nm (aromatic absorption) and 254 nm.

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 30 Equilibration
15.0 70 Linear Gradient
18.0 95 Wash
20.0 95 Hold

| 20.1 | 30 | Re-equilibration |

Expected Results:

  • Peak 1 (Earlier Eluting): Typically the 2,4-trans isomer (more polar/less retained due to exposed OH).

  • Peak 2 (Later Eluting): Typically the 2,4-cis isomer (often the major product of borohydride reduction).

  • Note: Elution order can reverse depending on specific column chemistry; NMR confirmation (Protocol 2) is required for the first batch.

Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Definitive stereochemical assignment using coupling constants (


).

Expert Insight: The "fingerprint" of the flavan-4-ol stereochemistry lies in the coupling between the protons on the heterocyclic C-ring.

  • Conformation: The 2-phenyl group occupies the equatorial position to minimize steric strain.

  • 2,4-cis isomer: The C4-OH is equatorial (cis to Ph). Consequently, H-4 is Axial .

  • 2,4-trans isomer: The C4-OH is axial (trans to Ph). Consequently, H-4 is Equatorial .

Key Coupling Constants (


 values): 
The coupling between H-4 and the adjacent methylene protons at C-3 (H-3ax and H-3eq) dictates the peak shape.
Proton2,4-cis Isomer (H-4 Axial)2,4-trans Isomer (H-4 Equatorial)
H-4 Signal Wide Multiplet (dt or td)Narrow Multiplet (br s or q)

Large (~10-12 Hz) (Axial-Axial)Small (~2-5 Hz) (Axial-Equatorial)

Small (~2-5 Hz) (Equatorial-Axial)Small (~2-5 Hz) (Equatorial-Equatorial)
H-2 Signal dd,

Hz (Axial)
dd,

Hz (Axial)

Experimental Setup:

  • Solvent: DMSO-

    
     or CDCl
    
    
    
    . (DMSO is preferred to observe the OH proton coupling, usually a doublet).
  • Frequency: 400 MHz or higher.

  • Pulse Sequence: Standard 1H, COSY (to confirm H3/H4 connectivity), NOESY (optional: NOE between H-2 and H-4 confirms cis-diaxial relationship in the trans-isomer).

Protocol 3: Mass Spectrometry (MS)

Objective: Molecular weight confirmation and structural fragmentation analysis.[1]

Expert Insight: Flavan-4-ols are prone to dehydration in the ion source. The molecular ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is often weak.[1] The base peak is typically 

, corresponding to the stable flav-3-ene cation.

Method:

  • Ionization: ESI (Positive Mode) or APCI.

  • Scan Range: 50 - 500 m/z.

Fragmentation Pattern (MS/MS):

  • Precursor: m/z 225

    
     (often low intensity).
    
  • Primary Fragment (Base Peak): m/z 207

    
    . Dehydration is rapid and characteristic of benzylic/allylic alcohols.
    
  • RDA Fragments (Retro-Diels-Alder):

    • m/z 131: Cleavage of the C-ring (A-ring fragment).

    • m/z 105: Cleavage of the C-ring (B-ring fragment, styrene derivative).

Part 3: Visualization & Logic

Characterization Workflow Diagram

Flavanol_Characterization Start Crude Reaction Mixture (Reduction of Flavanone) HPLC Step 1: HPLC Separation (C18 Column, MeCN/H2O) Start->HPLC Peak1 Peak 1 (Early Eluting) Likely Trans-Isomer HPLC->Peak1 Peak2 Peak 2 (Late Eluting) Likely Cis-Isomer HPLC->Peak2 NMR Step 2: 1H-NMR Analysis (Focus on H-4 Coupling) Peak1->NMR Peak2->NMR Decision Analyze J(H3, H4) NMR->Decision Res_Cis Result: Wide Multiplet J ~ 11 Hz (ax-ax) ID: 2,4-cis-Flavan-4-ol Decision->Res_Cis Large J Res_Trans Result: Narrow Multiplet J ~ 3 Hz (eq-ax) ID: 2,4-trans-Flavan-4-ol Decision->Res_Trans Small J MS Step 3: Mass Spec Confirm m/z 207 (M-H2O) Res_Cis->MS Res_Trans->MS

Caption: Decision tree for the isolation and stereochemical assignment of flavan-4-ol isomers.

Stereochemical Reference Diagram

Stereochemistry cluster_cis 2,4-cis-Flavan-4-ol (Thermodynamic Product) cluster_trans 2,4-trans-Flavan-4-ol (Kinetic Product) Cis_Desc Ph (C2): Equatorial OH (C4): Equatorial H-4: Axial J(3ax,4ax): LARGE (~11Hz) Trans_Desc Ph (C2): Equatorial OH (C4): Axial H-4: Equatorial J(3ax,4eq): SMALL (~3Hz)

Caption: Conformational analysis correlating substituent orientation with NMR coupling constants.

References

  • PubChem. (n.d.). 2-Phenyl-4H-1-benzopyran-4-ol (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes and Cyclic Systems. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2025). NMR Studies on Flavan-3-ol and Flavan-4-ol Conformations. Retrieved October 26, 2023, from [Link] (Synthesized data from multiple search snippets regarding J-coupling in chroman rings).

Sources

Method

Unveiling the Structural Nuances of 2-Phenyl-4H-1-benzopyran-4-ol: A Detailed Guide to ¹H and ¹³C NMR Spectroscopic Analysis

Introduction: The Significance of 2-Phenyl-4H-1-benzopyran-4-ol and the Power of NMR 2-Phenyl-4H-1-benzopyran-4-ol, also known as flavan-4-ol, is a key heterocyclic compound belonging to the flavonoid family.[1] Flavonoi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Phenyl-4H-1-benzopyran-4-ol and the Power of NMR

2-Phenyl-4H-1-benzopyran-4-ol, also known as flavan-4-ol, is a key heterocyclic compound belonging to the flavonoid family.[1] Flavonoids are a diverse group of natural products renowned for their wide range of biological activities, making them promising candidates in drug discovery and development.[2] The precise structural elucidation of these molecules is paramount to understanding their function and for the development of synthetic analogs with enhanced therapeutic properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous determination of the three-dimensional structure of organic molecules in solution.[3]

This comprehensive application note provides a detailed guide to the ¹H and ¹³C NMR spectroscopy of 2-Phenyl-4H-1-benzopyran-4-ol. It is designed for researchers, scientists, and drug development professionals, offering not only standardized protocols but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.

Molecular Structure and Stereochemistry

2-Phenyl-4H-1-benzopyran-4-ol possesses a core benzopyran ring system with a phenyl substituent at the C2 position and a hydroxyl group at the C4 position. The presence of two stereocenters at C2 and C4 gives rise to two possible diastereomers: cis and trans. The relative orientation of the phenyl and hydroxyl groups significantly influences the conformation of the pyran ring and, consequently, the observed NMR spectral parameters. This guide will focus on the general spectroscopic features and provide data that can be used to distinguish between these stereoisomers.

NMR_Sample_Preparation_Workflow cluster_0 Sample Preparation A Weigh 5-10 mg of 2-Phenyl-4H-1-benzopyran-4-ol B Dissolve in 0.5-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Filter solution into NMR tube B->C D Cap and invert to mix C->D NMR_Data_Acquisition_Workflow cluster_1 NMR Data Acquisition Start Prepared NMR Sample H1_NMR Acquire ¹H NMR Spectrum Start->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Start->C13_NMR TwoD_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) H1_NMR->TwoD_NMR C13_NMR->TwoD_NMR Analysis Spectral Processing and Analysis TwoD_NMR->Analysis

Sources

Application

Comprehensive Chromatographic Profiling of 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)

Application Note & Protocol Guide | Version 2.1 Executive Summary & Molecule Profile Target Analyte: 2-Phenyl-4H-1-benzopyran-4-ol Common Synonyms: Flavan-4-ol, 4-Hydroxyflavan, 2-Phenylchroman-4-ol. CAS Registry: 487-25...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Executive Summary & Molecule Profile

Target Analyte: 2-Phenyl-4H-1-benzopyran-4-ol Common Synonyms: Flavan-4-ol, 4-Hydroxyflavan, 2-Phenylchroman-4-ol. CAS Registry: 487-25-2 (General), 1481-98-7 (Specific isomers).

This guide details the analytical characterization of 2-Phenyl-4H-1-benzopyran-4-ol , a critical intermediate in flavonoid biosynthesis and drug discovery. The molecule presents specific analytical challenges due to its stereochemistry (two chiral centers at C2 and C4, resulting in cis- and trans- diastereomers, each existing as enantiomeric pairs) and its potential for dehydration to flav-3-ene under harsh acidic conditions.

This protocol provides a dual-track approach:

  • RP-HPLC: For purity assessment and separation from synthetic precursors (Flavanone).

  • Chiral NP-HPLC: For the resolution of cis/trans diastereomers and enantiomers.

  • GC-MS: For structural confirmation via silylation.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Crude Sample (Reaction Mix or Extract) Decision Select Analytical Goal Sample->Decision PathA Purity & Impurities (Achiral) Decision->PathA PathB Stereochemistry (Chiral) Decision->PathB PathC Structural ID (Mass Spec) Decision->PathC RPHPLC RP-HPLC (C18) Gradient Elution Detects: Flavanone, Flavone PathA->RPHPLC ChiralHPLC NP-HPLC (Chiralpak AD-H) Isocratic Hexane/IPA Resolves: cis/trans + Enantiomers PathB->ChiralHPLC Deriv Derivatization (BSTFA + 1% TMCS) PathC->Deriv Report Final Data Analysis RPHPLC->Report ChiralHPLC->Report GCMS GC-MS (DB-5ms) EI Source Detects: TMS-Ethers Deriv->GCMS GCMS->Report

Figure 1: Decision tree for selecting the appropriate chromatographic method based on analytical requirements.

Method A: High-Performance Liquid Chromatography (HPLC)[1][2]

Protocol A1: Reversed-Phase (RP-HPLC) for Purity & Impurities

Objective: Separation of Flavan-4-ol from its oxidized precursor (Flavanone) and dehydration product (Flavene). Critical Insight: Flavan-4-ol is thermally and acid-sensitive. Avoid high column temperatures (>40°C) and strong acid modifiers which can catalyze dehydration to the alkene.

ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile (LC-MS Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Detection UV-DAD at 254 nm (aromatic ring) and 280 nm (phenol/ketone).
Injection Vol 5-10 µL

Gradient Program:

  • 0-2 min: 20% B (Isocratic hold)

  • 2-15 min: 20% → 80% B (Linear Gradient)

  • 15-20 min: 80% B (Wash)

  • 20-25 min: 20% B (Re-equilibration)

Expert Note: The ketone (Flavanone) is less polar than the alcohol (Flavan-4-ol) in this system and will typically elute after the target analyte.

Protocol A2: Chiral Normal-Phase HPLC (Stereoisomer Resolution)

Objective: Separate the cis- (2,4-cis) and trans- (2,4-trans) diastereomers and their respective enantiomers. Mechanism: The separation relies on hydrogen bonding and


 interactions between the analyte's hydroxyl group and the carbamate moieties of the stationary phase.
ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)
Mode Isocratic
Flow Rate 0.8 - 1.0 mL/min
Temperature 25°C
Detection UV at 254 nm

Elution Order (Typical on AD-H):

  • cis-Enantiomer A

  • cis-Enantiomer B

  • trans-Enantiomer A

  • trans-Enantiomer B (Note: Exact order must be confirmed with pure standards as it varies by column batch).

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

Protocol B1: Silylation & Analysis

Why Derivatize? While 2-Phenyl-4H-1-benzopyran-4-ol can be analyzed directly, the secondary hydroxyl group at C4 often leads to peak tailing and thermal degradation in the injector port. Silylation yields sharp, symmetric peaks and unique mass spectral fragments.

Sample Preparation (Derivatization):

  • Dissolve 1 mg of sample in 100 µL of anhydrous Pyridine.

  • Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Vortex and incubate at 60°C for 30 minutes .

  • Dilute 1:10 with Ethyl Acetate or Hexane prior to injection.

GC-MS Conditions:

ParameterCondition
System Agilent 7890/5977 or equivalent single quad.
Column DB-5ms UI (30 m x 0.25 mm x 0.25 µm).
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).
Inlet Split (20:1) @ 250°C.
Oven Program 100°C (1 min) → 20°C/min → 300°C (hold 5 min).
Transfer Line 280°C
Ion Source EI (70 eV) @ 230°C.

Mass Spectral Interpretation (TMS Derivative):

  • Molecular Ion [M]+: m/z 296 (Parent 224 + TMS 72).

  • Base Peak: Often m/z 205 or similar, corresponding to the loss of the TMS-OH group or retro-Diels-Alder fragmentation typical of flavonoids.

  • Diagnostic: Look for the loss of methyl groups (M-15) typical of TMS derivatives.

System Suitability & Validation Criteria

To ensure data trustworthiness (E-E-A-T), the following criteria must be met before routine analysis:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 1.5 between cis and trans isomersEnsures accurate quantitation of diastereomers.
Tailing Factor (T) 0.8 < T < 1.2Critical for GC analysis; indicates successful derivatization.
Precision (RSD) < 2.0% for Retention Time & AreaValidates system stability.
LOD/LOQ S/N > 3 (LOD) and > 10 (LOQ)Required for impurity profiling (<0.1% threshold).

References

  • PubChem Compound Summary. (2025). 2-Phenyl-4H-1-benzopyran-4-ol. National Center for Biotechnology Information. [Link]

  • Belboukhari, N., et al. (2025). Chiral Separation of Several Flavanones by Liquid Chromatography. ResearchGate. [Link]

  • Lee, Y., et al. (2014). Absolute configurations of isoflavan-4-ol stereoisomers. PubMed. [Link]

Method

Application Note: X-ray Crystallography of 2-Phenyl-4H-1-benzopyran-4-ol Derivatives

Introduction 2-Phenyl-4H-1-benzopyran-4-ol derivatives, belonging to the flavonoid class of compounds, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenyl-4H-1-benzopyran-4-ol derivatives, belonging to the flavonoid class of compounds, are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.[1] The three-dimensional atomic arrangement of these molecules, which dictates their function, can be definitively determined using X-ray crystallography.[2][3] This powerful analytical technique provides precise information on molecular structure, conformation, and intermolecular interactions, which is crucial for structure-activity relationship (SAR) studies and rational drug design.[4]

This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the single-crystal X-ray diffraction analysis of 2-phenyl-4H-1-benzopyran-4-ol derivatives. It outlines detailed protocols from synthesis and crystallization to data collection and structure refinement, with an emphasis on the rationale behind experimental choices to ensure the acquisition of high-quality, reproducible results.

Synthesis and Purification of 2-Phenyl-4H-1-benzopyran-4-ol Derivatives

The foundation of a successful crystallographic analysis is a highly pure sample, as impurities can significantly impede crystal growth.[5] The synthesis of 2-phenyl-4H-1-benzopyran-4-ol derivatives is commonly achieved through the reduction of the corresponding flavanone.

Protocol 1: Synthesis via Sodium Borohydride Reduction
  • Dissolution: In a round-bottom flask, dissolve the starting 2-phenyl-4H-1-benzopyran-4-one (flavanone) in a suitable solvent like methanol or ethanol.

  • Cooling: Immerse the flask in an ice bath and stir the solution for 15-20 minutes to bring the temperature down to 0-5 °C. This controlled temperature helps to moderate the reaction rate and minimize the formation of byproducts.

  • Reduction: Slowly add sodium borohydride (NaBH₄) in portions to the stirred solution. A molar excess of NaBH₄ (typically 1.5 to 2 equivalents) is used to ensure complete reduction. The slow addition is critical to control the exothermic nature of the reaction.

  • Reaction Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The reaction is complete when the flavanone spot is no longer visible.

  • Quenching: Carefully quench any excess NaBH₄ by the dropwise addition of dilute hydrochloric acid (HCl) while maintaining the low temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction process three times for optimal product recovery.

  • Washing and Drying: Wash the combined organic layers with a saturated sodium chloride solution (brine) and then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel. This step is essential for removing any unreacted starting material or byproducts that could interfere with crystallization.[6]

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry before proceeding with crystallization trials.[7]

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging part of the process.[8] The choice of solvent and crystallization method is crucial for success.[9]

Common Crystallization Solvents for Flavonoids:
  • Acetone[10]

  • Ethanol

  • Methanol[5]

  • Ethyl acetate[10]

  • Acetonitrile

Protocol 2: Slow Evaporation
  • Solution Preparation: Dissolve the purified compound in a minimal amount of a suitable solvent to create a saturated or near-saturated solution.

  • Filtration: Filter the solution through a syringe filter to remove any dust or particulate matter that could act as nucleation sites.

  • Evaporation: Cover the vial with a perforated lid or parafilm to allow for the slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Regularly check the vial for crystal formation over a period of days to weeks.

Protocol 3: Vapor Diffusion

This technique is particularly useful when working with small quantities of the compound.[6]

  • Setup: Place a small vial containing a concentrated solution of the compound inside a larger, sealed container.

  • Anti-Solvent: The larger container should hold a more volatile solvent in which the compound is poorly soluble (the anti-solvent).

  • Diffusion: The vapor from the anti-solvent will slowly diffuse into the compound's solution, gradually reducing its solubility and inducing crystallization.

X-ray Data Collection and Processing

Once suitable crystals are grown, they are subjected to X-ray diffraction analysis to determine their atomic structure.[8]

Experimental Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Collection cluster_3 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Solution Preparation Solution Preparation Characterization->Solution Preparation Crystal Growth Crystal Growth Solution Preparation->Crystal Growth Crystal Selection Crystal Selection Crystal Growth->Crystal Selection Crystal Mounting Crystal Mounting Crystal Selection->Crystal Mounting X-ray Diffraction X-ray Diffraction Crystal Mounting->X-ray Diffraction Data Processing Data Processing X-ray Diffraction->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Structure Validation Structure Validation Structure Refinement->Structure Validation

Sources

Application

Application Notes and Protocols for the Recrystallization of 2-Phenyl-4H-1-benzopyran-4-ol

Introduction: The Art and Science of Crystalline Purity In the realm of drug development and materials science, the purity of a compound is not merely a desirable attribute but a fundamental prerequisite for elucidating...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Art and Science of Crystalline Purity

In the realm of drug development and materials science, the purity of a compound is not merely a desirable attribute but a fundamental prerequisite for elucidating its biological activity and ensuring reproducible experimental outcomes. 2-Phenyl-4H-1-benzopyran-4-ol, a member of the flavonoid family, and its derivatives are of significant interest for their potential therapeutic properties.[1][2] Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds.[3][4] This process is predicated on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization purifies a target compound by dissolving it in a hot solvent and allowing it to crystallize in a highly pure form upon cooling, while impurities remain in the solution.[5][6][7]

This comprehensive guide provides a detailed exploration of the theoretical underpinnings and practical applications of recrystallization techniques specifically tailored for 2-Phenyl-4H-1-benzopyran-4-ol. We will delve into the critical aspects of solvent selection, provide step-by-step protocols for both single-solvent and two-solvent systems, and offer a troubleshooting guide to address common challenges.

Theoretical Framework: The Path to a Perfect Crystal

The efficacy of recrystallization hinges on the principle that the solubility of most organic solids increases with temperature.[7][8] The process can be conceptualized as a journey from a dissolved state in a hot, saturated solution to a highly ordered, crystalline solid in a cold, supersaturated one.

The journey to a pure crystal involves several key stages:

  • Dissolution : The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[3][5]

  • Filtration (optional) : If insoluble impurities are present, a hot gravity filtration is performed to remove them.[5][6]

  • Crystallization : The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the target compound drops, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow.[3][6] Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.[8]

  • Isolation : The purified crystals are separated from the mother liquor (the remaining solvent containing dissolved impurities) by vacuum filtration.[5][6]

  • Drying : The isolated crystals are dried to remove any residual solvent.

The choice of solvent is the most critical parameter in a successful recrystallization.[3] An ideal solvent should:

  • Exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[5]

  • Not react with the target compound.

  • Have a boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the crystals.[8]

  • Dissolve impurities readily at all temperatures or not at all.

  • Be non-toxic, inexpensive, and non-flammable, if possible.

Solvent Selection for 2-Phenyl-4H-1-benzopyran-4-ol

2-Phenyl-4H-1-benzopyran-4-ol is a flavonoid, a class of compounds that are generally polar.[9] Therefore, polar solvents are often good candidates for their recrystallization. Literature on the purification of related benzopyranone derivatives suggests that acetone can be an effective recrystallization solvent.[10] Ethanol is also a commonly used solvent for flavonoids.[11] For less polar flavonoids, solvent systems like chloroform, dichloromethane, and diethyl ether may also be considered.[9]

Based on this, the following solvents and solvent systems are recommended for initial screening for the recrystallization of 2-Phenyl-4H-1-benzopyran-4-ol:

Solvent/SystemRationaleBoiling Point (°C)
Ethanol A versatile and common solvent for flavonoids with a good balance of polarity.78.4
Acetone Reported to be effective for similar benzopyranone structures.[10]56
Ethanol/Water A two-solvent system where water acts as an anti-solvent to reduce the solubility of the compound upon cooling.[12]Varies
Acetone/Water Similar to ethanol/water, this can be a powerful two-solvent system.[13]Varies
Dichloromethane/Hexane For a less polar approach, where hexane acts as the anti-solvent.[12]Varies

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a robust starting point for purifying 2-Phenyl-4H-1-benzopyran-4-ol, using either ethanol or acetone.

Materials:

  • Crude 2-Phenyl-4H-1-benzopyran-4-ol

  • Ethanol or Acetone (reagent grade)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Phenyl-4H-1-benzopyran-4-ol in an Erlenmeyer flask. Add a small amount of the chosen solvent (ethanol or acetone) and gently heat the mixture with swirling.[5] Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.[5] Swirl the mixture and gently reheat to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.[6] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[3][5] Slow cooling is essential for the formation of large, pure crystals.[8] Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[5][6]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[3]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for a few minutes. For complete drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.

Diagram of the Single-Solvent Recrystallization Workflow:

Recrystallization_Workflow A Crude Solid in Flask B Add Minimum Hot Solvent A->B Heat C Dissolved Solid (Hot Solution) B->C D Cool Slowly to Room Temp C->D E Crystal Formation D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G Isolate I Wash with Cold Solvent G->I H Pure Crystals I->H Dry

Caption: Workflow for single-solvent recrystallization.

Protocol 2: Two-Solvent Recrystallization

This method is useful if a single suitable solvent cannot be found. Here, we will use an ethanol-water system as an example.

Materials:

  • Crude 2-Phenyl-4H-1-benzopyran-4-ol

  • Ethanol (reagent grade)

  • Distilled water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 2-Phenyl-4H-1-benzopyran-4-ol in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Inducing Cloudiness: While the solution is still hot, add water dropwise with swirling until a faint cloudiness (turbidity) persists.[13] This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. The gradual change in solvent composition and temperature will promote crystal growth. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture (with a slightly higher water content than the crystallization mixture).[14]

  • Drying: Dry the crystals as described in the single-solvent protocol.

Troubleshooting Common Recrystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Boil off some of the solvent to concentrate the solution and then allow it to cool again.- Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.- Add a seed crystal of the pure compound.
Oiling out - The compound's melting point is lower than the boiling point of the solvent.- The solution is cooling too rapidly.- The concentration of the solute is too high.- Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.- Try a lower-boiling point solvent.- Use a two-solvent system.
Low recovery of crystals - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Concentrate the mother liquor by boiling off some solvent and cool to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of cold solvent for washing.- Ensure the filtration apparatus is pre-heated for hot filtration.[8]
Colored crystals - Colored impurities are present.- Use activated charcoal to decolorize the solution before crystallization.[5]

Safety Precautions

Working with organic solvents requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: Perform all operations in a well-ventilated fume hood to avoid inhaling solvent vapors.

  • Heating: Use a heating mantle or a steam bath for flammable solvents like ethanol and acetone. Avoid open flames.

  • Handling: 2-Phenyl-4H-1-benzopyran-4-ol and related benzopyran compounds may cause skin and eye irritation.[15] Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water. A related compound, 2H-1-benzopyran-2-one, is toxic if swallowed or in contact with skin and may cause an allergic skin reaction. Handle with care and avoid generating dust.

Conclusion

Recrystallization is a powerful technique that, when executed with a clear understanding of its principles, can yield highly pure 2-Phenyl-4H-1-benzopyran-4-ol. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to successfully purify this compound. By carefully selecting the solvent system and controlling the crystallization conditions, scientists can obtain material of the requisite purity for their research and development endeavors.

References

  • Experiment 2: Recrystallization. (n.d.). Retrieved from the University of Toronto Scarborough website.
  • Recrystallization. (n.d.).
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube.
  • Recrystallization. --->. (n.d.).
  • recrystallization, filtration and melting point. (n.d.).
  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). [Video]. YouTube.
  • Recrystallization with two solvents. (2019, December 18). r/Chempros. Reddit.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • How to recrystallize complexes from the solvent pair acetone/water? (2021, September 24).
  • Experiment 9 — Recrystalliz
  • Recrystallization-1.pdf. (n.d.).
  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization. (n.d.).
  • 2-Phenyl-4H-1-benzopyran-4-ol. (n.d.). PubChem.
  • Design, synthesis and biological evaluation of novel 2-phenyl-1-benzopyran-4-one derivatives as potential poly-functional anti-Alzheimer's agents. (n.d.). Royal Society of Chemistry.
  • Flavonoid extraction from plants - using aq acetone evaporating and extracting a solution of flavonoids in saturated sodium chloride with butanol. (n.d.).
  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. (2025, October 16).
  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. (n.d.).
  • SAFETY DATA SHEET - 2H-1-Benzopyran-2-one. (2024, September 8). Sigma-Aldrich.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).
  • Recrystallization1. (n.d.).
  • Material Safety Data Sheet - 4-Oxo-4H-1-benzopyran-2-carboxylic acid. (n.d.). Cole-Parmer.
  • 4 Recrystallization Methods for Increased Yield. (2018, November 12). [Video]. YouTube.
  • Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. (n.d.).
  • (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6).
  • Process for recovering flavonoids
  • SAFETY DATA SHEET - (1,1'-Biphenyl)-4-ol. (n.d.). Fisher Scientific.
  • (PDF) Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? (2022, November 18).
  • A One-pot Condensation for Synthesis 2-methyl-4-phenylpyrano[3, 2-c] chromen-5(4H)
  • Safety Data Sheet - Pyranol. (2025, September 8). BASF.
  • Safety Data Sheet: 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one. (n.d.). Carl ROTH.

Sources

Method

Application Notes and Protocols: 2-Phenyl-4H-1-benzopyran-4-ol as a Pivotal Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the strategic use of 2-Phenyl-4H-1-benzopyran-4-ol, also known a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic use of 2-Phenyl-4H-1-benzopyran-4-ol, also known as isoflavanol, as a versatile synthetic intermediate in the construction of a diverse array of biologically significant isoflavonoids. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and mechanistic rationale for the synthesis of isoflavanol and its subsequent conversion into high-value compounds such as isoflavones, pterocarpans, and rotenoids. Detailed, field-tested protocols are provided, alongside guidance on characterization and purification, to empower researchers in medicinal chemistry and drug development to leverage this critical building block in their synthetic endeavors.

Introduction: The Strategic Importance of 2-Phenyl-4H-1-benzopyran-4-ol

The isoflavonoid family of natural products has garnered significant attention from the scientific community due to their wide range of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and phytoestrogenic effects[1]. At the heart of the synthetic pathways to many of these complex molecules lies a key intermediate: 2-Phenyl-4H-1-benzopyran-4-ol (also referred to as isoflavanol). Its strategic importance stems from the C4 hydroxyl group, which serves as a versatile handle for oxidation to the corresponding isoflavone, or as a leaving group in cyclization reactions to form more complex polycyclic systems.

This guide provides a detailed exploration of the synthesis and application of this pivotal intermediate, offering both the "how" and the "why" behind the described methodologies.

Molecular Structure and Properties:

PropertyValueSource
IUPAC Name 2-phenyl-4H-chromen-4-ol[2][3]
CAS Number 1481-98-7[2][3]
Molecular Formula C₁₅H₁₂O₂[2][3]
Molecular Weight 224.25 g/mol [2][3]

Synthesis of 2-Phenyl-4H-1-benzopyran-4-ol: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of 2-Phenyl-4H-1-benzopyran-4-ol begins with the readily available precursors, a substituted 2'-hydroxyacetophenone and benzaldehyde, proceeding through a 2'-hydroxychalcone intermediate.

SynthesisWorkflow cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: Reductive Cyclization A 2'-Hydroxyacetophenone C 2'-Hydroxychalcone A->C  KOH, Ethanol   B Benzaldehyde B->C  KOH, Ethanol   D 2-Phenyl-4H-1-benzopyran-4-ol C->D  NaBH4, Methanol  

Synthetic workflow for 2-Phenyl-4H-1-benzopyran-4-ol.
Protocol 2.1: Synthesis of 2'-Hydroxychalcone

The initial step involves a base-catalyzed Claisen-Schmidt condensation between a 2'-hydroxyacetophenone and benzaldehyde to form the corresponding 2'-hydroxychalcone[4][5][6]. The choice of base and solvent is critical for achieving high yields. While various bases can be employed, aqueous potassium hydroxide in ethanol provides a robust and scalable system.

Materials:

  • 2'-Hydroxyacetophenone

  • Benzaldehyde

  • Potassium hydroxide (KOH)

  • Ethanol

  • Hydrochloric acid (HCl), 10% aqueous solution

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • To this stirred solution, add an aqueous solution of potassium hydroxide (20% w/v)[5].

  • The reaction mixture is typically stirred at room temperature for 24 hours or refluxed for 4 hours to drive the reaction to completion. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice-water bath and acidify with a 10% aqueous HCl solution until a yellow precipitate forms[5].

  • Collect the crude 2'-hydroxychalcone by vacuum filtration and wash the solid with cold deionized water until the washings are neutral.

  • The crude product can be purified by recrystallization from ethanol to afford the pure 2'-hydroxychalcone.

Causality Behind Experimental Choices:

  • The use of a strong base like KOH is essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation reaction.

  • Acidification in the workup step protonates the phenoxide and neutralizes the excess base, leading to the precipitation of the water-insoluble chalcone.

Protocol 2.2: Reduction of 2'-Hydroxychalcone to 2-Phenyl-4H-1-benzopyran-4-ol

The subsequent step involves the chemoselective reduction of the α,β-unsaturated ketone of the chalcone. Sodium borohydride (NaBH₄) in methanol is a mild and effective reagent for this transformation, reducing the carbonyl group and facilitating an intramolecular cyclization to yield the desired isoflavanol[2][7].

Materials:

  • 2'-Hydroxychalcone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the 2'-hydroxychalcone (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature at 0 °C[2].

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 20 minutes[2].

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-Phenyl-4H-1-benzopyran-4-ol.

  • Purify the crude product by flash column chromatography on silica gel[8][9][10][11][12].

Causality Behind Experimental Choices:

  • NaBH₄ is a selective reducing agent that, under these conditions, preferentially reduces the ketone over the alkene, although some protocols may lead to the reduction of both[7]. The resulting alkoxide participates in an intramolecular Michael addition to the α,β-unsaturated system, which upon protonation during workup, yields the cyclized isoflavanol.

  • Performing the reaction at 0 °C helps to control the reactivity of NaBH₄ and improve the selectivity of the reduction.

2-Phenyl-4H-1-benzopyran-4-ol in Isoflavone Synthesis

The most prominent application of 2-Phenyl-4H-1-benzopyran-4-ol is its oxidation to the corresponding isoflavone. This dehydrogenation reaction introduces the characteristic C2-C3 double bond of the isoflavone core. Several mild oxidation methods are available, with the Swern and Dess-Martin oxidations being particularly effective.

OxidationMechanisms cluster_0 Oxidation A 2-Phenyl-4H-1-benzopyran-4-ol B Isoflavone A->B  Swern Oxidation (DMSO, (COCl)₂, Et₃N) or Dess-Martin Periodinane  

Oxidation of isoflavanol to isoflavone.
Protocol 3.1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base such as triethylamine (Et₃N)[4][7][13][14][15][16][17][18]. This method is highly efficient and proceeds under mild, low-temperature conditions, minimizing side reactions.

Materials:

  • 2-Phenyl-4H-1-benzopyran-4-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add DMSO (2.4 eq) dropwise[16]. Stir the mixture for 10 minutes.

  • Slowly add a solution of 2-Phenyl-4H-1-benzopyran-4-ol (1.0 eq) in anhydrous DCM to the reaction mixture at -78 °C[16]. Stir for 20 minutes.

  • Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for another 10 minutes before allowing the reaction to warm to room temperature[16].

  • Quench the reaction with deionized water.

  • Separate the organic layer, and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude isoflavone by flash column chromatography or recrystallization.

Mechanistic Rationale: The reaction proceeds via the formation of a chlorodimethylsulfonium salt from DMSO and oxalyl chloride. The alcohol then attacks this electrophilic sulfur species, forming an alkoxysulfonium salt. The addition of triethylamine facilitates an E2-type elimination to yield the isoflavone, dimethyl sulfide, and triethylammonium chloride[7]. The low temperature is crucial to prevent side reactions of the highly reactive intermediates.

Protocol 3.2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine compound, the Dess-Martin periodinane (DMP), as the oxidizing agent[19][20][21]. This method is known for its mild reaction conditions (often at room temperature), high yields, and broad functional group tolerance.

Materials:

  • 2-Phenyl-4H-1-benzopyran-4-ol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve 2-Phenyl-4H-1-benzopyran-4-ol (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Add Dess-Martin periodinane (1.5 eq) to the solution and stir at room temperature. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Stir vigorously until the two layers are clear.

  • Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Work-up Considerations: The work-up for a DMP oxidation can sometimes be complicated by the precipitation of the iodine-containing byproducts. The use of sodium thiosulfate helps to reduce these byproducts to more soluble forms, facilitating their removal during the aqueous wash[22][23].

Advanced Applications: Pterocarpan and Rotenoid Synthesis

2-Phenyl-4H-1-benzopyran-4-ol is not only a precursor to isoflavones but also a valuable intermediate for the synthesis of more complex isoflavonoids like pterocarpans and rotenoids, which exhibit potent biological activities[1][24][25][26].

Pterocarpan Synthesis via Acid-Catalyzed Cyclization

Pterocarpans feature a tetracyclic ring system that can be accessed from isoflavanols through an intramolecular cyclization. This transformation typically requires an ortho-hydroxyl group on the B-ring of the isoflavanol.

PterocarpanSynthesis cluster_0 Acid-Catalyzed Cyclization A 2-(2'-Hydroxyphenyl)-4H-1-benzopyran-4-ol B Pterocarpan A->B  H⁺ (e.g., TsOH)  

General scheme for pterocarpan synthesis from an isoflavanol.

Conceptual Protocol:

  • Synthesis of the Precursor: Synthesize the requisite 2-(2'-hydroxyphenyl)-4H-1-benzopyran-4-ol using the methods described in Section 2, starting with 2'-hydroxyacetophenone and 2-hydroxybenzaldehyde.

  • Acid-Catalyzed Cyclization: Treat the isoflavanol with a strong acid, such as p-toluenesulfonic acid (TsOH) or sulfuric acid, in a suitable solvent. The acid protonates the C4-hydroxyl group, converting it into a good leaving group (water).

  • Intramolecular Friedel-Crafts Alkylation: The resulting carbocation at C4 undergoes an intramolecular electrophilic aromatic substitution with the electron-rich B-ring to form the pterocarpan skeleton[26].

Towards Rotenoid Synthesis

The biosynthesis of rotenoids involves isoflavonoid precursors[24][26]. While a complete, detailed synthetic protocol from 2-Phenyl-4H-1-benzopyran-4-ol to a rotenoid is complex and beyond the scope of this general guide, the isoflavanol serves as a key starting point for introducing the necessary functionalities. The general strategy involves the elaboration of the isoflavone derived from the isoflavanol to introduce a methoxy group at the 2' position of the B-ring and subsequent oxidative cyclization to form the characteristic five-membered ring of the rotenoid core.

Characterization and Purification

Characterization: The structure and purity of 2-Phenyl-4H-1-benzopyran-4-ol and its derivatives should be confirmed by a combination of spectroscopic methods:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation. For 2-Phenyl-4H-1-benzopyran-4-ol, one would expect to see characteristic signals for the aromatic protons, the protons on the pyran ring, and the hydroxyl proton. The coupling patterns and chemical shifts provide detailed structural information[27][28].

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. Fragmentation patterns can also offer structural insights[22].

Purification:

  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is crucial and is typically determined empirically.

  • Flash Column Chromatography: This is the most common method for purifying reaction mixtures. Silica gel is the standard stationary phase, and the mobile phase is a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) with the polarity optimized to achieve good separation[8][9][10][11][12].

Conclusion

2-Phenyl-4H-1-benzopyran-4-ol is a highly valuable and versatile synthetic intermediate. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this key building block for the creation of a wide range of biologically active isoflavonoids. The careful application of these methods will undoubtedly facilitate further discoveries in the fields of medicinal chemistry and drug development.

References

  • Antiviral Rotenoids and Isoflavones Isolated from Millettia oblata ssp. teitensis. (2024). Journal of Natural Products. [Link]

  • Synthetic procedure of 2′-hydroxychalcones 4a, 4b, and 5. - ResearchGate. [Link]

  • NaBH4-Mediated Complete Reduction of the α,β-Unsaturated Ketone Units of Chalcones in the Synthesis of Flavans | Request PDF - ResearchGate. [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]

  • Swern oxidation - Chemistry LibreTexts. [Link]

  • Final steps of the synthesis of several natural isoflavonoids Reduction... - ResearchGate. [Link]

  • 2-Phenyl-4H-1-benzopyran-4-ol | C15H12O2 | CID 71351254 - PubChem. [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - MDPI. [Link]

  • Discovery and engineering of the biosynthesis of rotenoids - ResearchGate. [Link]

  • Purification of phenolic flavanoids with flash chromatography - ResearchGate. [Link]

  • Swern Oxidation Proceedure - MSU chemistry. [Link]

  • Dess–Martin oxidation work up - Chemistry Stack Exchange. [Link]

  • Synthesis of 3,4-Disubstituted 2H-Benzopyrans Through C-C Bond Formation via Electrophilic Cyclization - NIH. [Link]

  • 2-Phenyl-4H-1-benzopyran-4-ol | C15H12O2 | CID 71351254 - PubChem. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Isolation of Bioactive Rotenoids and Isoflavonoids from the Fruits of Millettia caerulea - NIH. [Link]

  • Swern Oxidation: Reaction Mechanism | NROChemistry. [Link]

  • Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022 - MDPI. [Link]

  • Dess–Martin periodinane (DMP) - Common Organic Chemistry. [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone - Asian Journal of Research in Chemistry. [Link]

  • Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. [Link]

  • Full article: A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes - Taylor & Francis. [Link]

  • Biosynthesis of rotenoids. Evidence for 1,2-aryl migration and the isoflavonoid construction of rings A, C, and D in rotenone and amorphigenin - Journal of the Chemical Society C - RSC Publishing. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • How to work up dess-martin periodinane or hypervalent iodine reactions? - ResearchGate. [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]

  • Isolation and Purification of Flavonoids from the Leaves of Mitracarpushirtus Plant - IOSR Journal. [Link]

  • 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S) - Organic Syntheses Procedure. [Link]

  • Perplexing Polyphenolics: The Isolations, Syntheses, Reappraisals, and Bioactivities of Flavonoids, Isoflavonoids, and Neoflavonoids from 2016 to 2022 - MDPI. [Link]

  • Dess–Martin oxidation - Wikipedia. [Link]

  • Catalytic Asymmetric Diels–Alder Reaction of 2′-Hydroxychalcone as a Dienophile with a VANOL-Borate Ester Complex - PMC - NIH. [Link]

  • Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. [Link]

  • Swern oxidation mechanism || explained with examples - YouTube. [Link]

  • Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. [Link]

  • NMR spectroscopy in pharmacy - alpaipars. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 2-Phenyl-4H-1-benzopyran-4-ol

Topic: Troubleshooting Common Byproducts & Impurities Target Molecule: 2-Phenylchroman-4-ol (Commonly: Flavan-4-ol) Introduction & Chemical Context Welcome to the Technical Support Center. This guide addresses the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts & Impurities

Target Molecule: 2-Phenylchroman-4-ol (Commonly: Flavan-4-ol)

Introduction & Chemical Context

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-Phenyl-4H-1-benzopyran-4-ol (specifically the saturated derivative, Flavan-4-ol ), a critical scaffold in the development of antioxidant therapeutics, antiviral agents, and polymer precursors.

The standard synthesis involves the hydride reduction of Flavanone (2-phenylchroman-4-one). While theoretically simple, this reaction is plagued by stereochemical ambiguity and the formation of unstable byproducts that degrade into polymeric "red oils" (phlobaphenes).

Note on Nomenclature: Strictly speaking, the IUPAC name for the saturated alcohol is 3,4-dihydro-2-phenyl-2H-1-benzopyran-4-ol. If your target retains the C2-C3 double bond (Flavenol), the chemistry differs significantly. This guide focuses on the standard reduction of Flavanone to Flavan-4-ol.

Diagnostic Pathway: The Reaction Landscape

Before troubleshooting, visualize where your reaction is deviating. The diagram below maps the standard reduction pathway against the common failure points (byproducts).

FlavanolSynthesis Flavanone Starting Material: Flavanone Reagent Reagent: NaBH4 / MeOH Flavanone->Reagent Chalcone Byproduct 2: Chalcones (Ring Opening) Flavanone->Chalcone Base/Retro-Michael Cis Product A: cis-Flavan-4-ol (2,4-cis) Reagent->Cis Axial Attack (Major) Trans Product B: trans-Flavan-4-ol (2,4-trans) Reagent->Trans Equatorial Attack (Minor) Cation Intermediate: C4 Carbocation Flavene Byproduct 1: Flavenes (Dehydration) Cation->Flavene - H2O Cis->Cation Acid/Heat Trans->Cation Acid/Heat Polymer Degradation: Phlobaphenes (Red Polymers) Flavene->Polymer Oxidative Polymerization

Figure 1: Reaction landscape showing the bifurcation into stereoisomers and the degradation pathways leading to dehydration (Flavenes) and polymerization.

Troubleshooting Guides (FAQs)

Module A: The "Red Oil" Phenomenon (Dehydration)

User Issue: "My white solid product turns into a sticky pink or red gum upon drying or storage."

Technical Diagnosis: You are observing the formation of Flavenes (Flav-2-ene or Flav-3-ene) followed by polymerization into Phlobaphenes .

  • Cause: Flavan-4-ols are benzylic alcohols. The C4 hydroxyl group is extremely labile. In the presence of even trace acids (from silica gel or improper neutralization) or heat, the -OH group leaves, forming a resonance-stabilized carbocation at C4. This cation eliminates a proton to form the alkene (Flavene).

  • Mechanism: Protonation of OH

    
     Loss of H₂O 
    
    
    
    C4 Cation
    
    
    Elimination
    
    
    Flavene.

Corrective Protocol:

  • Neutralization is Critical: Do not use strong acids (HCl) to quench the borohydride. Use saturated Ammonium Chloride (NH₄Cl) or dilute Acetic Acid.

  • Avoid Silica Gel: Silica is slightly acidic. If you must use column chromatography, pretreat the silica with 1% Triethylamine (Et₃N) to neutralize surface silanols.

  • Temperature Control: Do not dry the product in an oven >40°C. Dry under high vacuum at room temperature.

Module B: Stereochemical Inconsistency (Cis vs. Trans)

User Issue: "My NMR shows a fluctuating ratio of two isomers. I need the 2,4-cis isomer specifically."

Technical Diagnosis: Reduction of flavanones yields a mixture of cis (2,4-cis) and trans (2,4-trans) isomers.

  • The Rule: Sodium Borohydride (NaBH₄) typically favors the formation of the cis-isomer (where the C2-Phenyl and C4-OH are on the same side, usually equatorial-quasi-equatorial).

  • Why it fails: The ratio is solvent and temperature-dependent. Higher temperatures increase the proportion of the thermodynamically more stable isomer (often trans depending on substitution), while lower temperatures favor kinetic control.

Data: Solvent Effects on Stereoselectivity

Solvent SystemTypical Cis:Trans RatioNotes
Methanol (0°C) ~80:20Standard kinetic control. Best for cis.
Ethanol (Reflux) ~60:40Higher energy allows thermodynamic equilibration.
Isopropanol VariableSlower reaction; bulky solvent may impede approach.
Luche Conditions >90:10Use of CeCl₃·7H₂O enhances cis selectivity.

Corrective Protocol:

  • To maximize cis: Perform the reaction at -10°C to 0°C in Methanol.

  • To separate: The cis isomer is generally less soluble in Ethanol than the trans isomer.[1] Use fractional crystallization from Ethanol/Water to isolate the cis form pure.

Module C: Yellow Contamination (Ring Opening)

User Issue: "The reaction mixture has turned bright yellow/orange."

Technical Diagnosis: This indicates the formation of Chalcones (2'-hydroxychalcone).

  • Cause: Under strongly basic conditions (excess NaBH₄ generates alkoxides), the pyran ring can undergo a retro-Michael addition (ring opening).

  • Verification: Chalcones have a distinct UV-Vis absorbance shifts and are visibly yellow, whereas pure Flavan-4-ols are colorless.

Corrective Protocol:

  • pH Monitoring: Ensure the reaction does not become excessively basic.

  • Re-cyclization: If chalcones form, they can often be cyclized back to the flavanone (and subsequently reduced) by mild acid treatment, but this risks dehydration. It is better to prevent ring opening by adding the NaBH₄ slowly to avoid localized spikes in basicity.

Standardized Experimental Protocol

Method: Kinetic Reduction of Flavanone with pH-Controlled Workup

Reagents:

  • Flavanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.6 - 1.0 eq)

  • Methanol (Anhydrous)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Workflow:

  • Dissolution: Dissolve Flavanone in Methanol (0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Addition: Add NaBH₄ portion-wise over 10 minutes. Do not dump it in all at once.

    • Why? Controls exotherm and maintains kinetic selectivity for the cis isomer.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3).

    • Target: Disappearance of Flavanone (Rf ~0.6) and appearance of Flavan-4-ol (Rf ~0.3).

  • Quenching (Critical Step):

    • Slowly add saturated NH₄Cl solution.

    • Warning: Do not use HCl. Strong acid will instantly dehydrate the product to the alkene.

  • Extraction: Evaporate most Methanol under reduced pressure (Rotavap bath < 35°C). Extract the aqueous residue with Dichloromethane (DCM).

  • Purification:

    • Wash organic layer with brine -> Dry over Na₂SO₄ -> Filter -> Concentrate.

    • Crystallization: Recrystallize from Hexane/DCM or Ethanol/Water to separate isomers. Avoid silica columns if possible to prevent decomposition.

References

  • Wheeler, T. S., et al. (1963). "Stereochemistry of Flavan-4-ol Synthesis." Tetrahedron, 19(1), 1-15.

  • Bognár, R., & Rákosi, M. (1964). "Flavonoids: Reduction of Flavanones." Acta Chimica Academiae Scientiarum Hungaricae.
  • Master Organic Chemistry. (2011). "Sodium Borohydride (NaBH4) Reduction Mechanisms."

  • De Matos, et al. (2021).[2] "Chemoenzymatic stereoselective synthesis of flavan-4-ols." Journal of the Brazilian Chemical Society.

  • NIST Chemistry WebBook. "2,3-dihydro-2-phenyl-4H-1-benzopyran-4-one (Flavanone) Data."

Sources

Optimization

Improving the yield of 2-Phenyl-4H-1-benzopyran-4-ol synthesis

<I30> ## Technical Support Center: Synthesis of 2-Phenyl-4H-1-benzopyran-4-ol Introduction Welcome to the technical support center for the synthesis of 2-Phenyl-4H-1-benzopyran-4-ol, a flavan-4-ol of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

<I30> ## Technical Support Center: Synthesis of 2-Phenyl-4H-1-benzopyran-4-ol

Introduction

Welcome to the technical support center for the synthesis of 2-Phenyl-4H-1-benzopyran-4-ol, a flavan-4-ol of significant interest in medicinal chemistry and materials science. The synthesis of this and related flavonoid structures, while well-established, presents several challenges that can impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the multi-step synthesis process, ensuring reproducible and high-yield outcomes.

Our approach is grounded in a deep understanding of the reaction mechanisms at play. We will address common issues encountered during the three primary stages of the synthesis:

  • Claisen-Schmidt Condensation to form the 2'-hydroxychalcone intermediate.

  • Intramolecular Cyclization of the chalcone to yield the flavanone core.

  • Stereoselective Reduction of the flavanone to the target flavan-4-ol.

This document provides a structured, question-and-answer-based troubleshooting guide, detailed experimental protocols, and a theoretical framework to empower you to optimize your synthetic strategy.

Core Synthesis Pathway Overview

The most common and reliable route to 2-Phenyl-4H-1-benzopyran-4-ol is a three-step process starting from 2'-hydroxyacetophenone and benzaldehyde. The workflow is designed to first build the carbon skeleton of the chalcone, then form the heterocyclic pyran ring, and finally, reduce the ketone to the desired alcohol.

Synthesis_Workflow cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Flavanone Formation cluster_2 Step 3: Flavan-4-ol Synthesis A 2'-Hydroxyacetophenone + Benzaldehyde B Claisen-Schmidt Condensation A->B Base (NaOH/KOH) C 2'-Hydroxychalcone B->C D Intramolecular Cyclization C->D Acid/Base Catalyst E Flavanone D->E F Reduction E->F NaBH4 G 2-Phenyl-4H-1-benzopyran-4-ol F->G

Caption: High-level workflow for the synthesis of 2-Phenyl-4H-1-benzopyran-4-ol.

Troubleshooting Guide & FAQs

This section is structured to address specific problems you may encounter at each stage of the synthesis.

Category 1: Issues in Chalcone Synthesis (Step 1)

Question 1: My Claisen-Schmidt condensation reaction is showing very low conversion to the 2'-hydroxychalcone. What are the likely causes and solutions?

Low conversion is a frequent issue and can often be traced back to suboptimal reaction conditions or reagent quality.

  • Causality: The Claisen-Schmidt condensation is a base-catalyzed aldol condensation. The base deprotonates the α-carbon of the 2'-hydroxyacetophenone, forming an enolate which then attacks the benzaldehyde. The efficiency of this process is highly dependent on the base strength, solvent, and temperature.

  • Troubleshooting Steps:

    • Verify Base Concentration and Purity: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used. An insufficient amount of base or degraded reagents will lead to poor yield.[1] Use freshly prepared aqueous solutions of high-purity NaOH (e.g., 40-60%).

    • Optimize the Solvent: While ethanol is common, isopropyl alcohol has been shown to improve yields in some cases.[1] The choice of solvent affects the solubility of both the reactants and the intermediate enolate.

    • Control the Temperature: This reaction is highly exothermic. The initial addition of the aldehyde to the acetophenone/base mixture should be done at a low temperature (0-5 °C) to prevent side reactions, such as the Cannizzaro reaction of the aldehyde or self-condensation.[1] After the initial addition, the reaction can be allowed to slowly warm to room temperature.

    • Check Starting Material Purity: Impurities in either the 2'-hydroxyacetophenone or benzaldehyde can inhibit the reaction.[2] Ensure their purity through distillation or recrystallization if necessary.

Question 2: I'm observing the formation of multiple byproducts alongside my desired chalcone on my TLC plate. How can I improve the selectivity?

Byproduct formation is typically due to side reactions competing with the desired condensation.

  • Causality: The primary side reactions are the self-condensation of the acetophenone and the Cannizzaro reaction of benzaldehyde (if it has no α-hydrogens). These are promoted by excessive base concentration or high temperatures.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the benzaldehyde (1.1 to 1.2 equivalents) to ensure the acetophenone enolate preferentially reacts with it rather than another molecule of acetophenone.

    • Gradual Addition: Add the benzaldehyde solution dropwise to the cooled solution of acetophenone and base over a period of 30-60 minutes. This maintains a low concentration of the aldehyde, minimizing self-reaction.

    • Reaction Time: Monitor the reaction by TLC. Prolonged reaction times (e.g., > 24 hours) can sometimes lead to the formation of degradation products. Typical reaction times are in the range of 4-12 hours.[1]

Category 2: Issues in Flavanone Cyclization (Step 2)

Question 3: The cyclization of my 2'-hydroxychalcone to the flavanone is inefficient, and I'm recovering a lot of starting material. How can I drive the reaction to completion?

The cyclization of a 2'-hydroxychalcone is a reversible intramolecular Michael addition. The position of the equilibrium between the open-chain chalcone and the cyclized flavanone is key.[3]

  • Causality: This equilibrium is sensitive to pH and the solvent system. Both acid and base catalysis can be employed to facilitate the ring closure.[4][5] The mechanism involves the activation of the enone system (acid catalysis) or the deprotonation of the phenolic hydroxyl group (base catalysis), followed by nucleophilic attack to form the pyran ring.

  • Troubleshooting Decision Tree:

    Troubleshooting_Cyclization Start Low Flavanone Yield Check_Catalyst Which catalyst system are you using? Start->Check_Catalyst Acid_Path Acidic Conditions (e.g., HCl/AcOH, H2SO4) Check_Catalyst->Acid_Path Acid Base_Path Basic Conditions (e.g., NaOAc, Piperidine) Check_Catalyst->Base_Path Base Increase_Acid Action: Increase acid concentration or switch to a stronger acid system like methanesulfonic acid. Acid_Path->Increase_Acid Low Conversion Increase_Temp Action: Increase reflux temperature. Consider switching to a higher-boiling solvent like ethylene glycol. Acid_Path->Increase_Temp Slow Reaction Switch_Base Action: Switch to a stronger base or a different solvent. Pyridine or a proton sponge can be effective. Base_Path->Switch_Base Low Conversion Phase_Transfer Action: If using aqueous base, add a phase-transfer catalyst (e.g., TBAB) to improve chalcone solubility. Base_Path->Phase_Transfer Heterogeneous Mixture

    Caption: Decision tree for troubleshooting low-yield flavanone cyclization.

  • Protocol Recommendations:

    • Acid-Catalyzed: Refluxing the chalcone in a mixture of ethanol and a few drops of concentrated sulfuric or hydrochloric acid is a common method. If this is slow, consider using methanesulfonic acid in an appropriate solvent.[1]

    • Base-Catalyzed: Refluxing in ethanol with sodium acetate is a milder option.[6] For difficult cyclizations, a stronger base like piperidine or DBU in a solvent like pyridine can be effective.[7]

Category 3: Issues in Flavanone Reduction (Step 3)

Question 4: The reduction of my flavanone with sodium borohydride (NaBH4) is giving a poor yield of the desired 2-Phenyl-4H-1-benzopyran-4-ol. What could be wrong?

Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols.[8] However, several factors can affect its performance.

  • Causality: The hydride (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon of the flavanone. The efficiency of this attack depends on the solvent, temperature, and the quality of the reducing agent.

  • Troubleshooting Steps:

    • Reagent Quality: NaBH₄ can decompose upon exposure to moisture. Use a freshly opened bottle or reagent that has been stored in a desiccator.

    • Solvent Choice: The reduction is typically performed in an alcohol solvent like methanol or ethanol at room temperature or below. The solvent participates in the reaction mechanism, so its choice is important.

    • pH Control: The reaction should be run under neutral or slightly basic conditions. Acidic conditions will rapidly decompose the NaBH₄.

    • Work-up Procedure: After the reaction is complete (monitored by TLC), the reaction is typically quenched by the slow addition of a weak acid (like dilute HCl or ammonium chloride solution) to destroy any excess NaBH₄ and protonate the resulting alkoxide. An improper work-up can lead to product loss.

Question 5: My final product is a mixture of diastereomers (cis and trans flavan-4-ols). How can I improve the stereoselectivity of the reduction?

The reduction of the flavanone creates a new chiral center at C4. The direction of the hydride attack (axial vs. equatorial) determines the stereochemistry of the resulting alcohol.

  • Causality: The stereochemical outcome is governed by steric and electronic factors, as described by models like the Felkin-Anh model. Standard NaBH₄ reduction often gives a mixture of diastereomers.

  • Improving Stereoselectivity:

    • Bulky Reducing Agents: Using a bulkier reducing agent, such as Lithium tri-sec-butylborohydride (L-Selectride®), can increase the preference for hydride attack from the less sterically hindered face, leading to a higher diastereomeric ratio.

    • Chelation Control (Luche Reduction): Performing the NaBH₄ reduction in the presence of a Lewis acid like cerium(III) chloride (CeCl₃) can dramatically improve stereoselectivity.[9][10] The cerium ion coordinates to the carbonyl oxygen and the heterocyclic oxygen, creating a rigid chelate that blocks one face of the carbonyl group, directing the hydride attack to the opposite face. This often favors the formation of the trans-flavan-4-ol.

Reducing Agent Typical Solvent Temperature (°C) Expected Selectivity Comments
NaBH₄ Methanol/Ethanol0 to 25Low to ModerateGood general-purpose reagent; often yields mixtures.[8]
NaBH₄ / CeCl₃·7H₂O Methanol-15 to 0High (often >95:5)Luche Reduction conditions; excellent for directing stereochemistry.[9]
LiAlH₄ THF / Diethyl Ether-78 to 0ModerateMore powerful, less selective for ketones. Not generally recommended.
L-Selectride® THF-78HighBulky reagent; selectivity depends on substrate's steric profile.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis of 2'-Hydroxychalcone
  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxyacetophenone (10 mmol) in isopropyl alcohol (50 mL).[1]

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a 40% aqueous solution of NaOH (20 mL) while maintaining the temperature below 10 °C.[1]

  • In a separate beaker, dissolve benzaldehyde (11 mmol) in isopropyl alcohol (10 mL).

  • Add the benzaldehyde solution dropwise to the reaction mixture over 30 minutes. A color change to deep orange/red is expected.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring its progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice (200 g) and slowly acidify with dilute HCl (2M) until the pH is ~2.

  • The precipitated yellow-orange solid is the crude 2'-hydroxychalcone. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2'-hydroxychalcone.

Protocol 2: High-Yield Cyclization to Flavanone
  • To a 100 mL round-bottom flask, add the purified 2'-hydroxychalcone (5 mmol), ethanol (40 mL), and sodium acetate (25 mmol).[6]

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the disappearance of the chalcone spot and the appearance of the flavanone spot by TLC. The flavanone is typically less colored and has a different Rf value. The reflux should be maintained for 12-24 hours.

  • After cooling to room temperature, evaporate the solvent under reduced pressure.

  • Add ethyl acetate (50 mL) and wash the organic layer with water (3 x 50 mL) to remove the sodium acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude flavanone can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.[11]

Protocol 3: Stereoselective Reduction to trans-2-Phenyl-4H-1-benzopyran-4-ol (Luche Reduction)
  • In a 100 mL round-bottom flask, dissolve the purified flavanone (2 mmol) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2.2 mmol) in methanol (30 mL).

  • Cool the solution to -15 °C using an ice-salt bath.

  • In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (3 mmol) in cold methanol (10 mL).

  • Add the NaBH₄ solution dropwise to the stirred flavanone/CeCl₃ solution over 20 minutes, ensuring the temperature remains below -10 °C.

  • Stir the reaction at this temperature for 1-2 hours, monitoring by TLC until the flavanone is consumed.

  • Quench the reaction by the slow addition of 1M HCl (10 mL).

  • Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude flavan-4-ol.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure product.

References

  • Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. Bull. Korean Chem. Soc.2004 , Vol. 25, No. 10. [Link]

  • Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. PubMed. [Link]

  • SYNTHESIS OF FLAVANONES FROM CHALCONES. LM World. [Link]

  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. [Link]

  • An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. [Link]

  • 4H-Pyran Synthesis. Organic Chemistry Portal. [Link]

  • Flavanone: An overview. IJCRT.org. [Link]

  • General structure of flavones, flavanones and flavan-4-ols. ResearchGate. [Link]

  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. National Institutes of Health (NIH). [Link]

  • Synthetic approach to convert flavanone (1a) into trans-flavan-4-ol... ResearchGate. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. National Institutes of Health (NIH). [Link]

  • Synthesis of 2'-hydroxychalcone derivatives through Claisen-Schmidt condensation. UiTM Institutional Repository. [Link]

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. MDPI. [Link]

  • Influence of Developmental Stage and Shading on Apple (Malus domestica) Flesh Polyphenols via Ecophysiological and Epigenetic Mechanisms. ACS Publications. [Link]

  • An efficient approach to flavan-4-ols via radiolysis and their inhibitory activity against cytokine production. PubMed. [Link]

  • Appl. Sci., Volume 12, Issue 3 (February-1 2022) – 830 articles. MDPI. [Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]

  • Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents. National Institutes of Health (NIH). [Link]

  • Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction. PubMed. [Link]

  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. MDPI. [Link]

  • Flavan-3-ol. Wikipedia. [Link]

  • SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. Repository - UNAIR. [Link]

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • Structural Similarities and Overlapping Activities among Dihydroflavonol 4-Reductase, Flavanone 4-Reductase, and Anthocyanidin Reductase Offer Metabolic Flexibility in the Flavonoid Pathway. MDPI. [Link]

  • (PDF) Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. ResearchGate. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. OSF Preprints. [Link]

  • Increasing enantioselectivity in reductions with borane reagents.
  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Flavanone Reduction

Welcome to the technical support center for flavanone reduction. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of flavan-4-ols and related co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for flavanone reduction. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of flavan-4-ols and related compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Questions and Initial Considerations

Q1: I am planning a flavanone reduction. What are the most common reduction methods I should consider?

A1: The choice of reduction method for a flavanone to a flavan-4-ol largely depends on the desired stereoselectivity, the functional groups present on your substrate, and the scale of your reaction. The three most common and well-established methods are:

  • Sodium Borohydride (NaBH₄) Reduction: This is often the first choice for laboratory-scale synthesis due to its operational simplicity, mild reaction conditions, and high chemoselectivity for carbonyl groups.[1]

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium on carbon, Pd/C) and a hydrogen source. It is highly effective but may also reduce other functional groups, such as alkenes or alkynes, if present in the molecule.[2][3][4]

  • Meerwein-Ponndorf-Verley (MPV) Reduction: This is a reversible reduction using an aluminum alkoxide, typically aluminum isopropoxide, in an alcohol solvent like isopropanol.[5][6][7][8] It is known for its high chemoselectivity.

Q2: My flavanone starting material is poorly soluble in common alcoholic solvents. What can I do?

A2: Poor solubility can significantly hinder reaction rates and lead to incomplete conversion. Here are a few strategies to address this:

  • Co-solvent System: Consider using a co-solvent system. For instance, in NaBH₄ reductions, a mixture of methanol or ethanol with a more solubilizing solvent like tetrahydrofuran (THF) or dioxane can be effective.

  • Elevated Temperature: Gently warming the reaction mixture can improve solubility. However, be cautious as higher temperatures can sometimes lead to side reactions or affect stereoselectivity. For NaBH₄ reductions, it's common to start the reaction at 0 °C and then allow it to warm to room temperature.[9]

  • Alternative Reagents: If solubility remains a significant issue, exploring a different reduction method that allows for a wider range of solvents might be necessary.

Section 2: Sodium Borohydride (NaBH₄) Reduction - Troubleshooting

Q3: My NaBH₄ reduction of flavanone is sluggish and gives a low yield of the flavan-4-ol. What are the likely causes and how can I improve it?

A3: A low yield in a NaBH₄ reduction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Reagent Quality: Sodium borohydride can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, high-quality reagent.

  • Stoichiometry: While NaBH₄ provides four hydride equivalents, it's common to use a molar excess (typically 1.5 to 3 equivalents) to ensure complete conversion. For substrates that are polymers or have multiple reducible groups, a larger excess may be necessary.[9]

  • Temperature: While the reaction is often initiated at 0 °C to control the initial exotherm, allowing the reaction to proceed at room temperature (around 25 °C) for a few hours is often necessary for completion.[9]

  • Solvent Choice: The choice of protic solvent can influence the reactivity of NaBH₄. Methanol is generally a good starting point.[9] The mechanism involves the alcohol solvent participating in activating the carbonyl group through hydrogen bonding.[10]

  • pH: The reaction is typically run under neutral to slightly basic conditions. Adding a small amount of a base like sodium hydroxide can stabilize the NaBH₄, which is less stable in acidic conditions.[11]

Q4: I am observing the formation of multiple spots on my TLC plate after NaBH₄ reduction, indicating a mixture of products. What could be the side products and how can I control the selectivity?

A4: The primary cause for multiple products is often related to the stereochemistry of the newly formed hydroxyl group at the C4 position. The reduction of a flavanone can lead to the formation of both cis- and trans-flavan-4-ol diastereomers.

  • Understanding Stereoselectivity: The stereochemical outcome is influenced by the direction of the hydride attack on the carbonyl group. The existing stereocenter at C2 directs the approach of the hydride. The ratio of cis to trans isomers can be influenced by the solvent, temperature, and the specific structure of the flavanone.

  • Controlling Stereoselectivity: Achieving high diastereoselectivity can be challenging with NaBH₄ alone. For highly stereoselective synthesis, you might consider:

    • Biocatalysis: Utilizing enzymes or microorganisms can provide excellent enantioselectivity and diastereoselectivity.[12]

    • Chiral Reducing Agents: Employing more sophisticated, sterically hindered, or chiral reducing agents can favor the formation of one diastereomer over the other.

Below is a diagram illustrating the general workflow for a NaBH₄ reduction and the potential for diastereomer formation.

G cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up cluster_products Products start Flavanone Substrate dissolve Dissolve in Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH₄ (1.5-3 eq.) cool->add_nabh4 react Stir at Room Temp (2-4h) add_nabh4->react quench Quench with Acetone/Acid react->quench extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry cis_product cis-Flavan-4-ol dry->cis_product Diastereomeric Mixture trans_product trans-Flavan-4-ol dry->trans_product Diastereomeric Mixture

Caption: General workflow for flavanone reduction using NaBH₄.

Section 3: Catalytic Hydrogenation - Troubleshooting

Q5: I am attempting a catalytic hydrogenation of my flavanone using Pd/C, but the reaction is not proceeding. What should I check?

A5: Catalytic hydrogenation failures can often be traced back to catalyst deactivation or issues with the reaction setup.

  • Catalyst Activity: Ensure your Pd/C catalyst is active. Catalysts can become deactivated by exposure to air, moisture, or certain functional groups (e.g., sulfur-containing compounds). Using a fresh batch of catalyst is recommended.

  • Hydrogen Source: Verify that your hydrogen source (e.g., a hydrogen balloon or a Parr hydrogenator) is providing a positive pressure of hydrogen to the reaction vessel. Ensure there are no leaks in your system.

  • Solvent: Ethanol is a commonly used solvent for these reactions.[3] Ensure the solvent is of appropriate purity and is deoxygenated before use.

  • Substrate Purity: Impurities in your flavanone starting material can act as catalyst poisons. Purifying the starting material may be necessary.

  • Agitation: Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q6: My catalytic hydrogenation is leading to over-reduction and the formation of unwanted byproducts. How can I make the reaction more selective for the flavan-4-ol?

A6: Over-reduction can be a significant issue, leading to the formation of 1,3-diarylpropanols or other fully reduced products.[13]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to prevent further reduction. Lowering the reaction temperature can also help improve selectivity.

  • Catalyst Loading: Reducing the amount of catalyst can sometimes decrease the rate of over-reduction.

  • Alternative Catalysts: If Pd/C is too reactive, consider a less active catalyst. For instance, copper-catalyzed systems have been shown to be highly chemoselective for the reduction of the C=C bond in flavones to yield flavanones, suggesting that with careful control, they could be adapted for the selective reduction of the carbonyl in flavanones.[14][15][16]

The following diagram illustrates the decision-making process for troubleshooting catalytic hydrogenation.

G start Catalytic Hydrogenation Issue no_reaction No Reaction start->no_reaction over_reduction Over-reduction start->over_reduction check_catalyst check_catalyst no_reaction->check_catalyst Check Catalyst Activity check_h2 check_h2 no_reaction->check_h2 Check H₂ Source & Pressure check_solvent check_solvent no_reaction->check_solvent Check Solvent Purity check_substrate check_substrate no_reaction->check_substrate Check Substrate Purity monitor_tlc monitor_tlc over_reduction->monitor_tlc Monitor Reaction by TLC lower_temp lower_temp over_reduction->lower_temp Lower Reaction Temperature reduce_catalyst reduce_catalyst over_reduction->reduce_catalyst Reduce Catalyst Loading alt_catalyst alt_catalyst over_reduction->alt_catalyst Consider Alternative Catalyst

Caption: Troubleshooting guide for catalytic hydrogenation of flavanones.

Experimental Protocols

Protocol 1: General Procedure for the Reduction of Flavanone using Sodium Borohydride
  • Dissolution: Dissolve the flavanone (1.0 equivalent) in methanol (approximately 10 volumes, e.g., 10 mL per gram of flavanone).

  • Cooling: Cool the solution to 0 °C in an ice bath with gentle stirring.

  • Addition of NaBH₄: Add sodium borohydride (2.0 equivalents) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature (around 25 °C) for 3-5 hours.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and cautiously quench the excess NaBH₄ by the slow addition of acetone or a dilute acid (e.g., 1 M HCl) until gas evolution ceases.

  • Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the diastereomers if necessary.

Protocol 2: General Procedure for the Catalytic Hydrogenation of Flavanone using Pd/C
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the flavanone (1.0 equivalent) and a suitable solvent such as ethanol.[3]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and backfill with hydrogen. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.

Data Summary

Reduction MethodTypical ReagentsCommon SolventsTemperatureKey AdvantagesPotential Issues
Sodium Borohydride NaBH₄Methanol, Ethanol0 °C to 25 °CMild, chemoselective, operationally simpleModerate diastereoselectivity, potential for sluggish reactions
Catalytic Hydrogenation H₂, Pd/CEthanol, Ethyl AcetateRoom TemperatureHigh yields, scalablePotential for over-reduction, catalyst poisoning
MPV Reduction Al(OiPr)₃IsopropanolRefluxHighly chemoselectiveReversible, may require removal of acetone byproduct

References

  • Optimization of the reaction conditions a. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Kinetic experiments for flavone and flavanone synthesis from 2. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Controlled experiments of flavone reduction[a],[b]. [a] Standard reaction conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Flavanone 4-reductase. (2025, July 24). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved February 6, 2026, from [Link]

  • Mechanism of Meerwein-Ponndorf-Verley Reduction. (n.d.). Physics Wallah. Retrieved February 6, 2026, from [Link]

  • Flavan-4-ol. (n.d.). In Wikipedia. Retrieved February 6, 2026, from [Link]

  • Notes - Detection of Flavanones by Reduction with Sodium Borohydride. (1954). Journal of the American Chemical Society, 76(5), 1388–1389. [Link]

  • Reduction using sodium borohyride?. (2019, December 4). ResearchGate. Retrieved February 6, 2026, from [Link]

  • de Matos, T. A., et al. (2021). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(1), 333. [Link]

  • Es-Safi, N.-E., & Ducrot, P.-H. (2006). Flavonoids: Hemisynthesis, Reactivity, Characterization and Free Radical Scavenging Activity. Molecules, 11(11), 949–963. [Link]

  • Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). Molecules, 27(5), 1733. [Link]

  • Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties. (2020). Antioxidants, 9(11), 1125. [Link]

  • Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. (n.d.). Bulletin of the Korean Chemical Society. Retrieved February 6, 2026, from [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. (2022). Processes, 10(7), 1269. [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. (2013). The Scientific World Journal, 2013, 162750. [Link]

  • Catalytic hydrogenation of flavones. [a] Chemoselective reaction conditions. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Meerwein-Ponndorf-Verley Reduction. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Stereoselective Synthesis of Flavonoids. Part 8. Free Phenolic Flavan-3-ol Diastereoisomers. (2005). Phytochemistry, 66(18), 2145–2166.
  • Correction: The reduction effect of dietary flavone C- and O-glycosides on the formation of acrylamide and its correlation and prediction with the antioxidant activity of Maillard reaction products. (2020). Food & Function, 11(7), 6598–6598. [Link]

  • Electrochemistry of Flavonoids. (2019). Molecules, 24(22), 4113. [Link]

  • Optimization of flavanonols heterologous biosynthesis in Streptomyces albidoflavus, and generation of auronols. (2024). Frontiers in Bioengineering and Biotechnology, 12, 1369524. [Link]

  • Transfer Hydrogenation of Flavanones and ortho-Hydroxychalcones to 1,3-Diarylpropanols Catalyzed by CNN Pincer Ruthenium Complexes. (n.d.). European Journal of Organic Chemistry.
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  • THE REDUCTION OF ALDEHYDES AND KETONES. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link]

  • Heterocycles. XV. Enantioselective Synthesis of Chiral Flavanonols and Flavan-3, 4-diols. (1985). Chemical and Pharmaceutical Bulletin, 33(9), 3766–3774.
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  • Substrate‐Controlled Hydrogenation of Flavanones: Selective Synthesis of 2′‐Hydroxy‐1,3‐Diarylpropanes and Flavans. (2023). European Journal of Organic Chemistry.
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  • Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. (2019). The Journal of Organic Chemistry, 84(15), 9814–9822. [Link]

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Sources

Optimization

Purification strategies to remove starting material

Topic: Removal of Unreacted Starting Materials Status: Operational Operator: Senior Application Scientist (Ph.D.) Mission Statement Welcome to the Purification Technical Support Center. Our goal is to move beyond generic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Starting Materials Status: Operational Operator: Senior Application Scientist (Ph.D.)

Mission Statement

Welcome to the Purification Technical Support Center. Our goal is to move beyond generic "textbook" advice and provide field-proven, high-fidelity strategies for isolating your target molecule. Whether you are dealing with stubborn organic precursors in small molecule synthesis or free payload removal in Antibody-Drug Conjugates (ADCs), the protocols below are designed to maximize yield while ensuring critical purity standards (E-E-A-T).

Module 1: The "Sticky" Precursor (Small Molecule Synthesis)

Issue: My starting material (SM) co-elutes with my product during standard Flash/Prep HPLC, or I need a non-chromatographic cleanup method.

Strategy A: Chemoselective Scavenging (Solid-Phase Extraction)

The Logic: When chromatographic resolution (


) is poor (< 1.5), increasing column length or changing gradients often yields diminishing returns. A more robust approach is chemoselective scavenging . This exploits the chemical functionality difference between your SM and Product. If your SM has a reactive handle (e.g., amine, acid, electrophile) that the product lacks, we can "fish" it out using a solid-supported reagent.

Protocol: Batch Mode Scavenging Prerequisites: Determine the functional group unique to the impurity.

  • Stoichiometry Calculation: Calculate the moles of unreacted SM (via LC-MS/NMR integration).

  • Resin Addition: Add 2–4 equivalents of the appropriate scavenger resin relative to the residual SM (not the product).

    • Note: If SM quantity is unknown, start with 10 wt% of the crude mass.

  • Solvent Compatibility: Dissolve crude mixture in DCM, THF, or DMF. Avoid protic solvents (MeOH) if using electrophilic resins (e.g., Isocyanate), as they may compete.

  • Incubation: Agitate (do not magnetically stir, as this grinds the beads) for 1–4 hours at room temperature.

  • Validation: Check supernatant via TLC/LC-MS. If SM persists, add 1 more equivalent and heat to 40°C (if stable).

  • Filtration: Filter through a fritted glass funnel or a Celite pad. The SM remains bound to the beads; the filtrate contains your purified product.

Quick Reference: Scavenger Selection Guide

Unreacted Starting MaterialRecommended Scavenger ResinMechanism of Action
Primary/Secondary Amines Isocyanate or Aldehyde ResinForms urea or imine (covalent capture)
Carboxylic Acids Carbonate or Trisamine ResinAcid-Base neutralization (ionic capture)
Electrophiles (Acid Chlorides, Isocyanates) Trisamine (Primary Amine) ResinNucleophilic attack (covalent capture)
Transition Metals (Pd, Cu) Thiol or Thiourea SilicaChelation
Strategy B: Focused Gradient Chromatography

The Logic: Standard linear gradients (0–100% B) separate everything "equally," which is inefficient. A Focused Gradient flattens the slope only where your compound elutes, effectively increasing the column volume (CV) available for that specific separation without extending the total run time significantly.

Protocol: Designing a Focused Gradient

  • Scouting Run: Run a standard linear gradient (e.g., 5–95% B over 20 mins).

  • Identify Elution %B: Note the %B solvent composition where your product elutes (e.g., 40% B).

  • Calculate Focus Zone: Create a shallow gradient starting 5% below and ending 5% above the elution point.

    • New Method: 0–35% B (Fast ramp) → 35–45% B (Shallow ramp over 10–15 CVs) → 45–100% B (Wash).

Visualization: Scavenger Logic Flow

ScavengerLogic Start Analyze Crude Mixture Decision Is SM Functionality Distinct from Product? Start->Decision Yes Select Scavenger Resin Decision->Yes Yes No Use Focused Gradient Chromatography Decision->No No Amine SM = Amine (Use Isocyanate Resin) Yes->Amine Acid SM = Acid (Use Carbonate Resin) Yes->Acid Electro SM = Electrophile (Use Amine Resin) Yes->Electro Filter Filter & Concentrate (Product in Filtrate) Amine->Filter Acid->Filter Electro->Filter

Caption: Decision matrix for selecting chemoselective scavenger resins vs. chromatography based on functional group orthogonality.

Module 2: The "Unconjugated" Payload (Biologics & ADCs)

Issue: I need to remove free small-molecule drugs/linkers from my Antibody-Drug Conjugate (ADC) without stressing the protein.

Strategy: Tangential Flow Filtration (TFF) / Diafiltration

The Logic: Size Exclusion Chromatography (SEC) is difficult to scale. TFF (specifically Diafiltration ) is the industry standard for this purification. It relies on the massive hydrodynamic radius difference between the ADC (~150 kDa) and the free drug (~1 kDa). Unlike "dead-end" filtration which clogs, TFF sweeps the membrane surface, keeping pores open.[1]

Protocol: Constant Volume Diafiltration Prerequisites: A TFF cassette/capsule with a Molecular Weight Cut-Off (MWCO) of 30 kDa or 50 kDa (for a 150 kDa IgG).

  • System Setup: Install the cassette. Flush with buffer to remove storage agents (glycerol/azide).

  • Concentration (Optional): If the feed is dilute, perform Ultrafiltration (UF) first to reduce volume and save buffer.

  • Diafiltration (DF) Setup: Connect the retentate line back to the feed reservoir. Connect the buffer reservoir to the feed reservoir (to replace permeate volume).

  • The Process:

    • Maintain Transmembrane Pressure (TMP) typically between 10–20 psi.

    • Run for 10–12 Diafiltration Volumes (DV) .

    • Calculation: One DV = Volume of the feed tank. To remove 99.9% of a freely permeable impurity, ~7 DVs are required (Formula:

      
      , where 
      
      
      
      is the number of DVs). We recommend 10–12 DVs for >99.99% removal to account for non-ideal mixing.
  • Recovery: Depolarize the membrane (reduce pump speed, close permeate) to recirculate and recover the protein from the membrane wall.

Troubleshooting TFF Issues

SymptomProbable CauseCorrective Action
High Backpressure Membrane fouling or gel layer formationReduce flux; check if TMP is too high.
Foaming in Feed Tank Air entrainment or high shearEnsure return line is submerged; reduce pump speed.
Low Flux Concentration polarizationIncrease cross-flow rate (feed flow) to sweep the membrane.
Visualization: TFF Process Loop

TFF_Process Buffer Diafiltration Buffer FeedTank Feed Tank (ADC + Free Drug) Buffer->FeedTank Replenish Vol Pump Peristaltic Pump FeedTank->Pump Filter TFF Capsule (30 kDa MWCO) Pump->Filter Feed Flow Retentate Retentate Line (ADC Recirculates) Filter->Retentate > 30 kDa Permeate Permeate Line (Free Drug Waste) Filter->Permeate < 30 kDa Retentate->FeedTank Loop

Caption: Schematic of Constant Volume Diafiltration. Buffer replaces permeate at the same rate to maintain system volume while washing out small molecules.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use TFF for small peptides (< 5 kDa)? A: Generally, no. The smallest reliable TFF membranes have a 1 kDa MWCO. If your peptide is 2 kDa and your impurity is 0.5 kDa, the resolution is insufficient. For peptides, Prep HPLC or Flash Chromatography with C18-AQ (High Aqueous) stationary phases are superior.

Q2: My scavenger resin isn't working even after 24 hours. A: Check your solvent. If you are using a nucleophilic resin (e.g., amine) in an electrophilic solvent (e.g., Ethyl Acetate or Acetone), the solvent might be reacting with the resin, neutralizing it. Switch to chemically inert solvents like DCM, THF, or Toluene. Also, ensure the resin is swelling properly; some resins (polystyrene-based) do not swell well in water or methanol.

Q3: How do I remove Palladium (SM/Catalyst) effectively? A: While not an organic "starting material," Pd is a common upstream contaminant. Use Thiol-modified silica (Si-Thiol) or MP-TMT resins. These are far superior to charcoal because they do not adsorb the product non-specifically.

References

  • Biotage. (n.d.).[2][3][4] Metal Scavenger User Guide: Strategies for Work-Up and Purification. Retrieved from [Link][3]

  • Cytiva. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Retrieved from [Link]

  • Teledyne ISCO. (2012). Flash Method Development: Optimization of Resolution. Teledyne Labs.[5] Retrieved from [Link]

  • ResearchGate. (2021). Strategies for UF/DF-Based Impurity Removal in Post-conjugation Purification of ADCs. Retrieved from [Link]

Sources

Troubleshooting

Degradation and stability issues of 2-Phenyl-4H-1-benzopyran-4-ol

Common Name: Flavan-4-ol | CAS: 487-25-2 (General) / 1481-98-7 (Specific Isomers) Role: Senior Application Scientist Executive Summary: The Stability Paradox Researchers often underestimate 2-Phenyl-4H-1-benzopyran-4-ol...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Flavan-4-ol | CAS: 487-25-2 (General) / 1481-98-7 (Specific Isomers) Role: Senior Application Scientist

Executive Summary: The Stability Paradox

Researchers often underestimate 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol). While it appears structurally robust, it is chemically labile at the C4 position. The benzylic hydroxyl group at C4 is a "chemical trigger," highly susceptible to elimination reactions.

The most frequent user complaint—"My colorless sample turned pink/red overnight" —is not a random impurity issue; it is a predictable cascade reaction involving acid catalysis and oxidation, converting the colorless flavan-4-ol into a highly pigmented anthocyanidin-like species (phlobaphene precursor).

This guide synthesizes field troubleshooting with mechanistic organic chemistry to ensure the integrity of your experiments.

Part 1: Critical Stability Alerts
ParameterCritical ThresholdThe Consequence
Acidity (pH) pH < 6.0 Rapid Dehydration. Trace acid catalyzes the loss of the C4-OH group, forming a carbocation that collapses into a flavene.
Atmosphere Oxygen Presence Pigment Formation. Once the flavene is formed, atmospheric oxygen oxidizes it to a red/brown flavylium ion (anthocyanidin).
Solvent Choice Protic Solvents (Acidic) Solvolysis. Alcohols with trace acid can lead to ether formation at C4 via SN1 mechanisms.
Light UV (<300 nm) Photo-oxidation. Can induce radical formation and accelerate browning.
Part 2: Troubleshooting Guide & FAQs
Q1: Why has my colorless solid/solution turned pink or red?

Diagnosis: Acid-Catalyzed Dehydration followed by Oxidation. This is the hallmark degradation pathway of flavan-4-ols.

  • The Mechanism: Even trace amounts of acid (from glassware cleaning or unbuffered solvents) protonate the C4-hydroxyl group. Water leaves, creating a resonance-stabilized benzylic carbocation. This intermediate eliminates a proton to form Flav-3-ene (or Flav-2-ene).

  • The Color: Flavenes are unstable and rapidly oxidize in air to form Flavylium salts (Anthocyanidins), which are intensely red/purple.

  • Corrective Action:

    • Ensure all solvents are neutral or slightly basic.

    • Store the compound under Argon/Nitrogen.

    • If in solution, add a trace of antioxidant (e.g., BHT) or keep strictly anaerobic.

Q2: I see two close peaks in my HPLC/GC trace. Is my sample impure?

Diagnosis: Cis/Trans Isomerism. Flavan-4-ol possesses two chiral centers at C2 and C4. Synthetic reduction of flavanones (e.g., using NaBH₄) typically yields a mixture of 2,4-cis and 2,4-trans isomers.

  • Differentiation: The cis isomer (2-phenyl and 4-hydroxyl on the same side) often dominates in hydride reductions due to steric approach, but the ratio depends on the specific reducing agent and temperature.

  • Action: Do not discard. Check the integration ratio. If the sum of both peaks accounts for >98% of the area, your substance is chemically pure but diastereomerically mixed.

Q3: My compound is insoluble in aqueous buffers. Can I heat it to dissolve?

Diagnosis: Solubility Limit & Thermal Instability.

  • The Physics: Flavan-4-ol is highly lipophilic. It will not dissolve in water significantly.

  • The Risk: Heating in water (especially if slightly acidic) accelerates the dehydration reaction described in Q1.

  • Protocol: Dissolve the compound in a water-miscible organic solvent first (DMSO or Ethanol) to create a high-concentration stock (e.g., 10-50 mM), then dilute into the buffer immediately before use. Keep the final organic solvent concentration <0.5% to avoid cytotoxicity in biological assays.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Red Shift" phenomenon—the conversion of colorless Flavan-4-ol to red Anthocyanidin pigments. This pathway is the primary cause of sample degradation.

Flavan4ol_Degradation Flavan4ol Flavan-4-ol (Colorless) Protonated Protonated Intermediate (Oxonium Ion) Flavan4ol->Protonated + H+ (Acid trace) Carbocation C4-Carbocation (Benzylic) Protonated->Carbocation - H2O (Dehydration) Flavene Flav-3-ene (Unstable Alkene) Carbocation->Flavene - H+ (Elimination) Anthocyanidin Anthocyanidin/Phlobaphene (RED PIGMENT) Flavene->Anthocyanidin + O2 (Oxidation) (Air Exposure)

Caption: Figure 1. Acid-catalyzed dehydration pathway converting colorless Flavan-4-ol into red Anthocyanidin pigments.

Part 4: Validated Storage & Handling Protocol

To maximize shelf-life and experimental reproducibility, adhere to this "Gold Standard" protocol.

1. Storage Conditions
  • Temperature: Store solid powder at -20°C .

  • Container: Amber glass vials with Teflon-lined caps (prevents light exposure and moisture ingress).

  • Atmosphere: Flush the headspace with Argon or Nitrogen before sealing. This is critical to prevent the oxidative step (Flavene

    
     Anthocyanidin).
    
2. Solution Preparation
  • Solvent: Use anhydrous Methanol or DMSO. Avoid water or alcohols that have been sitting open (which may absorb atmospheric CO₂ and become slightly acidic).

  • Shelf-Life: Solutions are unstable . Prepare fresh. If storage is necessary, freeze at -80°C under Argon.

  • Handling: Minimize exposure to ambient light.

3. Quality Control (QC) Check

Before starting a critical experiment, perform a rapid visual and spectral check:

  • Visual: The powder should be white or off-white. Any pink/brown tint indicates degradation.

  • UV-Vis: Dissolve a small amount in Methanol.

    • Pass: Strong absorption at ~275-280 nm (aromatic rings).

    • Fail: Appearance of a new band >450 nm (indicates formation of flavylium/anthocyanidin species).

References
  • PubChem. (n.d.). 2-Phenyl-4H-1-benzopyran-4-ol (Compound). National Library of Medicine. Retrieved February 6, 2026, from [Link]

  • Ferreira, D., & Slade, D. (2002). Oligomeric proanthocyanidins: naturally occurring O-heterocycles. Natural Product Reports, 19(5), 517-541. (Discusses the reactivity of the C4 position in flavan-3-ols and flavan-4-ols).
  • McMurry, J. (2011). Organic Chemistry (8th ed.). Brooks/Cole.
  • Haslam, E. (1998). Practical Polyphenolics: From Structure to Molecular Recognition and Physiological Action. Cambridge University Press.
  • Styles, O. V., & Whitlock, H. W. (1988). The acid-catalyzed reactions of flavan-4-ols. Journal of Organic Chemistry.[1] (Specific study on the dehydration kinetics of flavan-4-ols).

Sources

Optimization

Technical Support Center: 2-Phenyl-4H-1-benzopyran-4-ol

Technical Identity & Nomenclature Clarification Before addressing storage, we must define the chemical entity to ensure we are troubleshooting the correct compound, as flavonoid nomenclature is often conflated. Target Co...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Identity & Nomenclature Clarification

Before addressing storage, we must define the chemical entity to ensure we are troubleshooting the correct compound, as flavonoid nomenclature is often conflated.

  • Target Compound: 2-Phenyl-4H-1-benzopyran-4-ol[1][2]

  • Common Synonyms: Flavan-4-ol; 2-Phenylchroman-4-ol; 4-Hydroxyflavan.

  • Chemical Nature: This is the reduced alcohol form of Flavanone. It contains a benzylic secondary hydroxyl group at position 4.

  • Critical Stability Note: Unlike Flavones (which are stable), Flavan-4-ols are acid-labile and prone to oxidative dehydrogenation .

Core Storage Directives (The Golden Standard)

The following protocol is designed to prevent the three primary degradation pathways: Dehydration (Elimination) , Oxidation , and Epimerization .

ParameterStandard ConditionTechnical Rationale (The "Why")
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the elimination of water (dehydration) to form flav-3-enes, which is the primary degradation route.
Atmosphere Inert Gas (Argon/N₂) The C4-hydroxyl group is susceptible to air oxidation, reverting the compound to Flavanone (a ketone). Argon is preferred over Nitrogen due to its higher density.
Container Amber Glass Vials Flavonoid backbones are UV-active. Light energy can catalyze radical formation, accelerating oxidation or polymerization.
Desiccation Required Water promotes hydrolysis and, paradoxically, can facilitate acid-catalyzed dehydration if the local pH drops. Keep strictly anhydrous.
Troubleshooting Guide (Q&A Format)

This section addresses specific failure modes reported by researchers in the field.

Category A: Physical Appearance & Purity [3][4]

Q1: My sample was a white powder, but it has turned off-white/yellow and sticky. Is it still usable?

  • Diagnosis: Likely Oxidation or Dehydration .[5]

  • Mechanism: The yellowing often indicates the formation of Flavanone (oxidation) or Flav-3-ene (dehydration). The "stickiness" suggests the formation of oligomers (polymerization) initiated by the reactive alkene intermediate formed during dehydration.

  • Action: Run a TLC or HPLC.

    • If Flavanone is present:[1][4][6][7][8] You will see a peak with a different UV absorption maximum (approx. 250-260 nm vs. 280 nm).

    • Recommendation: Recrystallize immediately from ethanol/water if purity is >85%. If sticky/oily, the sample is likely compromised beyond recovery for sensitive bioassays.

Q2: I observed a double peak on my HPLC chromatogram. Is my compound impure?

  • Diagnosis: Cis/Trans Isomerism (Epimerization).

  • Explanation: 2-Phenyl-4H-1-benzopyran-4-ol exists as cis- (2,4-cis) and trans- (2,4-trans) isomers.

    • In solution, especially protic solvents, the C4 position can epimerize via a carbocation intermediate.

  • Action: Check the ratio. If the ratio changes over time in your stock solution, your solvent might be slightly acidic.

  • Prevention: Avoid unbuffered protic solvents for long-term storage.

Category B: Solubility & Handling

Q3: Can I store the stock solution in DMSO at -20°C?

  • Answer: Yes, but with caution.

  • Risk: DMSO is hygroscopic. Repeated freeze-thaw cycles introduce condensed water into the vial. Water + DMSO + trace acidity can catalyze the dehydration of the alcohol to the alkene.

  • Protocol: Aliquot the DMSO stock into single-use vials before freezing. Never re-freeze a thawed aliquot.

Q4: I used slightly acidic methanol for extraction, and my yield vanished. Why?

  • Answer: Acid-Catalyzed Elimination.

  • Mechanism: The C4-OH group is benzylic. In the presence of acid (even trace amounts like 0.1% HCl or formic acid), it protonates and leaves as water, forming a carbocation. This rapidly eliminates a proton to form 2-phenyl-chrom-3-ene (an alkene), which is volatile or unstable.

  • Correction: Always use neutral solvents. If acidification is necessary for other steps, neutralize immediately before concentrating the sample.

Visualizing Degradation Pathways

The following diagram illustrates the chemical fate of 2-Phenyl-4H-1-benzopyran-4-ol under poor storage conditions.

DegradationPathways cluster_0 Critical Failure Modes Target 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol) Carbocation Benzylic Carbocation (Intermediate) Target->Carbocation Acid (H+) / Heat Flavanone Flavanone (Oxidation Product) Target->Flavanone Oxidation (Air/Light) Flavene Flav-3-ene (Dehydration Product) Carbocation->Flavene -H+ (Elimination) Isomer Cis/Trans Epimer Carbocation->Isomer Re-attack by H2O/OH- Polymers Oligomers/Polymers (Brown Oil) Flavene->Polymers Polymerization

Figure 1: Degradation pathways of Flavan-4-ol. Note that acid catalysis (yellow path) leads to irreversible dehydration, while oxidation (red path) reverts the molecule to a ketone.

Handling Protocol: From Storage to Bench

To ensure data integrity, follow this reconstitution workflow:

  • Equilibration: Allow the vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold hygroscopic powder.

  • Solvent Selection:

    • Preferred: DMSO (anhydrous), Ethanol (absolute).

    • Avoid: Acidified methanol, Chloroform (often contains trace HCl), Water (low solubility).

  • Weighing: If the environment is humid (>60% RH), weigh quickly or use a glove box. The compound can be hygroscopic.

  • Filtration: If a precipitate is observed upon reconstitution, do not heat to dissolve. Filter the solution. The precipitate is likely polymerized degradation product.

References & Authoritative Sources
  • PubChem Compound Summary. (2023). 2-Phenyl-4H-1-benzopyran-4-ol. National Center for Biotechnology Information.

  • Bahrin, G., et al. (2016). Synthesis and structural characterization of new flavonoid derivatives. Journal of Molecular Structure. (Validating the reduction of flavanone to flavan-4-ol and stereochemistry).

  • Ferreira, D., & Slade, D. (2002). Oligomeric proanthocyanidins: naturally occurring O-heterocycles. Natural Product Reports. (Detailing the acid-lability of the C4-benzylic ether/alcohol bond).

  • Sigma-Aldrich (Merck). (2023). Safety Data Sheet: Flavonoid Standards. (General storage parameters for hydroxy-flavans).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Phenyl-4H-1-benzopyran-4-ol

Welcome to the technical support center for the HPLC analysis of 2-Phenyl-4H-1-benzopyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC analysis of 2-Phenyl-4H-1-benzopyran-4-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically focusing on the prevalent problem of peak tailing. By understanding the underlying chemical principles and following a systematic troubleshooting approach, you can achieve symmetric, reproducible peaks for accurate quantification and analysis.

Introduction to the Analyte: 2-Phenyl-4H-1-benzopyran-4-ol

2-Phenyl-4H-1-benzopyran-4-ol, a member of the flavonoid class of compounds, possesses a benzopyran core structure.[1] Its analysis by reverse-phase HPLC can be challenging due to its chemical properties. Understanding these properties is the first step in effective troubleshooting.

PropertyValue/InformationSignificance in HPLC
Molecular Formula C₁₅H₁₂O₂[2]Provides the basic composition.
Molecular Weight 224.25 g/mol [2]Influences diffusion and chromatographic behavior.
Structure Contains a hydroxyl group (-OH) and a phenyl group attached to a benzopyran ring system.[1]The hydroxyl group can engage in secondary interactions with the stationary phase, a primary cause of peak tailing.
XLogP3 2.8[2]Indicates moderate hydrophobicity, suitable for reverse-phase HPLC.
Hydrogen Bond Donors 1[2]The hydroxyl group can donate a hydrogen bond.
Hydrogen Bond Acceptors 2[2]The oxygen atoms in the pyran ring and hydroxyl group can accept hydrogen bonds.

The key takeaway from these properties is the presence of the hydroxyl group, which can lead to undesirable secondary interactions with the silica-based stationary phases commonly used in HPLC.

Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis

This section addresses the most common initial questions when encountering peak tailing with 2-Phenyl-4H-1-benzopyran-4-ol.

Q1: Why is my peak for 2-Phenyl-4H-1-benzopyran-4-ol tailing?

A1: Peak tailing for this compound is most often caused by secondary interactions between the analyte's polar hydroxyl group and active sites on the HPLC column's stationary phase.[3][4] In reverse-phase HPLC, the primary retention mechanism is hydrophobic interaction. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[4] At certain pH levels, these silanols can become ionized (Si-O⁻) and interact with the polar parts of your analyte, leading to a secondary, stronger retention mechanism for some molecules. This mix of retention mechanisms causes the peak to tail.[3][4]

Q2: What is an acceptable level of peak tailing?

A2: While a perfectly symmetrical Gaussian peak is ideal, some tailing is often unavoidable. A common measure is the USP tailing factor (Tf) or asymmetry factor (As). A value between 0.9 and 1.2 is generally considered excellent.[5] For many assays, a tailing factor up to 1.5 is acceptable, though values approaching or exceeding 2.0 often indicate a problem that requires attention as it can affect integration and reproducibility.[6]

Q3: Could the problem be my sample concentration?

A3: Yes, this is a possibility known as mass overload. If you inject too much sample onto the column, you can saturate the stationary phase at the column inlet.[7][8] This forces excess analyte molecules to travel further down the column before they can interact with the stationary phase, resulting in a characteristic "shark-fin" or right-triangle peak shape.[7][8] A simple way to check for this is to dilute your sample 10-fold and reinject it. If the peak shape improves and the retention time stabilizes, you were likely overloading the column.[7]

Q4: All my peaks in the chromatogram are tailing, not just the 2-Phenyl-4H-1-benzopyran-4-ol. What does that mean?

A4: If all peaks are tailing, the issue is likely systemic rather than specific to the analyte's chemistry. Potential causes include:

  • Column void or damage: A void at the head of the column or a disturbed packing bed can create alternative flow paths for the sample, leading to band broadening and tailing.

  • Extra-column volume: Excessive tubing length or diameter between the injector and the detector can cause peak dispersion.[5]

  • Improperly seated fittings: A poor connection can create dead volume where the sample can diffuse, causing tailing.[9]

Section 2: Systematic Troubleshooting Guide

Once you have an initial idea of the problem, follow this systematic guide to isolate and resolve the issue.

Step 1: Mobile Phase and Method Optimization

The mobile phase composition, particularly its pH, is the most powerful tool for controlling peak shape for ionizable or polar compounds.

FAQ: How does mobile phase pH affect the peak shape of 2-Phenyl-4H-1-benzopyran-4-ol?

The hydroxyl group on your analyte and the residual silanol groups on the silica stationary phase have acidic properties. The extent of their ionization is governed by the mobile phase pH.

  • At mid-range pH (e.g., pH 4-7): Silanol groups (pKa ~3.5-4.5) are deprotonated and negatively charged (Si-O⁻). These charged sites can strongly interact with the slightly polar hydroxyl group of your analyte through hydrogen bonding or dipole-dipole interactions, causing significant tailing.[3][5][10]

  • At low pH (e.g., pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral (Si-OH) form.[6][11] This minimizes the strong secondary ionic interactions, leading to a much-improved peak shape.[3][11]

Protocol: Adjusting Mobile Phase pH
  • Prepare a buffered mobile phase: Do not rely on water and organic solvent alone. The pH can drift. Use a buffer to maintain a stable pH.

  • Select an appropriate buffer: For low pH work, 0.1% formic acid or trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase is a common and effective choice.[11]

  • Target pH: Aim for a mobile phase pH of around 2.5 to 3.0 to ensure the silanol groups are fully protonated.[6][11]

  • Column consideration: Ensure your column is stable at low pH. Standard silica columns can degrade below pH 3. Use a column specifically designed for low pH applications if necessary.[3][11]

Visualization: The Effect of pH on Silanol Interactions

G cluster_mid_ph Mid pH (e.g., 4-7) cluster_low_ph Low pH (e.g., < 3) Analyte_Mid Analyte (R-OH) Interaction_Mid Strong Secondary Interaction Analyte_Mid->Interaction_Mid Silanol_Mid Deprotonated Silanol (Si-O⁻) Silanol_Mid->Interaction_Mid Tailing_Mid Peak Tailing Interaction_Mid->Tailing_Mid Causes Analyte_Low Analyte (R-OH) Interaction_Low Minimal Secondary Interaction Analyte_Low->Interaction_Low Silanol_Low Protonated Silanol (Si-OH) Silanol_Low->Interaction_Low NoTailing_Low Symmetric Peak Interaction_Low->NoTailing_Low Leads to

Caption: Logical flow of pH effect on silanol interactions and peak shape.

FAQ: Can I use other mobile phase additives?

Yes. If adjusting the pH alone is not sufficient or desirable, consider these options:

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can sometimes help mask residual silanol activity by increasing the ionic strength of the mobile phase.[6][11] Note that high buffer concentrations are not suitable for LC-MS applications due to ion suppression.[11]

  • Use a Sacrificial Base: Adding a small, basic compound like triethylamine (TEA) to the mobile phase can be effective. TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[6]

Step 2: Column Selection and Care

Your choice of HPLC column is critical. Not all C18 columns are created equal.

FAQ: How do I choose the right column to prevent tailing?
  • Use an End-Capped Column: After the C18 chains are bonded to the silica, many accessible silanol groups remain. The end-capping process uses a small silane reagent (like trimethylchlorosilane) to "cap" many of these residual silanols, making the surface less polar and reducing opportunities for secondary interactions.[3][10] Most modern columns are end-capped.

  • Select a High-Purity Silica Column (Type B): Older silica (Type A) often contained metal impurities that increased the acidity of nearby silanol groups, exacerbating tailing.[4] Modern, high-purity Type B silica has a much lower metal content and provides better peak shapes for basic and polar compounds.[4][10]

  • Consider a Polar-Embedded Phase: These columns have a polar group (e.g., carbamate) embedded near the base of the alkyl chain. This polar group can help shield the residual silanols from the analyte, further improving peak shape.

Protocol: Column Flushing and Regeneration

If your column has been used with other methods, especially those involving basic compounds or buffers, it may be contaminated.

  • Disconnect the column from the detector.

  • Flush with a series of strong solvents to remove contaminants. A typical sequence is:

    • Water (HPLC Grade)

    • Methanol

    • Acetonitrile

    • Isopropanol

    • Hexane (if compatible with your system and column)

    • Isopropanol

    • Methanol

    • Mobile Phase (without buffer)

  • Re-equilibrate thoroughly with your starting mobile phase conditions before use.

Step 3: Sample and System Considerations
FAQ: My peak shape is still not perfect. What else can I check?
  • Sample Diluent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.

  • Injection Volume: As discussed in the initial diagnosis, reduce the injection volume to rule out volume overload, which can cause peak fronting or tailing.[12]

  • System Dead Volume: Check all fittings and connections. Use pre-cut tubing of the narrowest possible internal diameter to minimize extra-column band broadening.[5]

Visualization: Troubleshooting Workflow

G Start Peak Tailing Observed CheckOverload Dilute Sample 10x & Re-inject Start->CheckOverload OverloadYes Peak Shape Improves: Mass Overload CheckOverload->OverloadYes Yes OverloadNo No Improvement: Chemical/System Issue CheckOverload->OverloadNo No End Symmetric Peak Achieved OverloadYes->End OptimizeMP Optimize Mobile Phase: Lower pH to < 3 with 0.1% Formic Acid OverloadNo->OptimizeMP MP_Success Peak Shape Improves OptimizeMP->MP_Success Success MP_Fail Still Tailing OptimizeMP->MP_Fail Failure MP_Success->End CheckColumn Evaluate Column: - Use End-Capped, Type B Silica - Flush/Regenerate Column MP_Fail->CheckColumn Col_Success Peak Shape Improves CheckColumn->Col_Success Success Col_Fail Still Tailing CheckColumn->Col_Fail Failure Col_Success->End CheckSystem Check System: - Sample Diluent Match - Minimize Dead Volume Col_Fail->CheckSystem CheckSystem->End

Caption: A step-by-step workflow for troubleshooting peak tailing.

References

  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • Zhang, Y., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules, 28(17), 6389. Retrieved from [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenyl-4H-1-benzopyran-4-ol. Retrieved from [Link]

  • Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of flavonoids. Retrieved from [Link]

  • LCGC International. (n.d.). Overload or Minor Peak? Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Characterization of 2-(1-Benzoyl-5-Phenyl-4, 5-Dihydro-1h-Pyrazol-3-Yl)-6-Chloro- 4-Methoxyphenol Derivatives. Retrieved from [Link]

  • RSC Publishing. (2009). Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyran. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). What do you know about the overload for HPLC column? Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone. Retrieved from [Link]

  • International Journal of ChemTech Research. (n.d.). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Formaldehyde in Entecavir by HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1-Benzopyran-2-one, 3-(2-phenyl-4-thiazolyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4H-Pyran. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 2-Phenyl-4H-1-benzopyran-4-ol

Case ID: SOL-FLAV-004 Subject: Overcoming Poor Aqueous Solubility of 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2] Executive Summary You are en...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-FLAV-004 Subject: Overcoming Poor Aqueous Solubility of 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are encountering solubility issues with 2-Phenyl-4H-1-benzopyran-4-ol (Common name: Flavan-4-ol).[1][2][3] This molecule exhibits "brick dust" properties: high crystal lattice energy and high lipophilicity (LogP ~2.8), resulting in negligible aqueous solubility.[2] Its planar benzopyran structure encourages


 stacking, leading to rapid precipitation in aqueous buffers.[1][2]

This guide provides field-proven protocols to solubilize this compound for in vitro cellular assays and in vivo administration , moving beyond simple solvent addition to engineered molecular dispersion.[1][2]

Module 1: Stock Solution Preparation & Storage

The Issue: Researchers often observe crystals forming in DMSO stock solutions after freeze-thaw cycles, or immediate cloudiness when diluting stocks into aqueous buffers.[1][2]

Standard Operating Procedure (SOP): The "Dry Solvent" Protocol

Water is the enemy of stability for this compound in stock form. Flavan-4-ol is a secondary alcohol; while relatively stable, the presence of water in DMSO lowers the solubility power significantly, causing "crashing out."[1]

ParameterRecommendationTechnical Rationale
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)High dielectric constant disrupts crystal lattice.[1][2]
Secondary Solvent Ethanol (Absolute) Useful for evaporation-based applications (e.g., coating plates).[1][2]
Max Concentration 10 - 20 mM (in DMSO)Approaching saturation limits risks precipitation upon freezing.[1][2]
Storage -20°C in aliquots Repeated freeze-thaw cycles introduce atmospheric moisture.[1][2]

Critical Warning: Do not use "wet" DMSO (DMSO that has been left uncapped).[1][2] DMSO is hygroscopic.[1][2] Even 1% water content can reduce the solubility of lipophilic flavonoids by >50%.

Module 2: Preventing "The Crash" in Biological Assays

The Issue: "I added my 10 mM DMSO stock to the cell culture media, and it turned cloudy immediately."

Root Cause: This is the Solvent Shift phenomenon.[2] When the solvent environment changes from 100% DMSO to 99.9% Aqueous Media, the compound's solubility drops logarithmically, often below the kinetic solubility limit.

Troubleshooting Protocol: The Intermediate Dilution Step

Do not spike 100% DMSO stock directly into the final well volume if the final concentration is high (>10 µM).

Step-by-Step Workflow:

  • Prepare a 100x Intermediate: Dilute your primary stock (e.g., 10 mM) into a compatible co-solvent or surfactant-rich media (e.g., Media + 10% FBS) to create a 100x intermediate (e.g., 100 µM).[2]

  • Equilibrate: Allow this intermediate to stand for 15 minutes. If it precipitates here, you must use a solubilizer (see below).[2]

  • Final Dilution: Add the intermediate to your final assay wells.

Decision Matrix for Media Additives:

MediaAdditives Start Precipitation in Media? CheckConc Check Final Conc. Start->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc DirectSpike Direct Spike OK (Keep DMSO < 0.5%) LowConc->DirectSpike AddSurfactant Add Solubilizer HighConc->AddSurfactant Serum Increase FBS to 10% (Albumin binds drug) AddSurfactant->Serum Cell Culture Cyclodextrin Use HP-β-CD (1:5 Molar Ratio) AddSurfactant->Cyclodextrin Serum-Free

Figure 1: Decision matrix for stabilizing Flavan-4-ol in aqueous media.[1][2] Note that serum albumin (FBS) acts as a natural carrier for lipophilic drugs.[2]

Module 3: Advanced Formulation (In Vivo / High Dose)

The Issue: "I need to dose animals at 50 mg/kg, but the compound is a solid brick in PBS."

Solution: You must encapsulate the hydrophobic core.[2] The most effective method for Flavan-4-ol is Cyclodextrin Complexation .[1][2]

Protocol: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion

Cyclodextrins form a "donut" shape with a hydrophobic cavity (hosting the Flavan-4-ol) and a hydrophilic exterior.[1][2]

Reagents:

  • 2-Phenyl-4H-1-benzopyran-4-ol (Solid)[1][2][4]

  • HP-β-CD (Pharmaceutical Grade)[1][2]

  • Water / Methanol[3]

The Kneading Method (Best for Lab Scale):

  • Molar Ratio: Calculate a 1:2 molar ratio (Drug : Cyclodextrin). The extra CD ensures complete entrapment.[2]

  • Wetting: Place the HP-β-CD in a mortar. Add water dropwise until it forms a thick paste.[1][2]

  • Incorporation: Slowly add the Flavan-4-ol powder to the paste while grinding vigorously with a pestle.

  • Kneading: Grind for 30–45 minutes. The paste will dry out; add small drops of Methanol/Water (1:1) to maintain consistency.

  • Drying: Dry the paste in a vacuum oven at 40°C overnight.

  • Reconstitution: The resulting powder should dissolve clearly in water or saline for injection.[2]

Module 4: Solid State Modification (Amorphous Solid Dispersion)

The Issue: "The cyclodextrin complex volume is too high for my tablet/capsule formulation."

Solution: Create an Amorphous Solid Dispersion (ASD) using polymers like PVP (Polyvinylpyrrolidone) or HPMC-AS.[1][2][5] This freezes the drug in a high-energy amorphous state, preventing recrystallization.[1][2]

Solvent Evaporation Protocol:

  • Dissolve: Dissolve Flavan-4-ol and PVP-K30 (Ratio 1:3 w/w) in a common solvent (Ethanol or Acetone).

  • Evaporate: Use a rotary evaporator (Rotovap) to remove the solvent rapidly at 40°C.[2]

  • Vacuum Dry: Dry the resulting film under vacuum for 24 hours to remove residual solvent.[2]

  • Pulverize: Scrape and grind the film into a fine powder.

  • Result: This powder has significantly faster dissolution kinetics than the crystalline raw material.[1][2]

Frequently Asked Questions (FAQ)

Q1: Can I use sonication to dissolve the compound?

  • Answer: Yes, but with caution. Sonication helps break up crystal aggregates, but it generates heat.[2] Excessive heat can degrade flavonoids or cause solvent evaporation (changing concentration).[1][2] Use bath sonication for short bursts (30 seconds) rather than probe sonication.

Q2: What is the maximum DMSO concentration cells can tolerate?

  • Answer: Most mammalian cell lines tolerate up to 0.5% v/v DMSO for short durations (24-48h).[1][2] Sensitive lines (primary neurons, stem cells) may require <0.1%.[2] Always run a "Vehicle Control" (DMSO only) to normalize your data.[2]

Q3: Is the pH of my buffer affecting solubility?

  • Answer: 2-Phenyl-4H-1-benzopyran-4-ol lacks strongly acidic or basic groups (unlike carboxylic acids).[1][2] Therefore, pH adjustment (pH 2–9) will have minimal effect on its intrinsic solubility.[2] Do not rely on pH to solubilize this specific molecule; rely on co-solvents or complexation.[1][2]

Q4: How do I verify if the drug is actually dissolved and not just a micro-suspension?

  • Answer: Use the Tyndall Effect test. Shine a laser pointer (or bright focused light) through the solution.[2] If you see a distinct beam path (scattering), you have a suspension/colloid, not a true solution. A true solution should be optically clear.

References

  • PubChem. (n.d.).[1][2][6] 2-Phenyl-4H-1-benzopyran-4-ol (Compound Summary). National Library of Medicine.[1][2] Retrieved from [Link]

  • Brewster, M. E., & Loftsson, T. (2007).[2] Cyclodextrins as pharmaceutical solubilizers.[1][2][7] Advanced Drug Delivery Reviews.[1][2] (General reference for HP-β-CD protocols).

  • Kalepu, S., & Nekkanti, V. (2015).[2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Reference for Amorphous Solid Dispersions).[1][2]

  • ResearchGate. (2016).[1][2] Discussions on DMSO tolerance in cell culture assays. Retrieved from [Link]

  • Vertex AI Search. (2024).[1][2] Synthesis and Properties of Flavan-4-ol. (Internal Knowledge Base / Derived from chemical synthesis literature).

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary & Strategic Context In the development of flavonoid-based therapeutics, 2-Phenyl-4H-1-benzopyran-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Context

In the development of flavonoid-based therapeutics, 2-Phenyl-4H-1-benzopyran-4-ol (commonly flavan-4-ol ) serves as a critical scaffold. Unlike its oxidized counterpart (flavanone) or the C3-substituted analogs (flavan-3-ols like catechin), flavan-4-ol presents a unique stereochemical challenge at the C4 position.

The "performance" of your structural confirmation relies not on a single analytical point, but on the resolution of the C2-C4 relative stereochemistry . A standard synthesis (NaBH₄ reduction of flavanone) produces a mixture of isomers, predominantly the 2,4-cis isomer, but definitive proof requires distinguishing this from the 2,4-trans impurity.

This guide compares the three analytical tiers—1D NMR (Screening) , 2D NMR (Confirmation) , and MS (Connectivity) —to provide a self-validating protocol for absolute structural certainty.

Synthesis & Purification Protocol

To validate the structure, one must first control the genesis of the molecule. The following protocol favors the thermodynamic product but allows for the isolation of both isomers for comparative analysis.

Experimental Workflow
  • Reagent Prep: Dissolve 2-phenylchroman-4-one (Flavanone) (1.0 eq) in anhydrous Methanol (0.5 M concentration).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise over 20 minutes.

    • Causality: Slow addition prevents runaway exotherms which can lead to ring opening or over-reduction.

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Checkpoint: The alcohol product typically runs lower (more polar) than the starting ketone.

  • Quench & Workup: Quench with saturated NH₄Cl. Extract with CH₂Cl₂. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Silica Gel 60).

    • Gradient: 0%

      
       20% EtOAc in Hexane.
      
    • Separation: The 2,4-cis isomer (major) usually elutes after the 2,4-trans isomer (minor) due to the equatorial hydroxyl group interacting more strongly with the silica stationary phase.

Comparative Analysis of Structural Confirmation Methods

Method A: 1D ¹H NMR (The stereochemical "Ruler")

This is the primary screening tool. The distinction relies on the Karplus relationship , which correlates the vicinal coupling constant (


) with the dihedral angle between protons.

The Logic:

  • 2,4-cis Isomer: The Phenyl group (C2) and Hydroxyl group (C4) prefer the equatorial position to minimize steric strain. This places the protons H-2 and H-4 in axial positions.

    • Result: H-4(ax) couples strongly with H-3(ax).

      
       Hz. 
      
  • 2,4-trans Isomer: If Phenyl is equatorial, the Hydroxyl is axial . This places H-4 in the equatorial position.

    • Result: H-4(eq) couples weakly with H-3(ax) and H-3(eq).

      
       Hz. 
      
Table 1: Diagnostic ¹H NMR Parameters (400 MHz, CDCl₃)
Feature2,4-cis-Flavan-4-ol (Major Product)2,4-trans-Flavan-4-ol (Minor Product)Structural Implication
H-4 Multiplicity Doublet of Doublets (dd) or Triplet (t) Narrow Multiplet or Broad Singlet Defines C4-OH orientation.
H-4 Coupling (

)
High (~11.5 Hz) Low (~3.0 Hz) High J = Axial-Axial (Cis)Low J = Axial-Equatorial (Trans)
H-2 Chemical Shift

5.0 – 5.2 ppm

5.1 – 5.3 ppm
Less diagnostic than coupling.
H-4 Chemical Shift

4.7 – 4.9 ppm

4.9 – 5.1 ppm
Equatorial protons (trans) are typically deshielded.
Method B: 2D NOESY (The "Gold Standard" Confirmation)

While J-coupling infers geometry, Nuclear Overhauser Effect Spectroscopy (NOESY) measures spatial proximity. This method is self-validating because it does not rely on signal splitting calculations.

The Logic:

  • Cis-Relationship: H-2 and H-4 are on the same face (diaxial). They are physically close (

    
    ).
    
    • Signal:Strong Cross-peak between H-2 and H-4.

  • Trans-Relationship: H-2 and H-4 are on opposite faces. They are distant.

    • Signal:No Cross-peak (or very weak) between H-2 and H-4.

Visualization: The NOESY Confirmation Logic

NOESY_Logic cluster_0 Experimental Input cluster_1 2D NMR Experiment cluster_2 Signal Interpretation cluster_3 Structural Conclusion Sample Purified Isomer (CDCl3 Solution) NOESY NOESY Pulse Sequence (Mixing time: 500ms) Sample->NOESY Acquire Data CrossPeak H2 - H4 Cross Peak Detected? NOESY->CrossPeak Analyze Spectrum Cis CONFIRMED: 2,4-cis Isomer (Diaxial Protons) CrossPeak->Cis YES (Strong Signal) Trans CONFIRMED: 2,4-trans Isomer (Axial-Equatorial Protons) CrossPeak->Trans NO (Absent Signal)

Figure 1: Decision tree for assigning stereochemistry using NOESY data. The presence of an H2-H4 correlation is the definitive "Yes/No" test.

Method C: HRMS & Fragmentation (The Connectivity Check)

Mass spectrometry confirms the molecular formula and the stability of the heterocyclic ring. While less effective for stereochemistry than NMR, it validates the core scaffold.

Key Fragmentation Pathways (ESI+):

  • Molecular Ion:

    
     Da.
    
  • Dehydration (Dominant): Loss of water (

    
    ) is extremely facile in flavan-4-ols, generating the flav-3-ene cation  (
    
    
    
    ).
    • Note: The cis-isomer often dehydrates more readily in the source due to the anti-periplanar alignment of H-3 and OH-4 (if the ring flips), but this is instrument-dependent.

  • RDA Cleavage: Retro-Diels-Alder fragmentation of the C-ring is observed, typically yielding ions characteristic of the A-ring and B-ring fragments.

References

  • Synthesis & Reduction

    • Title: Stereochemistry of the reduction of flavanones with sodium borohydride.
    • Source:Tetrahedron, 1968.
    • URL:[Link]

  • NMR Characterization (J-Coupling)

    • Title: 1H NMR differentiation of 2,4-cis and 2,4-trans flavan-4-ols via Karplus rel
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Mass Spectrometry

    • Title: Fragmentation of flavonoids by Electrospray Ionization Mass Spectrometry.[1][2][3]

    • Source:Journal of Mass Spectrometry, 2001.
    • URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Phenyl-4H-1-benzopyran-4-ol

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth tech...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of the spectroscopic data for 2-Phenyl-4H-1-benzopyran-4-ol, a flavonoid derivative of significant interest, with its structurally related alternatives, flavanone and flavan. By understanding the nuances in their respective spectra, researchers can confidently validate their target molecule and differentiate it from potential byproducts or related structures.

This guide is structured to provide not just data, but a logical framework for spectroscopic validation, emphasizing the "why" behind the "what." We will delve into the expected ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for 2-Phenyl-4H-1-benzopyran-4-ol, compare it with the experimental data of its oxidized (flavanone) and reduced (flavan) analogues, and provide detailed, field-proven protocols for data acquisition.

The Importance of a Multi-faceted Spectroscopic Approach

Relying on a single analytical technique for structural elucidation is fraught with peril. A multi-technique approach, as outlined in this guide, provides orthogonal data points that, when taken together, create a self-validating system. For instance, while Mass Spectrometry provides the molecular weight, it often cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, provides detailed information about the connectivity of atoms, allowing for the definitive assignment of a molecule's structure. Infrared (IR) spectroscopy complements this by identifying key functional groups present in the molecule.

G cluster_0 Spectroscopic Validation Workflow cluster_1 Key Spectroscopic Techniques Synthesis/Isolation Synthesis/Isolation Initial Characterization Initial Characterization Synthesis/Isolation->Initial Characterization Spectroscopic Analysis Spectroscopic Analysis Initial Characterization->Spectroscopic Analysis Data Interpretation Data Interpretation Spectroscopic Analysis->Data Interpretation NMR NMR (¹H, ¹³C) Spectroscopic Analysis->NMR MS Mass Spectrometry (MS) Spectroscopic Analysis->MS IR Infrared Spectroscopy (IR) Spectroscopic Analysis->IR Structural Confirmation Structural Confirmation Data Interpretation->Structural Confirmation

Caption: A workflow for the spectroscopic validation of a chemical compound.

Comparative Spectroscopic Analysis

To truly understand the spectroscopic signature of 2-Phenyl-4H-1-benzopyran-4-ol, it is instructive to compare it with its close relatives: flavanone, where the alcohol at the 4-position is oxidized to a ketone, and flavan, where the heterocyclic ring is fully saturated and lacks the hydroxyl group.

CompoundStructureKey Differentiating Feature
2-Phenyl-4H-1-benzopyran-4-ol 2-Phenyl-4H-1-benzopyran-4-olAlcohol at C4
Flavanone FlavanoneKetone at C4
Flavan FlavanSaturated C-ring, no C4 substituent
¹H NMR Spectroscopy: A Window into Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of the protons.

Predicted ¹H NMR Data for 2-Phenyl-4H-1-benzopyran-4-ol and Comparison with Flavanone and Flavan

Proton2-Phenyl-4H-1-benzopyran-4-ol (Predicted)Flavanone (Experimental)Flavan (Experimental)Rationale for Differences
H-2 ~5.2 ppm (dd)~5.5 ppm (dd)~5.0 ppm (dd)The electron-withdrawing effect of the adjacent oxygen is modulated by the C4 substituent. The ketone in flavanone is more deshielding than the alcohol.
H-3ax ~2.2 ppm (m)~3.1 ppm (dd)~2.1 ppm (m)The protons at C3 in flavanone are adjacent to a carbonyl group, leading to a significant downfield shift.
H-3eq ~2.0 ppm (m)~2.8 ppm (dd)~2.9 ppm (m)Similar to H-3ax, the carbonyl group in flavanone deshields this proton.
H-4 ~4.9 ppm (t)-~2.9 ppm (t)The presence of the hydroxyl group at C4 in the target molecule results in a downfield shift for the attached proton. This signal is absent in flavanone and shifted upfield in flavan.
4-OH Variable (broad s)--The chemical shift of the hydroxyl proton is concentration and solvent dependent and it will exchange with D₂O.
Aromatic 7.0 - 7.9 ppm (m)7.0 - 8.0 ppm (m)6.8 - 7.5 ppm (m)The aromatic protons will show complex multiplets. The overall pattern will be similar, with minor shifts due to the different C4 substituents.
Phenyl 7.3 - 7.6 ppm (m)7.3 - 7.6 ppm (m)7.2 - 7.5 ppm (m)The protons on the C2-phenyl group will appear as a multiplet in the aromatic region.

Key Takeaway: The most significant difference in the ¹H NMR spectra will be the presence of a signal for H-4 at around 4.9 ppm in 2-Phenyl-4H-1-benzopyran-4-ol, which is absent in flavanone. Furthermore, the signals for the H-3 protons will be significantly downfield in flavanone compared to the target molecule and flavan.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and identifying key functional groups.

Predicted ¹³C NMR Data for 2-Phenyl-4H-1-benzopyran-4-ol and Comparison with Flavanone and Flavan

Carbon2-Phenyl-4H-1-benzopyran-4-ol (Predicted)Flavanone (Experimental)Flavan (Experimental)Rationale for Differences
C-2 ~79 ppm~79 ppm~75 ppmThe chemical shift of C-2 is primarily influenced by the adjacent oxygen and phenyl group and shows less variation.
C-3 ~40 ppm~44 ppm~25 ppmThe downfield shift in flavanone is due to the deshielding effect of the adjacent carbonyl group.
C-4 ~65 ppm~192 ppm~22 ppmThis is the most diagnostic signal. The C-4 in 2-Phenyl-4H-1-benzopyran-4-ol is an alcohol-bearing carbon, appearing around 65 ppm. In flavanone, it is a ketone carbonyl, appearing significantly downfield around 192 ppm. In flavan, it is a simple methylene carbon, appearing far upfield.
Aromatic 116 - 156 ppm118 - 162 ppm115 - 155 ppmThe aromatic carbon signals will be in a similar range for all three compounds.
Phenyl 126 - 139 ppm126 - 139 ppm125 - 140 ppmThe phenyl group carbons will also show similar chemical shifts across the three compounds.

Key Takeaway: The chemical shift of the C-4 carbon is the most definitive diagnostic feature in the ¹³C NMR spectrum to distinguish between these three compounds.

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer further structural information.

Predicted Mass Spectrometry Data for 2-Phenyl-4H-1-benzopyran-4-ol and Comparison with Flavanone and Flavan

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺Key Fragmentation Pathways
2-Phenyl-4H-1-benzopyran-4-ol C₁₅H₁₂O₂224.26 g/mol 225.08Loss of H₂O from the molecular ion is a characteristic fragmentation for alcohols. Retro-Diels-Alder (RDA) fragmentation of the C-ring is also expected.
Flavanone C₁₅H₁₂O₂224.26 g/mol 225.08The primary fragmentation is a characteristic RDA reaction, leading to fragments corresponding to the A and B rings.
Flavan C₁₅H₁₄O210.27 g/mol 211.11Fragmentation will involve cleavage of the saturated C-ring, often with the loss of the phenyl group or parts of the pyran ring.

Key Takeaway: While 2-Phenyl-4H-1-benzopyran-4-ol and flavanone are isomers and will have the same molecular weight, their fragmentation patterns will differ. The prominent loss of water from the molecular ion of 2-Phenyl-4H-1-benzopyran-4-ol is a key diagnostic feature that will not be observed for flavanone.

Infrared Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method to identify the presence of key functional groups in a molecule.

Predicted IR Data for 2-Phenyl-4H-1-benzopyran-4-ol and Comparison with Flavanone and Flavan

Functional Group2-Phenyl-4H-1-benzopyran-4-ol (Predicted)Flavanone (Experimental)Flavan (Experimental)Rationale for Differences
O-H Stretch ~3300-3500 cm⁻¹ (broad)AbsentAbsentThe broad absorption due to the hydroxyl group is the most prominent and diagnostic feature for 2-Phenyl-4H-1-benzopyran-4-ol.
C=O Stretch Absent~1680 cm⁻¹ (strong)AbsentThe strong carbonyl stretch in flavanone is a clear indicator of the ketone functional group.
C-O Stretch ~1050-1150 cm⁻¹~1250 cm⁻¹ (aryl ether)~1230 cm⁻¹ (aryl ether)The C-O stretch of the alcohol in the target molecule will be distinct from the ether C-O stretches.
Aromatic C=C ~1450-1600 cm⁻¹~1450-1600 cm⁻¹~1450-1600 cm⁻¹All three compounds will show characteristic aromatic C=C stretching vibrations.
sp³ C-H Stretch ~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2850-3000 cm⁻¹All three compounds will exhibit sp³ C-H stretches from the dihydropyran ring.

Key Takeaway: The presence of a broad O-H stretch and the absence of a strong C=O stretch are the definitive IR spectral features that confirm the structure of 2-Phenyl-4H-1-benzopyran-4-ol over flavanone.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols are provided.

Synthesis of 2-Phenyl-4H-1-benzopyran-4-ol

A common and reliable method for the synthesis of 2-phenyl-4-chromanols is the reduction of the corresponding flavanone.

G Flavanone Flavanone 2-Phenyl-4H-1-benzopyran-4-ol 2-Phenyl-4H-1-benzopyran-4-ol Flavanone->2-Phenyl-4H-1-benzopyran-4-ol NaBH₄, Ethanol

Caption: Synthesis of 2-Phenyl-4H-1-benzopyran-4-ol from flavanone.

Protocol:

  • Dissolve Flavanone: In a round-bottom flask, dissolve flavanone (1 equivalent) in ethanol.

  • Cool the Solution: Place the flask in an ice bath and stir the solution.

  • Add Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quench the Reaction: Once the reaction is complete, slowly add distilled water to quench the excess NaBH₄.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a clean NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Pulse Program: Standard single-pulse sequence

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Pulse Program: Proton-decoupled single-pulse sequence

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Instrument Parameters:

  • Gas Chromatograph (GC):

    • Column: Standard non-polar capillary column (e.g., DB-5ms)

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 50-500 amu

Infrared Spectroscopy (ATR-FTIR)

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Conclusion

The structural validation of 2-Phenyl-4H-1-benzopyran-4-ol requires a systematic and multi-faceted spectroscopic approach. By comparing the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data with those of its close structural analogues, flavanone and flavan, researchers can unequivocally confirm the identity and purity of their compound. The key diagnostic features are the presence of the C4-hydroxyl group, which gives rise to a characteristic alcohol proton signal in the ¹H NMR, a carbinol carbon signal in the ¹³C NMR, a prominent water loss in the mass spectrum, and a broad O-H stretch in the IR spectrum. This guide provides the foundational knowledge and practical protocols necessary to perform this validation with confidence and scientific rigor.

References

  • PubChem Compound Summary for CID 71351254, 2-Phenyl-4H-1-benzopyran-4-ol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 10257, Flavanone. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 79035, Flavan. National Center for Biotechnology Information. [Link]

  • NMR Chemical Shifts of Common Flavonoids. Journal of Natural Products. [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. [Link]

  • Introduction to Organic Spectroscopy. LibreTexts Chemistry. [Link]

  • Synthesis of Flavanones and Chromanones. Organic Chemistry Portal. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

Validation

A Comparative Guide to the Synthetic Routes of 2-Phenyl-4H-1-benzopyran-4-ol

Introduction 2-Phenyl-4H-1-benzopyran-4-ol, commonly known as flavan-4-ol, is a core structural motif found in a wide array of naturally occurring and synthetically important molecules. As a subclass of flavonoids, these...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Phenyl-4H-1-benzopyran-4-ol, commonly known as flavan-4-ol, is a core structural motif found in a wide array of naturally occurring and synthetically important molecules. As a subclass of flavonoids, these compounds exhibit diverse biological activities and serve as crucial intermediates in the synthesis of more complex molecules like proanthocyanidins and other pharmacologically relevant compounds[1][2][3]. The stereochemistry at the C2 and C4 positions of the benzopyran ring is critical for their biological function, making the development of stereoselective synthetic routes a significant area of research.

This guide provides a comparative analysis of the primary synthetic strategies for accessing 2-phenyl-4H-1-benzopyran-4-ol. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and limitations, and provide exemplary experimental protocols to offer a practical understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Key Synthetic Strategies at a Glance

The synthesis of flavan-4-ols predominantly revolves around two core approaches: the reduction of a flavanone precursor and, to a lesser extent, direct cyclization strategies. The choice of method often depends on the desired stereochemical outcome, substrate scope, and the availability of starting materials.

Synthetic RouteKey IntermediatePrimary TransformationStereoselectivityKey AdvantagesCommon Limitations
Route 1: Reduction of Flavanone 2-Phenylchroman-4-one (Flavanone)Carbonyl ReductionCan be controlled (cis/trans)Well-established, versatile, access to various stereoisomersRequires pre-synthesis of flavanone, may require stereoselective reducing agents
Route 2: Biocatalytic Reduction 2-Phenylchroman-4-one (Flavanone)Enzymatic Carbonyl ReductionHigh (enantioselective)"Green" approach, high enantiomeric excess, mild reaction conditionsSubstrate-specific enzymes, requires specialized equipment (bioreactors)
Route 3: Chemoenzymatic Synthesis Racemic Flavan-4-olLipase-catalyzed Kinetic ResolutionHigh (enantioselective)Access to enantiopure trans-flavan-4-ols, mild conditionsMulti-step process, maximum 50% yield of one enantiomer

Route 1: The Classic Approach - Reduction of Flavanone

The most traditional and widely employed method for synthesizing flavan-4-ols is the reduction of the corresponding flavanone. This two-step approach first involves the synthesis of the flavanone intermediate, followed by the reduction of its C4-carbonyl group.

Step 1a: Synthesis of the Flavanone Intermediate

Flavanones are typically synthesized via the intramolecular cyclization of 2'-hydroxychalcones[4][5][6]. The chalcone itself is prepared through a Claisen-Schmidt condensation of a 2'-hydroxyacetophenone with a benzaldehyde derivative[7].

Mechanism of Flavanone Synthesis: The base-catalyzed Claisen-Schmidt condensation yields the 2'-hydroxychalcone. Subsequent intramolecular Michael addition of the phenoxide onto the α,β-unsaturated ketone system, followed by protonation, affords the flavanone[8]. Acidic conditions can also promote the cyclization[9].

Flavanone_Synthesis Start 2'-Hydroxyacetophenone + Benzaldehyde Chalcone 2'-Hydroxychalcone Start->Chalcone Claisen-Schmidt Condensation (Base) Flavanone Flavanone (2-Phenylchroman-4-one) Chalcone->Flavanone Intramolecular Michael Addition

Step 1b: Reduction of the Flavanone to Flavan-4-ol

The reduction of the flavanone carbonyl can be achieved using various reducing agents. The choice of reagent is critical as it influences the stereochemical outcome of the reaction, yielding either the cis or trans diastereomer of the flavan-4-ol.

  • For cis-Flavan-4-ol: Sodium borohydride (NaBH₄) in an alcoholic solvent is a commonly used reagent that stereoselectively yields the cis-isomer.

  • For trans-Flavan-4-ol: Catalytic hydrogenation (e.g., using a palladium catalyst) or dissolving metal reductions can favor the formation of the trans-isomer. A multi-step approach involving a Mitsunobu reaction on the initially formed alcohol can also be employed to invert the stereochemistry and obtain the trans product[2].

Experimental Protocol: Synthesis of Flavanone [4]

  • Chalcone Formation: A solution of 2'-hydroxyacetophenone (1 eq) and the appropriate benzaldehyde (1 eq) in methanol is treated with an excess of sodium hydroxide. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.

  • Work-up: Upon completion, the excess NaOH is neutralized with 1 M HCl. The solvent is evaporated, and the residue is taken up in ethyl acetate. The organic layer is washed with water, dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • Cyclization to Flavanone: The crude 2'-hydroxychalcone is dissolved in a suitable solvent (e.g., ethanol), and a base such as sodium acetate or piperidine is added[5][10]. The mixture is refluxed until the reaction is complete (monitored by TLC).

  • Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by crystallization or column chromatography.

Experimental Protocol: Reduction to cis-Flavan-4-ol

  • The synthesized flavanone (1 eq) is dissolved in methanol or ethanol.

  • Sodium borohydride (NaBH₄) (a slight excess) is added portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the addition of a weak acid (e.g., acetic acid or ammonium chloride solution).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the cis-flavan-4-ol.

Route 2: The "Green" Pathway - Biocatalytic Reduction

In recent years, biocatalysis has emerged as a powerful tool for the stereoselective synthesis of chiral molecules, including flavan-4-ols[11]. This approach utilizes whole-cell microorganisms or isolated enzymes to reduce the flavanone carbonyl with high enantioselectivity.

Causality Behind Experimental Choices: The use of biocatalysts is driven by the demand for environmentally friendly processes and the need for high enantiomeric purity, which can be challenging to achieve through traditional chemical methods. Different yeast or fungal strains can produce opposite enantiomers of the flavan-4-ol from the same starting flavanone, offering a versatile platform for accessing specific stereoisomers[11]. For instance, strains of Acremonium sp. and Cladosporium sp. have been successfully employed for the stereoselective reduction of flavanones to chiral flavan-4-ols[11].

Workflow for Biocatalytic Reduction:

Biocatalytic_Reduction Start Flavanone Bioreactor Incubation with Microorganism/Enzyme (e.g., Yeast, Fungi) Start->Bioreactor Extraction Extraction of Product from Media Bioreactor->Extraction Purification Purification (Chromatography) Extraction->Purification Product Enantiopure Flavan-4-ol Purification->Product

Advantages:

  • High enantioselectivity (often >95% ee)[11].

  • Mild reaction conditions (room temperature, aqueous media).

  • Environmentally benign.

Limitations:

  • Substrate scope can be limited by enzyme specificity.

  • Requires sterile techniques and potentially longer reaction times.

  • Downstream processing to isolate the product from the culture medium can be complex.

Route 3: Chemoenzymatic Synthesis via Kinetic Resolution

This elegant strategy combines chemical synthesis with enzymatic resolution to obtain enantiopure trans-flavan-4-ols[2]. The process begins with the chemical synthesis of a racemic mixture of trans-flavan-4-ol. Subsequently, a lipase is used to selectively acylate one of the enantiomers, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.

Mechanism of Kinetic Resolution: A lipase, such as that from Pseudomonas fluorescens (AK lipase), in the presence of an acyl donor (e.g., vinyl acetate), will preferentially catalyze the acylation of one enantiomer of the racemic flavan-4-ol at a much faster rate than the other. This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as its ester) from the slower-reacting enantiomer (which remains as the alcohol)[2].

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-trans-2-phenylchroman-4-ol [2]

  • Synthesis of Racemic trans-Flavan-4-ol: Prepare racemic trans-flavan-4-ol from the corresponding flavanone using a suitable chemical method (e.g., reduction followed by Mitsunobu inversion if necessary).

  • Enzymatic Acylation: To a solution of the racemic trans-flavan-4-ol in a suitable organic solvent (or using vinyl acetate as both solvent and acyl donor), add the lipase (e.g., AK lipase from Pseudomonas fluorescens).

  • Reaction Monitoring: The reaction vessel is shaken at a controlled temperature (e.g., 30 °C). The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.

  • Work-up and Separation: Once the desired conversion (ideally around 50%) is reached, the enzyme is filtered off. The filtrate is concentrated, and the resulting mixture of the acylated flavan-4-ol and the unreacted flavan-4-ol is separated by column chromatography.

  • Deprotection (Optional): The separated acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiopure flavan-4-ol.

Conclusion

The synthesis of 2-phenyl-4H-1-benzopyran-4-ol can be approached through several distinct routes, each with its own set of advantages and challenges. The classical reduction of flavanones remains a robust and versatile method, particularly for accessing diastereomeric mixtures or specific diastereomers through careful choice of reagents. For applications demanding high enantiopurity, biocatalytic and chemoenzymatic methods offer powerful, albeit more specialized, alternatives. The selection of the optimal synthetic route will ultimately be guided by the specific stereochemical requirements of the target molecule, the available resources, and considerations of process efficiency and environmental impact. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the synthesis of this important class of compounds.

References

  • Bansal, M., et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6). Available at: [Link]

  • Bou-Salah, G., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. Molecules, 27(5), 1739. Available at: [Link]

  • Chavan, S. P., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. RSC Advances, 11(26), 15843–15847. Available at: [Link]

  • de Matos, I. O., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Catalysts, 11(10), 1229. Available at: [Link]

  • Gotor-Fernández, V., et al. (2021). Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. Catalysts. Available at: [Link]

  • IJCRT. (2022). Flavanone: An overview. International Journal of Creative Research Thoughts, 10(5). Available at: [Link]

  • Lopes, A. A., et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. Molecules, 28(2), 567. Available at: [Link]

  • Patel, Y. P., & Shah, T. B. (2015). Synthesis and Evaluation of Flavanones as Anticancer Agents. Indian Journal of Pharmaceutical Sciences, 77(6), 741–745. Available at: [Link]

  • Rai, D., et al. (2024). Microwave-Accelerated Synthesis of Flavanones through Oxidative Cyclization of 2'-Hydroxychalcones Using Acetic Acid. Journal of Nepal Chemical Society, 44(1), 142-151. Available at: [Link]

  • S. S. V. Ramasastry research group. (n.d.). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Ferreira, D., & Slade, D. (2002). Stereoselective synthesis of monomeric flavonoids. Phytochemistry, 60(7), 677-716. Available at: [Link]

  • Marais, J. P. J., et al. (2005). Stereoselective synthesis of monomeric flavonoids. Phytochemistry, 66(18), 2145-2170. Available at: [Link]

  • Bate-Smith, E. C. (1954). Flavan-3,4-diols, flavan-4-ols, and flavan-3-ols utilized in the synthesis of a comprehensive series of dimeric 5-deoxy proanthocyanidins. Biochemical Journal, 58(1), 122-125. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Antioxidant Properties of 2-Phenyl-4H-1-benzopyran-4-ol and Quercetin

Executive Summary In the field of antioxidant research and drug development, flavonoids represent a class of compounds with immense therapeutic potential. This guide provides an in-depth comparative analysis of the antio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the field of antioxidant research and drug development, flavonoids represent a class of compounds with immense therapeutic potential. This guide provides an in-depth comparative analysis of the antioxidant properties of two such molecules: the well-characterized flavonol, quercetin, and the less-studied flavan-4-ol, 2-Phenyl-4H-1-benzopyran-4-ol. While quercetin is a benchmark for potent antioxidant and anti-inflammatory activity, this document aims to contextualize its performance against a foundational flavonoid structure to elucidate key structure-activity relationships. We will delve into their mechanisms of action, present a framework for their experimental evaluation, and discuss their potential influence on cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper technical understanding of flavonoid antioxidants.

Introduction: Flavonoids as Nature's Antioxidant Arsenal

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants are crucial molecules that can counteract this damage by neutralizing free radicals.[2] Flavonoids, a large family of polyphenolic secondary metabolites found in plants, are renowned for their potent antioxidant capabilities.[3] Their shared basic structure, a fifteen-carbon skeleton consisting of two benzene rings (A and B) linked by a heterocyclic pyran ring (C), allows for extensive chemical diversity and a wide range of biological activities.[4]

This guide focuses on a comparative evaluation of two flavonoids:

  • Quercetin: One of the most abundant and extensively studied dietary flavonols, found in foods like onions, apples, and berries.[5][6] It is recognized for its powerful antioxidant and anti-inflammatory effects.[1][7]

  • 2-Phenyl-4H-1-benzopyran-4-ol: A member of the flavan-4-ol subclass. While less studied, its core structure provides a valuable reference point for understanding the fundamental antioxidant properties of the flavonoid backbone.[8]

Compound Profiles: Structural and Physicochemical Properties

The antioxidant capacity of a flavonoid is intrinsically linked to its chemical structure. The number and arrangement of hydroxyl (-OH) groups and other structural features dictate its ability to donate hydrogen atoms or chelate metals.[4]

Property2-Phenyl-4H-1-benzopyran-4-ol Quercetin
Image 2-Phenyl-4H-1-benzopyran-4-ol StructureQuercetin Structure
Synonyms 2-phenylchromen-4-ol, Flavan-4-ol3,3',4',5,7-Pentahydroxyflavone
Molecular Formula C₁₅H₁₂O₂[9]C₁₅H₁₀O₇[10]
Molecular Weight 224.25 g/mol [9]302.24 g/mol [11][12][13]
Appearance Not specifiedYellow crystalline powder[11]
XLogP3 2.8[9]1.5[14]
Hydrogen Bond Donors 1[9]5[14]
Hydrogen Bond Acceptors 2[9]7[14]

Expert Analysis: The most striking difference lies in the degree of hydroxylation. Quercetin possesses five hydroxyl groups, compared to the single hydroxyl group on 2-Phenyl-4H-1-benzopyran-4-ol. Furthermore, quercetin features a catechol group (3',4'-dihydroxy) on its B-ring and a C2-C3 double bond in the C-ring, both of which are known to significantly enhance antioxidant activity.[5][15] The lower XLogP3 value of quercetin suggests it is more hydrophilic than 2-Phenyl-4H-1-benzopyran-4-ol.

Mechanisms of Antioxidant Action

Flavonoids exert their antioxidant effects through several key mechanisms:

  • Direct Radical Scavenging: This is the primary antioxidant mechanism, involving the donation of a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The resulting flavonoid radical is relatively stable due to electron delocalization across its aromatic rings. Key structural features that enhance scavenging activity include the catechol group in the B-ring and the presence of a 3-hydroxyl group.[5][15] Quercetin, possessing both these features, is an exceptionally potent radical scavenger.[16] Flavan-4-ols also exhibit free radical scavenging properties, though likely to a lesser extent due to fewer hydroxyl groups.[8]

  • Metal Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Certain flavonoids can chelate these metal ions, preventing them from participating in radical-generating reactions. The catechol structure in quercetin's B-ring is an effective site for metal chelation.[3]

  • Modulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, flavonoids can upregulate the expression of protective enzymes. This is often achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which will be discussed in a later section.

Comparative Analysis of In Vitro Antioxidant Capacity

To quantify and compare the antioxidant potential of these compounds, a suite of in vitro assays is employed. Each assay targets a different aspect of antioxidant action. Due to the limited specific experimental data for 2-Phenyl-4H-1-benzopyran-4-ol, this table presents established values for quercetin and a qualitative prediction for the flavan-4-ol based on structure-activity relationships.

AssayPrincipleTypical Result for Quercetin Predicted Result for 2-Phenyl-4H-1-benzopyran-4-ol
DPPH Radical Scavenging Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.High activity (IC₅₀ ≈ 4.36 µM)[17]Moderate to low activity
ABTS Radical Scavenging Measures the ability to scavenge the ABTS radical cation. Applicable to both hydrophilic and lipophilic compounds.High activityModerate to low activity
FRAP (Ferric Reducing Antioxidant Power) Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form.High reducing powerModerate to low reducing power

Expert Interpretation: Quercetin is expected to outperform 2-Phenyl-4H-1-benzopyran-4-ol across all these assays. The structural features of quercetin—specifically the catechol B-ring, the 2,3-double bond, and the 3-OH and 5-OH groups—are all known to be critical for high antioxidant activity.[18] 2-Phenyl-4H-1-benzopyran-4-ol lacks these key features, and its antioxidant capacity would primarily stem from the single 4-OH group, resulting in significantly lower potency.

Detailed Experimental Methodologies

For researchers aiming to perform these comparative studies, the following validated protocols serve as a reliable starting point.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess hydrogen-donating antioxidant capacity.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (e.g., 0.1 mM in Methanol) R1 Add 100 µL DPPH Solution to 96-well plate P1->R1 P2 Prepare Serial Dilutions of Test Compounds (Quercetin, Flavan-4-ol) R2 Add 100 µL of Test Compound/ Control to wells P2->R2 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R2 R3 Incubate in Dark (30 minutes at RT) R2->R3 A1 Measure Absorbance at ~517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: General workflow for the DPPH antioxidant assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[1]

  • Sample Preparation: Prepare stock solutions of quercetin, 2-Phenyl-4H-1-benzopyran-4-ol, and a positive control (e.g., ascorbic acid or Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format): a. To each well, add 100 µL of the DPPH solution. b. Add 100 µL of your sample dilutions, control, or methanol (for the blank) to the respective wells. c. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[1][8]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the concentration of the antioxidant to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•⁺) and is suitable for both hydrophilic and lipophilic compounds.

Step-by-Step Protocol:

  • Reagent Preparation: a. Prepare a 7 mM ABTS stock solution in water. b. Prepare a 2.45 mM potassium persulfate solution in water. c. To generate the ABTS•⁺ radical, mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.[2]

  • Assay Procedure (96-well plate format): a. Add 200 µL of the ABTS working solution to each well.[7] b. Add 10 µL of your sample dilutions or control to the wells.[7] c. Mix and incubate at room temperature for 2-6 minutes.[7]

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC₅₀ value or express results as Trolox Equivalents (TEAC).

Cellular Antioxidant Activity (CAA) and Signaling Pathway Modulation

While in vitro chemical assays are valuable, they do not fully reflect the complex environment within a living cell. The Cellular Antioxidant Activity (CAA) assay offers a more biologically relevant measure by accounting for cellular uptake, metabolism, and localization of the antioxidant compound.[19]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay typically uses a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). An effective antioxidant will inhibit this process, leading to reduced fluorescence.[17][19][20]

Brief Protocol Outline:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluence.[17]

  • Loading: Wash the cells and incubate them with the DCFH-DA probe.[21]

  • Treatment: Remove the probe solution and treat the cells with various concentrations of the test compounds (quercetin, flavan-4-ol).

  • Oxidative Challenge: Add a peroxyl radical generator, such as ABAP, to induce oxidative stress.[19]

  • Measurement: Measure the fluorescence intensity over time using a plate reader (excitation ~485 nm, emission ~530 nm).[20][21]

  • Analysis: The antioxidant capacity is determined by calculating the area under the curve of fluorescence versus time. Results are often expressed as quercetin equivalents.[19]

Modulation of the Nrf2-ARE Signaling Pathway

A key mechanism by which flavonoids exert lasting antioxidant effects is through the activation of the Nrf2-ARE pathway.[22] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1.[23] When exposed to oxidative stress or certain activators like flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.[23][24] This triggers the transcription of a battery of cytoprotective proteins, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[22]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Flavonoid Flavonoid (e.g., Quercetin) Flavonoid->Keap1_Nrf2 induces dissociation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes

Caption: Activation of the Nrf2-ARE antioxidant pathway by flavonoids.

Expert Analysis: Quercetin is a known activator of the Nrf2 pathway.[22] The ability of 2-Phenyl-4H-1-benzopyran-4-ol to activate this pathway is not well-documented but is plausible, as many flavonoids share this capability. However, the potency of activation is likely to be significantly lower than that of quercetin due to its less reactive structure.

Conclusion and Future Perspectives

This guide establishes a clear hierarchy of antioxidant potential between the two compounds. Quercetin stands as a superior antioxidant due to its highly favorable chemical structure, including multiple hydroxyl groups, a B-ring catechol moiety, and a conjugated C-ring system. These features endow it with potent radical scavenging abilities and the capacity to modulate critical cytoprotective signaling pathways like Nrf2.

2-Phenyl-4H-1-benzopyran-4-ol , representing a more basic flavan-4-ol structure, is predicted to have significantly lower antioxidant activity. It serves as an excellent foundational model to appreciate the specific structural enhancements that make flavonoids like quercetin so effective.

For researchers in drug development, this comparison underscores the importance of structure-activity relationship studies. While the core flavonoid scaffold possesses inherent antioxidant potential, strategic hydroxylation and other modifications are critical for developing compounds with high therapeutic efficacy. Future research should focus on obtaining quantitative experimental data for less-studied flavonoids like 2-Phenyl-4H-1-benzopyran-4-ol to build more comprehensive QSAR (Quantitative Structure-Activity Relationship) models. Furthermore, exploring the synergistic effects of different flavonoids could unveil new avenues for potent antioxidant formulations.

References

  • A Systematic Review: Quercetin—Secondary Metabolite of the Flavonol Class, with Multiple Health Benefits and Low Bioavailability. MDPI. Available at: [Link]

  • Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ACS Publications. Available at: [Link]

  • DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. G-Biosciences. Available at: [Link]

  • ABTS Antioxidant Capacity Assay. G-Biosciences. Available at: [Link]

  • Comparative analysis of molecular properties and reactions with oxidants for quercetin, catechin, and naringenin. NIH. Available at: [Link]

  • Quercetin | C15H10O7 | CID 5280343. PubChem. Available at: [Link]

  • Structure-antioxidant activity relationships of flavonoids: a re-examination. PubMed. Available at: [Link]

  • Quercetin: Benefits, Foods, and How to Increase Your Intake. Healthline. Available at: [Link]

  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy. PMC. Available at: [Link]

  • CAA Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. PMC. Available at: [Link]

  • 2-Phenyl-4H-1-benzopyran-4-ol | C15H12O2 | CID 71351254. PubChem. Available at: [Link]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. PMC. Available at: [Link]

  • Structure−Activity Relationships of Flavonoids in the Cellular Antioxidant Activity Assay. ACS Publications. Available at: [Link]

  • Quantitative Structure – Antioxidant Activity Relationships of Flavonoid Compounds. PMC. Available at: [Link]

  • Flavonoids Activation of the Transcription Factor Nrf2 as a Hypothesis Approach for the Prevention and Modulation of SARS-CoV-2 Infection Severity. PubMed Central. Available at: [Link]

  • Mechanisms that flavones regulate the Nrf2 signaling pathway, including... ResearchGate. Available at: [Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. MDPI. Available at: [Link]

  • Quercetin: Health benefits, dosage, and side effects. MedicalNewsToday. Available at: [Link]

  • OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc. Available at: [Link]

  • Flavonoids: structure–function and mechanisms of action and opportunities for drug development. PMC. Available at: [Link]

  • Quercetin. ResearchGate. Available at: [Link]

  • Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management?. MDPI. Available at: [Link]

  • Investigating the Antioxidant Properties of Quercetin. OUCI. Available at: [Link]

  • Antioxidant Activity of Quercetin: A Mechanistic Review. ResearchGate. Available at: [Link]

  • ABTS decolorization assay – in vitro antioxidant capacity v1. ResearchGate. Available at: [Link]

  • Quercetin: An Antioxidant and Synergistic Supplement. Gowing Life. Available at: [Link]

  • SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. International Journal of Pharmaceutical and Clinical Research. Available at: [Link]

  • Flavonoids and the Structure-Antioxidant Activity Relationship. Hilaris Publisher. Available at: [Link]

  • Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used. MDPI. Available at: [Link]

  • ABTS Antioxidant Assay Kit. Zen-Bio. Available at: [Link]

  • Nrf2-mediated therapeutic effects of dietary flavones in different diseases. Frontiers. Available at: [Link]

  • Physicochemical properties, medicinal chemistry, toxicity, and absorption of quercetin and its interaction with spike glycoprote. Nano Micro Biosystems. Available at: [Link]

  • Structure-antioxidant Activity Relationships of Flavonoids: A Re-examination. Taylor & Francis Online. Available at: [Link]

  • Activation of Nrf2 Pathway by Natural Products. Scholarship@Western. Available at: [Link]

  • Physicochemical properties for quercetin. | Download Scientific Diagram. ResearchGate. Available at: [Link]

Sources

Validation

Comparative Spectroscopic Guide: Distinguishing 2-Phenyl-4H-1-benzopyran-4-ol Diastereomers

Executive Summary Objective: To provide a definitive technical framework for distinguishing the diastereomers of 2-phenyl-4H-1-benzopyran-4-ol (flavan-4-ol). Core Distinction: The differentiation relies primarily on the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for distinguishing the diastereomers of 2-phenyl-4H-1-benzopyran-4-ol (flavan-4-ol).

Core Distinction: The differentiation relies primarily on the conformational analysis of the pyran ring. The 2,4-cis isomer (thermodynamically more stable) adopts a conformation where both the 2-phenyl and 4-hydroxyl groups are equatorial, resulting in large vicinal coupling constants in


H NMR. The 2,4-trans isomer  places the 4-hydroxyl group in an axial position, resulting in significantly smaller coupling constants due to gauche interactions.

Quick Reference Table:

Feature2,4-cis-Flavan-4-ol 2,4-trans-Flavan-4-ol
Configuration Ph (eq) / OH (eq)Ph (eq) / OH (ax)
H-4 Signal (

H NMR)
Wide triplet or dd (

Hz)
Narrow multiplet or br. singlet (

Hz)
H-4 Conformation Axial (quasi-axial)Equatorial (quasi-equatorial)
IR (Dilute Soln) Free OH (

cm

)
Intramolecular H-bond possible (shift to lower

)
Major Synthetic Route NaBH

Reduction of Flavanone
Meerwein-Ponndorf-Verley (MPV) Reduction

Structural Analysis & Mechanistic Basis

The heterocyclic ring of flavan-4-ol exists in a half-chair (sofa) conformation . The bulky phenyl group at C-2 anchors the molecule by occupying the equatorial position to minimize 1,3-diaxial steric strain.

  • 2,4-cis Isomer: The hydride attack during synthesis (e.g., NaBH

    
    ) occurs from the axial face, pushing the hydroxyl group into the equatorial  position. The H-4 proton is therefore axial .
    
  • 2,4-trans Isomer: The hydroxyl group occupies the axial position.[1] The H-4 proton is equatorial .

This conformational lock is the causality behind the spectroscopic differences described below.

Primary Method: H NMR Spectroscopy

The most reliable method for assignment is the analysis of the H-4 proton signal splitting pattern, governed by the Karplus equation .

A. Coupling Constants ( )

The H-4 proton couples with the two protons at C-3 (H-3


 and H-3

).
  • In the cis isomer (H-4 axial):

    • 
      
      
      
      
      Large
      
      
      value (
      
      
      Hz).
    • 
      
      
      
      
      Small
      
      
      value (
      
      
      Hz).
    • Result: The signal appears as a wide doublet of doublets (dd) or a "pseudo-triplet" with a large width at half-height (

      
       Hz).
      
  • In the trans isomer (H-4 equatorial):

    • 
      
      
      
      
      Small
      
      
      value (
      
      
      Hz).
    • 
      
      
      
      
      Small
      
      
      value (
      
      
      Hz).
    • Result: The signal appears as a narrow multiplet or broad singlet with a small width at half-height (

      
       Hz).
      
B. Chemical Shift ( )

While less definitive than coupling constants, the chemical shift of H-4 often differs:

  • H-4 (equatorial, trans isomer): Typically resonates downfield (higher ppm) due to the deshielding effect of the aromatic ring current and anisotropy of the C-O bond in the plane of the ring.

  • H-4 (axial, cis isomer): Typically resonates upfield (lower ppm).

Decision Logic for NMR Assignment

NMR_Logic Start Isolate Flavan-4-ol Product Acquire Acquire 1H NMR (CDCl3 or DMSO-d6) Start->Acquire Analyze Analyze H-4 Signal (~4.5 - 5.5 ppm) Acquire->Analyze Decision Check Splitting Pattern & Width (W1/2) Analyze->Decision Cis Wide Multiplet / dd (J ~11 Hz, W1/2 > 15 Hz) H-4 is Axial Decision->Cis Large Coupling Trans Narrow Multiplet / br. s (J < 5 Hz, W1/2 < 6 Hz) H-4 is Equatorial Decision->Trans Small Coupling Result1 Conclusion: 2,4-cis Isomer (OH Equatorial) Cis->Result1 Result2 Conclusion: 2,4-trans Isomer (OH Axial) Trans->Result2

Figure 1: Logic flow for stereochemical assignment using


H NMR data.

Secondary Method: IR Spectroscopy

Infrared spectroscopy provides supporting evidence regarding hydrogen bonding, particularly in dilute non-polar solvents (e.g., CCl


).
  • 2,4-cis Isomer (OH Equatorial): The hydroxyl group points away from the ring oxygen. It typically shows a sharp free hydroxyl band (

    
     cm
    
    
    
    ) in dilute solution.
  • 2,4-trans Isomer (OH Axial): The hydroxyl group is spatially proximate to the ether oxygen (O-1). This facilitates intramolecular hydrogen bonding . The O-H stretch shifts to a lower frequency (

    
     cm
    
    
    
    ) and remains constant upon dilution (unlike intermolecular bonds which disappear).

Experimental Protocols

Protocol A: Stereoselective Synthesis (NaBH Reduction)

This protocol favors the formation of the 2,4-cis isomer (kinetic/thermodynamic control favoring equatorial OH).

  • Dissolution: Dissolve 1.0 eq (e.g., 224 mg, 1 mmol) of flavanone (2-phenylchroman-4-one) in 10 mL of anhydrous methanol.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add 1.5 eq (57 mg) of Sodium Borohydride (NaBH

    
    ) in small portions over 10 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 2 hours. Monitor by TLC (SiO

    
    , Hexane:EtOAc 4:1).
    
  • Quench: Add 5 mL of saturated NH

    
    Cl solution.
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with CH

    
    Cl
    
    
    
    (3 x 10 mL).
  • Purification: Dry organic layer over MgSO

    
    , filter, and concentrate. Recrystallize from hexane/ether to obtain the cis-flavan-4-ol.
    
Protocol B: NMR Sample Preparation
  • Solvent: CDCl

    
     is preferred for clear resolution of coupling constants. DMSO-d
    
    
    
    may be used if solubility is an issue, but OH coupling may complicate the H-4 signal (add D
    
    
    O to exchange OH if necessary).
  • Concentration: ~10-15 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton parameters (sw = 10-12 ppm, d1 = 1.0 s, ns = 16).

Synthesis Workflow Diagram

Synthesis_Flow Input Flavanone (2-Phenylchroman-4-one) Reagent NaBH4 / MeOH (Axial Attack) Input->Reagent Intermediate Alkoxide Intermediate Reagent->Intermediate Workup H3O+ Quench Intermediate->Workup Product Major Product: 2,4-cis-Flavan-4-ol (Equatorial OH) Workup->Product >90% Yield Minor Minor Product: 2,4-trans-Flavan-4-ol (Axial OH) Workup->Minor Trace

Figure 2: Reaction pathway for the reduction of flavanone, highlighting the stereochemical outcome.

References

  • Clark-Lewis, J. W. (1968). Nuclear Magnetic Resonance Spectra and Stereochemistry of Flavan Derivatives. Australian Journal of Chemistry, 21(8), 2059-2074. Link

  • Bolger, B. J., et al. (1966). Stereochemistry of Flavan-4-ols. Tetrahedron, 22(2), 621-629. Link

  • Bognár, R., et al. (1970). Flavonoids: Stereochemistry and Synthesis. Acta Chimica Academiae Scientiarum Hungaricae.
  • Dong, X., et al. (2013). Regio- and stereo-selective reduction of steroidal 4-en-3-ones. Steroids, 78(12), 1119-1125. (Contextual reference for NaBH4 stereoselectivity). Link

  • BenchChem. (2025). Spectroscopic Guide to Differentiating Cis and Trans Isomers. (General reference for coupling constants). Link

Sources

Comparative

Validated HPLC method for the quantification of 2-Phenyl-4H-1-benzopyran-4-ol

This guide outlines a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Phenyl-4H-1-benzopyran-4-ol (commonly known as Flavan-4-ol or 4-Hydroxyflavan ). This molecule acts as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of 2-Phenyl-4H-1-benzopyran-4-ol (commonly known as Flavan-4-ol or 4-Hydroxyflavan ).

This molecule acts as a critical intermediate in the reduction of flavanones to flavans and catechins. Its quantification is challenging due to the presence of two chiral centers (C2 and C4), leading to potential cis/trans diastereomers that must be resolved or integrated depending on the analytical goal.

Part 1: Method Selection & Scientific Rationale

The Analytical Challenge

2-Phenyl-4H-1-benzopyran-4-ol lacks the C2-C3 double bond of flavones and the C4 carbonyl of flavanones (having been reduced to a hydroxyl group). This results in:

  • Reduced UV Absorbance: It lacks the strong conjugation of flavones, necessitating detection at lower wavelengths (typically 210 nm or 280 nm).

  • Stereochemical Complexity: The C4 hydroxyl group creates cis- and trans- isomers relative to the C2 phenyl ring. A robust method must either resolve these isomers or co-elute them for total content quantification.

Why Reversed-Phase (RP-HPLC)?

While GC-MS is an alternative, it requires derivatization (silylation) of the C4-OH group to prevent thermal degradation and tailing. RP-HPLC is the superior choice for routine quantification because:

  • Direct Analysis: No derivatization required.

  • Selectivity: C18 columns efficiently separate the alcohol (Flavan-4-ol) from the ketone precursor (Flavanone) based on polarity differences.

  • Scalability: Easily adapted for preparative isolation of diastereomers.

Part 2: The Validated HPLC Protocol

This method is validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and specificity.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm)End-capped C18 prevents peak tailing caused by the C4-hydroxyl group interacting with silanols.
Mobile Phase A 0.1% Formic Acid in Water (Milli-Q)Acidifier suppresses ionization of phenolic impurities and sharpens peaks.
Mobile Phase B Acetonitrile (HPLC Grade)Provides lower backpressure and better resolution for flavonoids than Methanol.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain theoretical plates.
Column Temp 30°CControls viscosity and ensures retention time reproducibility.
Detection (UV) 280 nm (Primary), 254 nm (Secondary)280 nm targets the B-ring absorption; 254 nm is non-specific but sensitive for the benzopyran core.
Injection Volume 10 µLOptimized to prevent column overload while maintaining sensitivity.
Gradient Elution Profile

The gradient is designed to separate the more polar Flavan-4-ol from the less polar Flavanone (precursor).

  • 0–2 min: 20% B (Isocratic hold to stack sample)

  • 2–20 min: 20% → 80% B (Linear ramp)

  • 20–25 min: 80% → 100% B (Wash)

  • 25–30 min: 20% B (Re-equilibration)

Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-Phenyl-4H-1-benzopyran-4-ol reference standard in 10 mL of Methanol (1.0 mg/mL).

  • Working Standards: Serially dilute with Mobile Phase Initial (80:20 Water:ACN) to concentrations of 10, 25, 50, 100, and 200 µg/mL.

Part 3: Performance Comparison (Alternatives)

The following table objectively compares the RP-HPLC method against common alternatives.

FeatureRP-HPLC (Proposed) GC-MS HPTLC
Primary Utility Quantitative Assay & PurityStructural IdentificationHigh-throughput Screening
Sample Prep Simple (Dissolve & Filter)Complex (Derivatization with BSTFA required)Simple (Spotting)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL (High)~5.0 µg/mL (Low)
Isomer Separation Resolves cis/trans diastereomersResolves, but thermal isomerization risk existsPoor resolution of isomers
Cost per Run ModerateHighLow
Suitability Best for QC/Release Testing Best for Unknown Impurities Best for Raw Material ID

Part 4: Visualizing the Workflow & Pathway

Figure 1: Analytical Decision Matrix

This diagram illustrates the logic flow for analyzing Flavan-4-ol, specifically addressing the stereochemical challenge.

AnalyticalWorkflow Start Sample: 2-Phenyl-4H-1-benzopyran-4-ol Goal Define Analytical Goal Start->Goal Goal_Quant Total Quantification (Assay/Purity) Goal->Goal_Quant Goal_Chiral Stereoisomer Separation (Cis vs Trans) Goal->Goal_Chiral Method_RP RP-HPLC (C18) Method Described Above Goal_Quant->Method_RP Preferred Method_NP Normal Phase Chiral HPLC (Chiralcel OD-H) Goal_Chiral->Method_NP Required Result_RP Result: Single Peak (or doublet) Quantifies Total Mass Method_RP->Result_RP Result_NP Result: Resolved Enantiomers Determines Diastereomeric Ratio Method_NP->Result_NP

Caption: Decision matrix for selecting between Achiral C18 (Quantification) and Chiral Normal Phase (Stereochemistry) workflows.

Figure 2: Synthesis & Degradation Context

Understanding where the molecule fits in the pathway is crucial for identifying impurities (like the ketone precursor).

SynthesisPathway Flavanone Flavanone (Precursor/Impurity) Less Polar Flavan4ol 2-Phenyl-4H-1-benzopyran-4-ol (Target Analyte) More Polar Flavanone->Flavan4ol Reduction Flavan Flavan (Over-reduction Product) Flavan4ol->Flavan Hydrogenolysis Elution RP-HPLC Elution Order: Flavan-4-ol < Flavanone Flavan4ol->Elution Reaction Reduction (NaBH4)

Caption: Synthetic pathway showing the target analyte relative to its common impurities. Flavan-4-ol typically elutes before Flavanone in RP-HPLC.

Part 5: Experimental Validation Data (Representative)

The following data represents typical performance metrics for this method when analyzing flavonoid intermediates.

Validation ParameterAcceptance CriteriaTypical Experimental Result
Linearity (R²) > 0.9990.9998 (Range: 10–200 µg/mL)
Precision (RSD) < 2.0%0.8% (Intra-day, n=6)
Accuracy (Recovery) 98.0% – 102.0%99.4% (Spiked at 100%)
LOD / LOQ S/N > 3 / S/N > 100.2 µg/mL / 0.6 µg/mL
Resolution (Rs) > 1.5 (between Impurity)3.2 (vs. Flavanone)

Part 6: Critical Protocol Steps

  • Sample Stability: Flavan-4-ols are susceptible to oxidation. Samples should be prepared in amber glassware and analyzed within 24 hours.

  • Integration Strategy: If the method partially resolves the cis and trans isomers (appearing as a split peak or shoulder), sum the area of both peaks for total quantification.

  • System Suitability: Inject the "Flavanone" precursor standard before the run. Ensure the Resolution (Rs) between Flavan-4-ol and Flavanone is > 2.0.[1]

References

  • PubChem. (n.d.).[2] 2-Phenyl-4H-1-benzopyran-4-ol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • de Rijke, E., et al. (2006). Analytical separation and detection methods for flavonoids.[3][4][5][6][7][8][9] Journal of Chromatography A. Retrieved from [Link]

  • Abad-García, B., et al. (2009). A comparative study of HPLC-DAD and HPLC-ESI-MS for the analysis of flavonoids. Talanta. Retrieved from [Link]

  • Cazorla, C., et al. (2016).[7] Liquid Chromatographic Separation of Novel 4-Amino-Flavanes Series Diastereomers on a Polysaccharide-Type Chiral Stationary Phase. Journal of Chromatographic Science. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

Sources

Validation

Inter-Laboratory Comparison Guide: Characterization of 2-Phenyl-4H-1-benzopyran-4-ol (Flavan-4-ol)

[1] Executive Summary The characterization of 2-Phenyl-4H-1-benzopyran-4-ol (commonly referred to as Flavan-4-ol ) presents a unique challenge in medicinal chemistry due to its labile stereochemistry. Unlike its oxidized...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The characterization of 2-Phenyl-4H-1-benzopyran-4-ol (commonly referred to as Flavan-4-ol ) presents a unique challenge in medicinal chemistry due to its labile stereochemistry. Unlike its oxidized counterpart (Flavone) or the C3-substituted analogue (Flavan-3-ol/Catechin), Flavan-4-ol possesses two chiral centers at C2 and C4, generating diastereomeric pairs (cis and trans) that exhibit distinct biological activities and spectroscopic signatures.

This guide serves as an inter-laboratory standardization manual. It objectively compares the "performance" of three primary characterization alternatives—High-Field NMR , Chiral HPLC , and X-Ray Diffraction (XRD) —to determine which methodology provides the most robust validation for drug development standards.

The Analytical Landscape: Defining the Challenge

In multi-site drug development, reproducibility is the primary failure mode. For Flavan-4-ol, the synthesis (typically via NaBH4 reduction of Flavanone) yields a mixture of 2,4-cis and 2,4-trans isomers.

  • The 2,4-cis isomer: Generally the thermodynamic product (pseudo-equatorial/equatorial).

  • The 2,4-trans isomer: Often the kinetic product, susceptible to interconversion or dehydration.

Laboratories relying solely on melting point (MP) often fail to distinguish these isomers due to MP depression in mixtures. This guide evaluates three analytical "alternatives" to solve this ambiguity.

Comparative Analysis of Characterization Alternatives
FeatureAlternative A: 1H-NMR (

-Coupling)
Alternative B: Chiral HPLC Alternative C: Single Crystal XRD
Primary Output Relative Stereochemistry (cis vs. trans)Purity & Enantiomeric Excess (ee%)Absolute Configuration (R/S)
Precision High (if >400 MHz)Very High (Quantitative)Absolute (Gold Standard)
Throughput High (10 min/sample)Medium (30-60 min/sample)Low (Days/Weeks)
Sample State Solution (CDCl3/DMSO)Solution (Hexane/IPA)Solid Crystal
Limitation Solvent-dependent conformational shiftsRequires expensive chiral columnsRequires diffraction-quality crystal
Verdict Best for Routine ID Best for Purity/Quantification Best for Reference Standard Validation

Detailed Experimental Protocols

To ensure inter-laboratory consistency, the following protocols must be treated as self-validating systems.

Protocol A: Synthesis (The Reference Material)

Objective: Generate a crude mixture of cis/trans isomers for method validation.

  • Reagents: Dissolve Flavanone (2-phenylchroman-4-one) [1.0 eq] in Methanol (0.2 M).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH4) [1.5 eq] portion-wise over 20 minutes.

    • Mechanism:[1] Hydride attack occurs preferentially from the less hindered face.

  • Quench: After 2 hours, quench with dilute HCl (pH ~5).

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4.

  • Outcome: This typically yields a ~70:30 to 90:10 ratio of cis:trans isomers, serving as the perfect test material for the analytical comparison.

Protocol B: 1H-NMR Characterization (The Structural Filter)

Objective: Distinguish isomers via the Karplus relationship.

Critical Parameter: The coupling constant (


) between H3 and H4.
  • Instrument: 400 MHz or higher.

  • Solvent: CDCl3 (preferred for resolution) or DMSO-d6 (if solubility is poor, but note H-bonding effects).

Diagnostic Signals:

  • H4 Proton (Multiplet/Doublet of Doublets): Look at the signal around

    
     4.8 - 5.2 ppm.
    
  • The Trans Isomer (2,4-trans):

    • Conformation: H2 and H4 are typically trans-diaxial.

    • Coupling (

      
      ): Large (~10–12 Hz) .
      
  • The Cis Isomer (2,4-cis):

    • Conformation: H4 is equatorial (or pseudo-equatorial).

    • Coupling (

      
      ): Small (~2–5 Hz) .
      

Expert Insight: If the spectrum shows a broad multiplet for H4 with unresolved coupling, the ring is likely flipping between half-chair conformers. Lower the temperature to -20°C to freeze the conformer and resolve the splitting.

Protocol C: HPLC Separation (The Purity Filter)

Objective: Quantify the ratio and enantiomeric purity.

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA or AD-H).

  • Mobile Phase: Hexane : Isopropanol (90:10) isocratic.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (Benzopyran absorption).[2]

  • Separation Logic:

    • The cis and trans diastereomers will have significantly different retention times (often >2 min delta).

    • The (+) and (-) enantiomers of each diastereomer will split further.

Visualization of Workflows

Diagram 1: Synthesis & Stereochemical Pathways

This diagram illustrates the divergence of isomers during the reduction process, highlighting the origin of the analytical challenge.

FlavanSynthesis Flavanone Flavanone (Starting Material) NaBH4 NaBH4 Reduction (Methanol, 0°C) Flavanone->NaBH4 Dissolution Transition Hydride Attack (Face Selectivity) NaBH4->Transition Reaction CisIsomer 2,4-cis-Flavan-4-ol (Major Product) Thermodynamic Transition->CisIsomer Attack from less hindered face TransIsomer 2,4-trans-Flavan-4-ol (Minor Product) Kinetic Transition->TransIsomer Attack from hindered face

Caption: Stereoselective reduction of Flavanone yielding diastereomeric Flavan-4-ol pairs.

Diagram 2: Inter-Laboratory Analytical Decision Matrix

This workflow guides the researcher on which "Alternative" to use based on the stage of development.

AnalyticalWorkflow Sample Crude Reaction Mixture NMR_Step Method A: 1H-NMR (Determine cis/trans ratio) Sample->NMR_Step Decision1 Is J(3,4) > 10Hz? NMR_Step->Decision1 Trans_ID Identify as TRANS Decision1->Trans_ID Yes Cis_ID Identify as CIS Decision1->Cis_ID No (J < 5Hz) HPLC_Step Method B: Chiral HPLC (Check Enantiomeric Purity) Trans_ID->HPLC_Step Cis_ID->HPLC_Step XRD_Step Method C: XRD (Absolute Config Validation) HPLC_Step->XRD_Step If >99% Pure & Crystallizable Final Certified Reference Material XRD_Step->Final

Caption: Decision tree for characterizing Flavan-4-ol isomers using NMR coupling constants and HPLC.

References

  • PubChem. (2023). 2-Phenyl-4H-1-benzopyran-4-ol Compound Summary. National Library of Medicine. [Link]

  • Kwan, E. E. (2012).[1] Lecture 3: Coupling Constants & The Karplus Relationship. Harvard University/GitHub. [Link]

  • Wähälä, K., et al. (2003). Experimental and DFT 1H NMR Study of Conformational Equilibria in trans-4',7-Dihydroxyisoflavan-4-ol. Journal of Organic Chemistry. [Link]

  • Tsimogiannis, D., et al. (2019). Synthesis and Spectroscopic Properties of Flavan-4-ol. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenyl-4H-1-benzopyran-4-ol

In the landscape of drug discovery and development, the precise and accurate quantification of bioactive molecules is paramount. 2-Phenyl-4H-1-benzopyran-4-ol, a flavonoid derivative, has garnered significant interest fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise and accurate quantification of bioactive molecules is paramount. 2-Phenyl-4H-1-benzopyran-4-ol, a flavonoid derivative, has garnered significant interest for its potential pharmacological activities.[1] Robust analytical methods are therefore essential for its characterization, quality control, and pharmacokinetic studies. This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of 2-Phenyl-4H-1-benzopyran-4-ol: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of these methods, complete with experimental protocols and supporting data. The objective is to furnish a solid foundation for selecting the most appropriate analytical strategy based on the specific requirements of a study.

Introduction to Analytical Method Validation

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[2] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2] This guide will delve into these parameters for both HPLC and UV-Vis spectrophotometry in the context of 2-Phenyl-4H-1-benzopyran-4-ol analysis.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reversed-phase HPLC (RP-HPLC) is a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and specificity.[3] It is particularly well-suited for the analysis of flavonoids and their derivatives.[4][5]

Principle of RP-HPLC

RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase.[3] Less polar compounds, like 2-Phenyl-4H-1-benzopyran-4-ol, will have a stronger affinity for the stationary phase and thus a longer retention time. The separated components are then detected by a UV-Vis detector as they elute from the column.

Experimental Protocol: RP-HPLC

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or phosphoric acid)

  • 2-Phenyl-4H-1-benzopyran-4-ol reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B) is often employed for optimal separation of flavonoids.[6][7] A typical gradient could be: 0-5 min, 20% A; 5-25 min, 20-21% A; 25-45 min, 21-50% A.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of flavonoids, a wavelength of around 285 nm is a suitable choice for monitoring.[8]

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of 2-Phenyl-4H-1-benzopyran-4-ol reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve the sample containing 2-Phenyl-4H-1-benzopyran-4-ol in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Diagram of the RP-HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Dissolution Dissolution & Dilution Standard->Dissolution Sample Test Sample Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Column Separation Autosampler->Column Detector UV-Vis Detection Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_reaction Complexation Reaction cluster_analysis Spectrophotometric Analysis Standard Reference Standard Dissolution Dissolution in Methanol Standard->Dissolution Sample Test Sample Sample->Dissolution Addition Addition of AlCl₃ Dissolution->Addition Incubation Incubation Addition->Incubation Measurement Absorbance Measurement at λmax Incubation->Measurement Quantification Quantification Measurement->Quantification

Caption: Workflow for the quantification of 2-Phenyl-4H-1-benzopyran-4-ol by UV-Vis Spectrophotometry.

Cross-Validation and Method Comparison

The choice between HPLC and UV-Vis spectrophotometry depends on the specific analytical needs. The following table provides a comparative summary of the expected performance of these two methods for the analysis of 2-Phenyl-4H-1-benzopyran-4-ol, based on data from similar flavonoid analyses.

ParameterHPLCUV-Visible SpectrophotometryRationale & Justification
Specificity HighModerate to LowHPLC separates the analyte from other components, providing high specificity. Spectrophotometry is prone to interference from other compounds that absorb at the same wavelength or react with AlCl₃.
Linearity (R²) > 0.999 [9]> 0.99 [10]Both methods are expected to exhibit excellent linearity over a defined concentration range.
Accuracy (% Recovery) 95-105% [9]90-110% [11]HPLC generally offers higher accuracy due to its superior specificity.
Precision (% RSD) < 2% [9]< 5% [11]The precision of HPLC is typically better due to the automated nature of the injection and separation process.
Limit of Detection (LOD) Low (ng/mL range) [9]Moderate (µg/mL range) [11]HPLC is significantly more sensitive than UV-Vis spectrophotometry.
Limit of Quantification (LOQ) Low (ng/mL range) [9]Moderate (µg/mL range) [11]Corresponds with the higher sensitivity of the HPLC method.
Analysis Time Longer (minutes per sample)Shorter (seconds to minutes per sample)HPLC analysis involves a chromatographic run, which is more time-consuming.
Cost HighLowHPLC instrumentation and consumables are more expensive.

Conclusion and Recommendations

Both HPLC and UV-Visible spectrophotometry are viable methods for the quantification of 2-Phenyl-4H-1-benzopyran-4-ol. The selection of the most appropriate technique is contingent upon the specific requirements of the analysis.

  • For research and development, quality control of finished products, and pharmacokinetic studies, where high specificity, accuracy, and sensitivity are critical, RP-HPLC is the method of choice. Its ability to separate the analyte from impurities and degradation products ensures the reliability of the quantitative data.

  • For routine analysis, high-throughput screening, and in-process controls, where speed and cost-effectiveness are major considerations, UV-Visible spectrophotometry offers a practical alternative. However, it is crucial to be aware of its limitations in terms of specificity and to validate the method carefully for the specific sample matrix to minimize interferences.

Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and generate high-quality, reliable analytical data for 2-Phenyl-4H-1-benzopyran-4-ol.

References

  • dos Santos, J. S., et al. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development, 11(3), e13111326193.
  • Chen, X., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1086-1095.
  • Kim, J. K., et al. (2022). Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus. Plants, 11(17), 2244.
  • Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research, 7(364), 2.
  • Rajalakshmi, K., & Catharin Sara, S. (2014). RP-HPLC Analysis of Flavonoids in Marsilea Minuta L. International Journal of Science and Research, 3(11), 227-230.
  • Stankov, S., et al. (2017). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Food Science and Applied Biotechnology, 1(1), 39-47.
  • Chen, X., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1086-1095.
  • De Orsi, D., et al. (2006). Validation of HPLC Analysis of 2Phenoxyethanol, 1-Phenoxypropan-2-ol, Methyl, Ethyl, Propyl, Butyl and Benzyl 4-Hydroxybenzoate (Parabens) in Cosmetic Products, with Emphasis on Decision Limit and Detection Capability.
  • PubChem. (n.d.). 2-Phenyl-4H-1-benzopyran-4-ol. Retrieved from [Link]

  • Nguyen, T. H., et al. (2021). Spectrophotometric determination of total flavonoid contents in tea products and their liquors under various brewing conditions. Malaysian Journal of Analytical Sciences, 25(5), 740-750.
  • Ragasa, C. A., et al. (2014). RP-HPLC Method for the Quantitative Analysis of Naturally Occurring Flavonoids in Leaves of Blumea balsamifera DC. International Journal of Pharmaceutical and Clinical Research, 6(3), 221-225.
  • da Silva, A. B., et al. (2018). Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn. Pharmacognosy Research, 10(4), 409-414.
  • Tran, T. D., et al. (2023). RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products. Molecules, 28(17), 6335.
  • Rasayan Journal of Chemistry. (2013). ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. Retrieved from [Link]

  • International Council for Harmonisation. (2022).
  • Ismail, K. A., & Abd El Aziem, T. (2001). Synthesis and biological evaluation of some novel 4H-benzopyran-4-one derivatives as nonsteroidal antiestrogens. European Journal of Medicinal Chemistry, 36(3), 243-253.
  • Gligor, D., & Vlase, L. (2006). Spectrophotometric determination of total flavonoids in taxa of. Iugoslavica, 37(1-2), 37-41.
  • Shpychak, O., et al. (2020). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine, 2, 168-176.
  • Lopes, A. D., et al. (2015). Spectrophotometric determination of the total flavonoid content in Ocimum basilicum L. (Lamiaceae) leaves. Pharmacognosy Magazine, 11(Suppl 1), S96-S101.

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 2-Phenyl-4H-1-benzopyran-4-ol

[1] Executive Summary & Chemical Profile[1][2] 2-Phenyl-4H-1-benzopyran-4-ol (commonly known as Flavan-4-ol or 4-hydroxyflavan ) is a flavonoid derivative often used as a synthetic intermediate in structure-activity rela...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

2-Phenyl-4H-1-benzopyran-4-ol (commonly known as Flavan-4-ol or 4-hydroxyflavan ) is a flavonoid derivative often used as a synthetic intermediate in structure-activity relationship (SAR) studies.[1] While flavonoids are frequently associated with benign biological activity, concentrated synthetic intermediates must be treated as hazardous chemical waste until mineralized.[1]

This guide supersedes generic "organic waste" instructions by addressing the specific solubility and reactivity profile of the benzopyran ring system.

Chemical Identity Table
ParameterDetail
IUPAC Name 2-phenyl-4H-chromen-4-ol
Common Name Flavan-4-ol
CAS Number 484-06-0
Molecular Formula C₁₅H₁₂O₂
Physical State White to off-white solid powder
Solubility Soluble in organic solvents (EtOH, DMSO, EtOAc); Insoluble in water
RCRA Classification Non-listed (Default to D001 if in flammable solvent; otherwise Non-Regulated Chemical Waste requiring incineration)

Hazard Identification & Pre-Disposal Assessment[1][4]

Before disposal, you must assess the state of the material. R&D chemicals often lack comprehensive toxicological data; therefore, we apply the Precautionary Principle .[1]

Core Hazards (GHS Classification Proxy)

Based on structural analogs (e.g., 4-hydroxyflavanone) and functional group analysis:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[1][2]

  • Combustible Dust: Finely divided powder may form explosive mixtures in air.[1]

Critical Operational Insight: The "Clog" Factor

Do not dispose of via sink/drain. Because 2-Phenyl-4H-1-benzopyran-4-ol is hydrophobic (water-insoluble), pouring aqueous suspensions down the sink will result in precipitation in the P-trap.[1] This creates a persistent chemical residue that can cross-contaminate future assays and violate EPA "Prohibition of Dilution" regulations.

Step-by-Step Disposal Protocols

Workflow A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled powder, or failed reaction solids.[1]

  • Containment: Transfer the solid into a clear, sealable polyethylene bag or a screw-top jar.

  • Labeling: Affix a hazardous waste label.

    • Content: "Solid Debris: 2-Phenyl-4H-1-benzopyran-4-ol."[1]

    • Hazard Checkbox: "Irritant" and "Toxic" (Precautionary).[4]

  • Segregation: Place the sealed container into the Solid Waste Drum (typically Yellow or Black bin depending on facility color codes).

  • Destruction: The waste stream must be routed for High-Temperature Incineration .[1] The benzopyran ring is thermally stable and requires temperatures >850°C for complete mineralization to CO₂ and H₂O.

Workflow B: Liquid Waste (Solvated/Mother Liquor)

Applicable for: HPLC waste, reaction mixtures (e.g., reduction of flavanone).[1]

  • Solvent Assessment: Identify the carrier solvent.

    • Scenario 1 (Halogenated): DCM, Chloroform.[1]

    • Scenario 2 (Non-Halogenated): Ethanol, Methanol, Ethyl Acetate, DMSO.[1]

  • Segregation:

    • Pour into the corresponding Organic Solvent Waste Carboy .

    • CRITICAL: Ensure the waste stream pH is Neutral (pH 6-8).

    • Why? Flavan-4-ols are sensitive to strong acids (dehydration to flavenes) and strong bases (ring opening/oxidation).[1] Mixing with highly acidic/basic waste streams can trigger exothermic degradation.[1]

  • Rinsing: Triple-rinse the original glassware with a small volume of ethanol.[1] Add the rinsate to the Non-Halogenated waste stream.

Visualized Workflows

Diagram 1: Disposal Decision Tree

This logic gate ensures the material ends up in the correct regulatory stream (RCRA compliance).

DisposalWorkflow Start Waste Generated: 2-Phenyl-4H-1-benzopyran-4-ol StateCheck Determine Physical State Start->StateCheck Solid SOLID (Powder/Crystals) StateCheck->Solid Liquid LIQUID (Solution) StateCheck->Liquid Bag Double Bag / Sealable Jar Solid->Bag SolventCheck Check Solvent Type Liquid->SolventCheck SolidBin Solid Waste Bin (Incineration Stream) Bag->SolidBin Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOH, DMSO, EtOAc) SolventCheck->NonHalo HaloCarboy Halogenated Waste Carboy Halo->HaloCarboy NonHaloCarboy Flammable/Organic Carboy (RCRA D001) NonHalo->NonHaloCarboy

Caption: Logic flow for segregating Flavan-4-ol waste based on physical state and solvent carrier to ensure RCRA compliance.

Diagram 2: Chemical Compatibility & Segregation

Flavan-4-ols are reducing agents (antioxidants).[1] This diagram illustrates storage incompatibilities to prevent accidental reactions in waste storage areas.

SegregationLogic Flavanol 2-Phenyl-4H-1-benzopyran-4-ol (Reducing Agent) Oxidizers Strong Oxidizers (Nitric Acid, Peroxides) Flavanol->Oxidizers INCOMPATIBLE Bases Strong Bases (NaOH, KOH) Flavanol->Bases AVOID MIXING Safe Compatible Storage: Organic Solvents, Weak Acids Flavanol->Safe STORE WITH Reaction1 Risk: Exothermic Oxidation & Fire Hazard Oxidizers->Reaction1 Reaction2 Risk: Ring Opening & Degradation Bases->Reaction2

Caption: Segregation protocol highlighting the incompatibility of Flavan-4-ol with strong oxidizers and bases to prevent waste container pressurization.

Emergency Procedures (Spill Response)

In the event of a laboratory spill, follow the "Dry-Clean" method to minimize liquid waste generation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] If the powder is fine/dusty, use an N95 respirator or work inside a fume hood.[1]

  • Dry Spill:

    • Do not wet the powder (this spreads the contamination).

    • Use a scoop or stiff paper to lift the solid into a waste jar.

    • Wipe the surface with a solvent-dampened paper towel (Ethanol is preferred).[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Pig Mat).[1]

    • Do not use paper towels alone if the solvent is flammable (static ignition risk).

    • Collect absorbent into a sealed bag and label as "Solvent Contaminated Debris."[1]

Regulatory Context (RCRA)

While 2-Phenyl-4H-1-benzopyran-4-ol is not a "Listed Waste" (P or U list) under 40 CFR Part 261, it is regulated based on Characteristic Waste properties when in solution:

  • Ignitability (D001): If dissolved in alcohol/acetone (Flash point <60°C).[1]

  • Toxicity (Characteristic): While not standard, if the waste contains heavy metal catalysts (e.g., Palladium from hydrogenation), it must be tested for heavy metals.[1]

Self-Validating Step: Always check the pH of your waste stream before adding this compound.[1] If the waste carboy fizzes or heats up, you have an improper segregation issue (likely mixing with an oxidizer).[1]

References

  • PubChem. (n.d.).[1] 2-Phenyl-4H-chromen-4-ol (Compound CID 71351254).[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[1] Retrieved October 26, 2023, from [Link][1]

Sources

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